molecular formula C6H13NO B1384832 (S)-3-Ethylmorpholine CAS No. 748117-01-3

(S)-3-Ethylmorpholine

Cat. No.: B1384832
CAS No.: 748117-01-3
M. Wt: 115.17 g/mol
InChI Key: JBQWQBSRIAGTJT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Ethylmorpholine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-ethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQWQBSRIAGTJT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650925
Record name (3S)-3-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748117-01-3
Record name (3S)-3-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-Ethylmorpholine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of (S)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of (S)-3-Ethylmorpholine, a chiral heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identifiers

This compound is a substituted morpholine with a chiral center at the C-3 position, featuring an ethyl group. The morpholine ring is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom.

Table 1: Structural Identifiers for this compound

IdentifierValue
IUPAC Name (3S)-3-ethylmorpholine
Molecular Formula C₆H₁₃NO
SMILES CC[C@H]1COCCN1
InChI InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1
InChIKey JBQWQBSRIAGTJT-VKHMYHEASA-N
CAS Number 748117-01-3

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various chemical processes. The data presented below has been compiled from various sources. For comparison, data for the related, more common achiral N-ethylmorpholine is also included where available.

Table 2: Physicochemical Properties of this compound

PropertyValue for this compoundValue for N-Ethylmorpholine (for comparison)
Molecular Weight 115.17 g/mol [1][2]115.17 g/mol
Appearance Colorless to pale yellow liquid[1]Colorless liquid with an ammonia-like odor[3]
Boiling Point 134 - 135 °C[1]138-139 °C
Melting Point Not available-63 °C[3]
Density 0.91 g/cm³[1]0.91 g/mL at 20 °C
Solubility Soluble in water[1]Moderately soluble in water[3]
Flash Point 32 °C[1]83 °F (28.3 °C)[3]
Refractive Index 1.437[1]1.441

The hydrochloride salt of 3-ethylmorpholine is described as a white crystalline solid that is easily soluble in water and polar organic solvents.[4]

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. Below are representative, generalized protocols for the synthesis and analysis of this compound, based on established methodologies for chiral morpholine derivatives.

The enantioselective synthesis of 3-substituted morpholines can be achieved through various strategies, including the use of chiral starting materials or asymmetric catalysis. A common approach involves the cyclization of a chiral amino alcohol precursor.

Principle: This protocol outlines a potential pathway starting from a chiral amino alcohol. The key steps involve the protection of the amino group, introduction of a suitable leaving group, and subsequent intramolecular cyclization.

Materials:

  • (S)-2-aminobutanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride (NaH)

  • 2-Chloroacetyl chloride

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Standard workup and purification reagents (e.g., saturated aqueous NaHCO₃, brine, MgSO₄, silica gel for chromatography)

Procedure:

  • N-Protection:

    • Dissolve (S)-2-aminobutanol (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of Boc₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Perform an aqueous workup and purify the resulting N-Boc protected amino alcohol by column chromatography.

  • O-Alkylation:

    • To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add the N-Boc protected amino alcohol (1.0 eq) in THF dropwise.

    • After stirring for 30 minutes, add 2-chloroacetyl chloride (1.2 eq).

    • Stir the reaction at room temperature for 16 hours.

    • Carefully quench the reaction with water and perform an aqueous workup.

    • Purify the product by column chromatography.

  • Deprotection and Cyclization:

    • Treat the product from the previous step with a deprotecting agent such as trifluoroacetic acid (TFA) in DCM to remove the Boc group.

    • After deprotection, neutralize the resulting amine salt with a base (e.g., triethylamine).

    • The intramolecular cyclization to form the morpholinone precursor may occur spontaneously or require heating.

  • Reduction to Morpholine:

    • To a solution of the morpholinone precursor in anhydrous THF, slowly add LAH (2.0 eq) at 0 °C.

    • Reflux the reaction mixture for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

    • Filter the resulting solids and concentrate the filtrate.

    • Purify the crude this compound by distillation or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC-MS can be used to determine the purity of the compound and confirm its molecular weight. A suitable capillary column (e.g., DB-5ms) can be used with a temperature gradient program. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Chiral High-Performance Liquid Chromatography (HPLC):

  • Enantiomeric purity is a critical parameter for chiral compounds. Chiral HPLC is the standard method for its determination.

  • Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel series) is often effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized for baseline separation of the enantiomers.

  • Detection: UV detection is commonly used if the molecule possesses a chromophore. If not, a refractive index detector or coupling to a mass spectrometer may be necessary.

  • Procedure:

    • Dissolve a small amount of the this compound sample in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute with the optimized mobile phase at a constant flow rate.

    • Monitor the elution profile with the detector.

    • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Mandatory Visualizations

chemical_structure cluster_structure This compound Structure img img

Caption: 2D structure of 3-Ethylmorpholine.

enantioselective_synthesis_workflow start (S)-2-Aminobutanol protection N-Protection (Boc₂O, TEA) start->protection purification1 Purification protection->purification1 alkylation O-Alkylation (NaH, 2-Chloroacetyl chloride) purification2 Purification alkylation->purification2 deprotection_cyclization N-Deprotection (TFA) & Intramolecular Cyclization reduction Reduction of Lactam (LAH) deprotection_cyclization->reduction purification3 Purification reduction->purification3 product This compound purification1->alkylation purification2->deprotection_cyclization purification3->product

References

(S)-3-Ethylmorpholine: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of (S)-3-Ethylmorpholine, a key chiral intermediate in organic synthesis and pharmaceutical development. This document outlines its key physicochemical characteristics, presents detailed experimental protocols for their determination, and includes a workflow for the systematic characterization of such compounds.

Core Physical Properties of this compound

This compound is a colorless liquid at room temperature. A summary of its key physical properties is presented in the table below. It is important to note that some of the available data does not specify the stereoisomer; however, the physical properties of the racemate and the individual enantiomers are generally considered to be very similar.

Physical PropertyValueUnits
Molecular Formula C₆H₁₃NO-
Molecular Weight 115.17 g/mol
Appearance Colorless Liquid-
Boiling Point 134 - 135°C
Density 0.91g/cm³
Solubility in Water Soluble-
Refractive Index 1.437-
Flash Point 32°C

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and quality control of this compound. The following section details standardized experimental methodologies for measuring its key physical parameters.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a common and reliable technique.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Liquid for heating bath (e.g., mineral oil)

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is then immersed in a Thiele tube or an oil bath.

  • The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued once a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Oscillating U-tube Method)

Modern digital density meters, operating on the oscillating U-tube principle, provide a rapid and highly accurate method for density determination, complying with standards such as ASTM D4052.

Apparatus:

  • Digital Density Meter with an oscillating U-tube

  • Syringe for sample injection

  • Thermostatic control for the measuring cell

  • Calibrating fluids (e.g., dry air and deionized water)

  • Sample of this compound

Procedure:

  • The instrument's measuring cell is cleaned and dried.

  • A two-point calibration is performed using dry air and deionized water at a known temperature (e.g., 20°C).

  • The sample of this compound is drawn into a syringe, ensuring no air bubbles are present.

  • The sample is injected into the measuring cell of the density meter.

  • The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

  • The measurement is typically repeated to ensure reproducibility. The temperature of the measurement is recorded.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that is a measure of how light propagates through a substance. It is a valuable indicator of purity.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium lamp, 589 nm)

  • Dropper or pipette

  • Sample of this compound

  • Calibration standard (e.g., distilled water)

Procedure:

  • The refractometer is turned on, and the constant temperature water bath is set to the desired temperature (e.g., 20°C) and allowed to circulate through the prisms.

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

  • A drop of the this compound sample is placed on the surface of the measuring prism.

  • The prisms are closed and locked.

  • The light source is positioned, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The control knob is turned to move the dividing line to the center of the crosshairs.

  • The refractive index is read from the instrument's scale.

Determination of Aqueous Solubility (Qualitative)

A qualitative assessment of solubility in water is a fundamental first step in characterizing a compound's properties.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Distilled water

  • Sample of this compound

Procedure:

  • Approximately 1 mL of distilled water is placed in a clean test tube.

  • A small amount (e.g., 100 µL) of this compound is added to the test tube.

  • The mixture is agitated vigorously using a vortex mixer or by shaking for a set period (e.g., 1 minute).

  • The mixture is allowed to stand and is then visually inspected for the presence of a single, clear phase (indicating solubility) or for the presence of cloudiness, an emulsion, or separate layers (indicating insolubility or partial solubility).

Physicochemical Characterization Workflow

The systematic characterization of a small organic molecule like this compound is a critical process in research and development. The following diagram illustrates a typical workflow for determining its key physical and chemical properties.

Physicochemical_Characterization_Workflow start Sample of this compound purity Purity Assessment (e.g., GC, HPLC, NMR) start->purity structure Structural Confirmation (e.g., NMR, MS, IR) start->structure physical_props Physical Property Determination purity->physical_props structure->physical_props boiling_point Boiling Point physical_props->boiling_point density Density physical_props->density refractive_index Refractive Index physical_props->refractive_index solubility Aqueous Solubility physical_props->solubility spectroscopic Spectroscopic Characterization (UV-Vis, Fluorescence) physical_props->spectroscopic thermal Thermal Analysis (DSC, TGA) physical_props->thermal final_report Comprehensive Data Report boiling_point->final_report density->final_report refractive_index->final_report solubility->final_report spectroscopic->final_report thermal->final_report

Physicochemical characterization workflow for a small organic molecule.

(S)-3-Ethylmorpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise summary of the key physicochemical properties of (S)-3-Ethylmorpholine, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular attributes of this compound are detailed below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueReference
Molecular Formula C6H13NO[1][2][3]
Molecular Weight 115.17 g/mol [2]
Molar Mass 115.17 g/mol [1]
Density 0.9 ± 0.1 g/cm³[3]
Boiling Point 160.6 ± 15.0 °C at 760 mmHg[3]
Flash Point 54.2 ± 9.8 °C[3]

It is important to note that some sources may refer to the hydrochloride salt of this compound, this compound hydrochloride, which has a different molecular formula (C6H14ClNO) and molecular weight.[4]

Experimental Protocols and Biological Activity

Currently, publicly available literature from the initial search does not provide detailed experimental protocols or evidence of this compound's involvement in specific biological signaling pathways. This compound is primarily cataloged as a chemical intermediate, suggesting its principal use in the synthesis of other molecules rather than as a standalone bioactive agent.[1] Therefore, diagrams of signaling pathways or experimental workflows directly involving this compound cannot be generated at this time. Further research into specific applications of this molecule would be necessary to uncover such information.

References

Spectroscopic Data and Analysis of (S)-3-Ethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally verified spectroscopic data specifically for (S)-3-Ethylmorpholine is limited. The following guide utilizes data for the isomeric compound N-Ethylmorpholine to provide a representative analysis of a C6H13NO morpholine derivative. While the core functionalities are similar, the exact chemical shifts, vibrational frequencies, and fragmentation patterns will differ between these isomers. This document is intended for researchers, scientists, and drug development professionals as a reference for the types of spectroscopic data and methodologies applicable to the analysis of substituted morpholines.

Introduction

This compound is a chiral heterocyclic compound belonging to the morpholine class of molecules. The morpholine scaffold is a key pharmacophore in medicinal chemistry. Chiral morpholines, in particular, are important building blocks in the synthesis of various biologically active compounds. Accurate spectroscopic characterization is crucial for confirming the structure, purity, and stereochemistry of such molecules during drug discovery and development. This guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a substituted ethylmorpholine, along with the detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for an ethylmorpholine derivative, based on available data for N-Ethylmorpholine.

Table 1: ¹H NMR Spectroscopic Data for N-Ethylmorpholine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6 - 3.8t4H-O-CH₂-
~2.4 - 2.6m4H-N-CH₂- (ring)
~2.3 - 2.5q2H-N-CH₂-CH₃
~1.0 - 1.2t3H-N-CH₂-CH₃

Note: Data is based on typical values for N-Ethylmorpholine and may vary depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data for N-Ethylmorpholine

Chemical Shift (δ) ppmAssignment
~67-O-CH₂-
~54-N-CH₂- (ring)
~52-N-CH₂-CH₃
~12-N-CH₂-CH₃

Note: Data is based on typical values for N-Ethylmorpholine and may vary depending on the solvent and instrument frequency.

Table 3: IR Spectroscopic Data for N-Ethylmorpholine

Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2800StrongC-H stretch (aliphatic)
1450 - 1470MediumC-H bend (scissoring)
1115 - 1140StrongC-O-C stretch (asymmetric)
1070 - 1100StrongC-N stretch

Note: This represents a typical IR absorption pattern for an N-alkylated morpholine.

Table 4: Mass Spectrometry (Electron Ionization) Data for N-Ethylmorpholine

m/zRelative Intensity (%)Assignment
115Moderate[M]⁺ (Molecular Ion)
100High[M - CH₃]⁺
86High[M - C₂H₅]⁺
56High[C₃H₆N]⁺
42Moderate[C₂H₄N]⁺

Note: Fragmentation patterns can vary based on the ionization method and energy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The solution should be homogeneous.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical experiment involves a 90° pulse and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid): For a liquid sample, a "neat" spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the empty salt plates is first collected. The sample is then placed in the instrument, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound. The typical spectral range is 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2][3][4]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chiral morpholine derivative.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Validation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Stereochemical_Analysis Stereochemical Analysis (e.g., Chiral HPLC, VCD) Purity_Assessment->Stereochemical_Analysis Final_Report Final Report & Data Archiving Stereochemical_Analysis->Final_Report

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Synthesis of Chiral Morpholines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its inherent conformational properties and ability to modulate physicochemical characteristics make it a valuable component in drug design. The stereochemistry of substituents on the morpholine ring often plays a crucial role in biological activity, necessitating the development of robust and efficient asymmetric synthetic methodologies. This guide provides a comprehensive overview of the core synthesis pathways for chiral morpholines, with a focus on data-driven comparison of methods and detailed experimental protocols.

Core Synthesis Strategies

The asymmetric synthesis of chiral morpholines can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and operational simplicity. These include catalytic asymmetric hydrogenation, tandem reactions involving hydroamination, palladium-catalyzed carboaminations, organocatalytic cyclizations, and multicomponent reactions.

Asymmetric Hydrogenation of Unsaturated Morpholines

Asymmetric hydrogenation of prochiral dehydromorpholines represents a highly efficient and atom-economical approach to access chiral morpholines. This method typically employs chiral transition metal catalysts, most notably rhodium complexes with chiral bisphosphine ligands, to achieve high enantioselectivities.

A key example is the asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a rhodium complex of a chiral bisphosphine ligand like SKP. This method provides access to a variety of 2-substituted chiral morpholines in excellent yields and with high enantiomeric excess (ee).[1][2][3]

Logical Pathway for Asymmetric Hydrogenation

G cluster_start Starting Material cluster_catalyst Catalytic System cluster_product Product Dehydromorpholine Dehydromorpholine Chiral Morpholine Chiral Morpholine Dehydromorpholine->Chiral Morpholine Asymmetric Hydrogenation Chiral Rhodium Catalyst Chiral Rhodium Catalyst Chiral Rhodium Catalyst->Chiral Morpholine H2 H2 H2->Chiral Morpholine

Caption: Asymmetric hydrogenation of a dehydromorpholine to a chiral morpholine.

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

Substrate (R group)Catalyst Loading (mol%)SolventPressure (atm H₂)Time (h)Yield (%)ee (%)Reference
Phenyl1DCM5024>9992[4]
4-Fluorophenyl1DCM5024>9992[4]
4-Chlorophenyl1DCM5024>9993[4]
4-Bromophenyl1DCM5024>9994[4]
2-Naphthyl1DCM50249891[4]
2-Thienyl1DCM50249575[4]

Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine [5]

  • Materials: 2-Phenyl-3,4-dihydro-2H-1,4-oxazine, [Rh(COD)₂]BF₄, (R)-SKP ligand, anhydrous Dichloromethane (DCM), Hydrogen gas, Autoclave.

  • Procedure:

    • In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1 mol%) and the (R)-SKP ligand (1.1 mol%).

    • Anhydrous DCM is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst.

    • The substrate, 2-phenyl-3,4-dihydro-2H-1,4-oxazine (1 equiv), is added to the catalyst solution.

    • The Schlenk tube is placed in an autoclave.

    • The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen.

    • The reaction is stirred at room temperature for 24 hours.

    • After releasing the pressure, the solvent is removed under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

This powerful one-pot strategy enables the synthesis of 3-substituted chiral morpholines from readily available aminoalkyne substrates.[6][7] The process involves an initial titanium-catalyzed intramolecular hydroamination to form a cyclic imine intermediate, which is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation using a chiral diamine ligand and a hydrogen source like a formic acid/triethylamine azeotrope.[5][8]

Logical Pathway for Tandem Hydroamination/Asymmetric Transfer Hydrogenation

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Aminoalkyne Aminoalkyne Cyclic Imine Cyclic Imine Aminoalkyne->Cyclic Imine Ti-catalyzed Hydroamination Chiral Morpholine Chiral Morpholine Cyclic Imine->Chiral Morpholine Ru-catalyzed Asymmetric Transfer Hydrogenation

Caption: Tandem synthesis of a chiral morpholine from an aminoalkyne.

Table 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines

Substrate (R group)Hydroamination CatalystATH CatalystH₂ SourceTime (h)Yield (%)ee (%)Reference
PhenylTi(NMe₂)₄RuCl₂[(S,S)-Ts-DPEN]HCOOH/NEt₃24 (Hydroam.) / 12 (ATH)95>99[8]
4-MethoxyphenylTi(NMe₂)₄RuCl₂[(S,S)-Ts-DPEN]HCOOH/NEt₃24 (Hydroam.) / 12 (ATH)92>99[8]
4-ChlorophenylTi(NMe₂)₄RuCl₂[(S,S)-Ts-DPEN]HCOOH/NEt₃24 (Hydroam.) / 12 (ATH)9698[8]
CyclohexylTi(NMe₂)₄RuCl₂[(S,S)-Ts-DPEN]HCOOH/NEt₃24 (Hydroam.) / 12 (ATH)8595[8]

Experimental Protocol: Tandem Hydroamination-Asymmetric Transfer Hydrogenation [5]

  • Materials: Aminoalkyne substrate, Ti(NMe₂)₄, RuCl₂[(S,S)-Ts-DPEN], Formic acid/triethylamine azeotrope (5:2), Toluene.

  • Procedure:

    • Hydroamination: A solution of the aminoalkyne substrate (1 equiv) and Ti(NMe₂)₄ (5 mol%) in toluene is heated at 110 °C for 24 hours in a sealed tube. The reaction is then cooled to room temperature.

    • Asymmetric Transfer Hydrogenation: A solution of RuCl₂[(S,S)-Ts-DPEN] (1 mol%) in the formic acid/triethylamine azeotrope is added to the cooled reaction mixture from the hydroamination step. The reaction is stirred at room temperature for 12 hours.

    • The reaction is quenched with a saturated aqueous NaHCO₃ solution.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography.

Palladium-Catalyzed Carboamination

Palladium-catalyzed carboamination reactions provide a versatile route to substituted morpholines, including the stereoselective synthesis of cis-2,6-disubstituted piperazines, which can be adapted for morpholine synthesis. These reactions typically involve the coupling of an aminoalkene with an aryl or alkenyl halide.

Logical Workflow for Pd-Catalyzed Carboamination

G cluster_start Starting Materials cluster_catalyst Catalytic System cluster_product Product Aminoalkene Aminoalkene Substituted Morpholine Substituted Morpholine Aminoalkene->Substituted Morpholine Aryl/Alkenyl Halide Aryl/Alkenyl Halide Aryl/Alkenyl Halide->Substituted Morpholine Pd Catalyst Pd Catalyst Pd Catalyst->Substituted Morpholine Ligand Ligand Ligand->Substituted Morpholine Base Base Base->Substituted Morpholine

Caption: General scheme for Pd-catalyzed carboamination.

Table 3: Palladium-Catalyzed Synthesis of cis-2,6-Disubstituted Piperazines (Adaptable for Morpholines)

Amine SubstrateAryl BromidePd Catalyst (mol%)Ligand (mol%)BaseYield (%)dr (cis:trans)Reference
N-Boc-N'-allyl-ethylenediamine2-BromonaphthalenePd₂(dba)₃ (1)P(2-furyl)₃ (8)NaOtBu85>20:1[9]
N-Boc-N'-allyl-ethylenediamine4-BromoanisolePd₂(dba)₃ (1)P(2-furyl)₃ (8)NaOtBu78>20:1[9]
N-Boc-N'-allyl-ethylenediamine1-BromonaphthalenePd₂(dba)₃ (1)P(2-furyl)₃ (8)NaOtBu8114:1[9]

Experimental Protocol: Pd-Catalyzed Carboamination [9]

  • Materials: Substituted ethylenediamine derivative, Aryl or alkenyl halide, Pd₂(dba)₃, P(2-furyl)₃, Sodium tert-butoxide (NaOtBu), Toluene.

  • Procedure:

    • A mixture of the amine (1.0 equiv), aryl bromide (1.2 equiv), NaOtBu (1.2 equiv), Pd₂(dba)₃ (1 mol%), and P(2-furyl)₃ (8 mol%) in toluene is heated at 105 °C for 8-10 hours.

    • The reaction mixture is cooled to room temperature and filtered through a pad of Celite.

    • The filtrate is concentrated under reduced pressure.

    • The residue is purified by flash chromatography to afford the desired product.

Copper-Catalyzed Three-Component Synthesis

An efficient method for the synthesis of highly substituted, unprotected morpholines involves a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates.[3][6][10][11] This approach allows for significant structural diversity in the final products.

Logical Pathway for Copper-Catalyzed Three-Component Synthesis

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_product Product Amino Alcohol Amino Alcohol Substituted Morpholine Substituted Morpholine Amino Alcohol->Substituted Morpholine Aldehyde Aldehyde Aldehyde->Substituted Morpholine Diazomalonate Diazomalonate Diazomalonate->Substituted Morpholine Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Substituted Morpholine

Caption: Copper-catalyzed three-component synthesis of morpholines.

Table 4: Copper-Catalyzed Three-Component Synthesis of Morpholines

Amino AlcoholAldehydeDiazomalonateCu Catalyst (mol%)Yield (%)Reference
2-amino-2-methylpropan-1-olp-tolualdehydeDiethyl diazomalonateCuI (5)65[6]
(±)-alaninolp-tolualdehydeDiethyl diazomalonateCuI (5)70[6]
L-valinolp-tolualdehydeDiethyl diazomalonateCuI (5)47[6]

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis [6]

  • Materials: Amino alcohol, Aldehyde, Diazomalonate, Copper(I) iodide (CuI), Dichloromethane (DCM).

  • Procedure:

    • To a solution of the amino alcohol (1.0 equiv) and aldehyde (1.1 equiv) in DCM is added CuI (5 mol%).

    • The diazomalonate (1.2 equiv) is added dropwise to the reaction mixture at room temperature.

    • The reaction is stirred at room temperature for 12-24 hours.

    • The reaction mixture is filtered through a short pad of silica gel.

    • The filtrate is concentrated, and the residue is purified by flash chromatography to yield the morpholine product.

Conclusion

The synthesis of chiral morpholines is a dynamic field with a diverse array of methodologies available to the modern chemist. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, the required stereochemical purity, and the availability of starting materials. The methods outlined in this guide, from highly efficient catalytic hydrogenations to versatile multicomponent reactions, provide a powerful toolkit for accessing this important class of heterocyclic compounds for applications in drug discovery and development. Further exploration into novel catalytic systems and the development of more sustainable and scalable processes will continue to shape the future of chiral morpholine synthesis.

References

The Morpholine Motif: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Substituted Morpholines

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—imparting metabolic stability, aqueous solubility, and a favorable pharmacokinetic profile—have made it a ubiquitous structural motif in a vast array of therapeutic agents.[1][][3] This guide provides a technical overview of the history and discovery of substituted morpholines, from their early beginnings to their role in blockbuster pharmaceuticals. We will explore the evolution of synthetic strategies and delve into detailed case studies of two landmark drugs, the antibiotic Linezolid and the antiemetic Aprepitant, showcasing their discovery, mechanism of action, and the pivotal role of the morpholine core.

Introduction: The Rise of a Privileged Scaffold

First synthesized in the early 20th century, the morpholine heterocycle, or tetrahydro-1,4-oxazine, was initially used in industrial applications such as a corrosion inhibitor and solvent.[4] Its potential in medicinal chemistry was not fully realized until the mid-20th century. The first morpholine-containing drug to be marketed was Preludin in 1955, an appetite suppressant.[4][5]

The value of the morpholine ring lies in its unique combination of features:

  • Physicochemical Balance: The presence of both a basic nitrogen atom and a polar ether oxygen allows for a fine-tuning of lipophilicity and hydrophilicity, which is crucial for optimizing blood-brain barrier penetration and overall pharmacokinetics.[][4]

  • Metabolic Stability: The morpholine ring is generally stable to metabolic oxidation, particularly at the morpholine ring itself, which can improve a drug's half-life.[][4]

  • Synthetic Versatility: The secondary amine provides a convenient handle for introducing a wide variety of substituents, allowing chemists to explore vast chemical space and optimize structure-activity relationships (SAR).[4][6]

These properties have led to the incorporation of the morpholine scaffold into drugs targeting a wide range of diseases, including central nervous system disorders, cancer, and infectious diseases.[1][4][6]

Evolution of Synthetic Methodologies

The synthesis of substituted morpholines has evolved significantly over the decades, moving from classical methods to highly efficient and stereoselective modern strategies.

Classical Synthesis

The earliest and most direct industrial production of morpholine involves the dehydration of diethanolamine with concentrated sulfuric acid.[7] While effective for the parent compound, this method is not suitable for creating substituted derivatives with precise stereochemistry.

Modern Synthetic Strategies

Modern drug development demands enantiomerically pure compounds, driving the development of sophisticated synthetic routes. A common and versatile approach is the cyclization of 1,2-amino alcohols. This strategy leverages the vast pool of chiral amino alcohols available to construct complex morpholine derivatives.[8]

G cluster_start Starting Materials cluster_process Core Synthesis Steps cluster_end Product AminoAlcohols Chiral 1,2-Amino Alcohols N_Alkylation N-Alkylation AminoAlcohols->N_Alkylation Reagents Annulation Reagents (e.g., Ethylene Sulfate, Dihaloethanes) Reagents->N_Alkylation Cyclization Intramolecular Cyclization (SN2) N_Alkylation->Cyclization Forms Intermediate SubstitutedMorpholine Substituted Morpholine Cyclization->SubstitutedMorpholine

More recent innovations include palladium-catalyzed aerobic oxidative cyclizations and iron-catalyzed diastereoselective syntheses, offering even greater control and efficiency.[9] These advanced methods are critical for producing the complex, highly substituted morpholine cores found in modern pharmaceuticals.

Case Study 1: Linezolid - A New Class of Antibiotic

The emergence of multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) in the late 20th century created an urgent need for new antibiotics.[7] This led to the discovery and development of Linezolid by Pharmacia & Upjohn (now part of Pfizer) in the 1990s.[7][10] Approved by the FDA in 2000, it was the first member of the oxazolidinone class of antibiotics.[4][10]

Mechanism of Action

Linezolid possesses a unique mechanism of action that inhibits bacterial protein synthesis at the initiation stage, a step distinct from most other protein synthesis inhibitors.[8][11] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[4][8] This novel mechanism means there is little to no cross-resistance with other antibiotic classes.[7][11]

G Linezolid Linezolid 23S_rRNA 23S rRNA (A-site) Linezolid->23S_rRNA Binds to 50S_Subunit Bacterial 50S Ribosomal Subunit 50S_Subunit->23S_rRNA contains Initiation_Complex Functional 70S Initiation Complex 23S_rRNA->Initiation_Complex Blocks Formation Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Prevents Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Quantitative Data: In Vitro Activity

Linezolid demonstrates potent activity against a wide range of Gram-positive pathogens. Its efficacy is often comparable to or greater than vancomycin, especially against resistant strains.

Organism (Phenotype)No. of IsolatesLinezolid MIC₅₀ (μg/mL)Linezolid MIC₉₀ (μg/mL)Vancomycin MIC₉₀ (μg/mL)
S. aureus (MRSA)>1000221
S. pneumoniae (Pen-NS)>50011≤0.5
E. faecalis (VRE)>20022>128
E. faecium (VRE)>4001-22>128

Data compiled from multiple surveillance studies. MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates. Pen-NS: Penicillin-Nonsusceptible. VRE: Vancomycin-Resistant Enterococci.[12][13][14]

Methodology Summary: Synthesis of Linezolid

The commercial synthesis of Linezolid has undergone significant refinement to improve efficiency and safety. A common strategy involves the construction of the core oxazolidinone ring followed by the addition of the morpholine-containing side chain.

Illustrative Synthetic Protocol Summary:

  • Oxazolidinone Formation: A key intermediate, (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one, is synthesized. This is often achieved by reacting a protected carbamate of 3-fluoro-4-morpholinoaniline with (R)-epichlorohydrin in the presence of a strong base like n-butyllithium at low temperatures.[15]

  • Amine Installation: The chloromethyl group is converted to an aminomethyl group. A common method involves reaction with potassium phthalimide followed by hydrazinolysis to release the primary amine.[15][16]

  • Acetylation: The final step is the acetylation of the primary amine. The (S)-N-{[3-(3-fluoro-4-morpholinophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}amine intermediate is reacted with acetic anhydride or acetyl chloride to yield Linezolid.[16][17]

Note: This is a generalized summary. Industrial processes are highly optimized and may vary. These protocols often involve hazardous reagents (e.g., n-BuLi) and require strict control of reaction conditions.

Case Study 2: Aprepitant - Targeting Chemotherapy-Induced Emesis

Chemotherapy-induced nausea and vomiting (CINV) is a debilitating side effect of cancer treatment.[18] The discovery of the role of Substance P and its receptor, neurokinin-1 (NK-1), in the emetic pathway paved the way for a new class of antiemetics.[6][19] Aprepitant (EMEND®), developed by Merck and approved by the FDA in 2003, was the first-in-class NK-1 receptor antagonist.[18][20][21]

Mechanism of Action

Aprepitant is a highly selective, central NK-1 receptor antagonist.[9][22] Chemotherapeutic agents trigger the release of neurotransmitters, including Substance P, in the brain's vomiting center.[1][6] Substance P binds to NK-1 receptors, initiating the emetic reflex. Aprepitant crosses the blood-brain barrier and blocks these receptors, preventing Substance P from binding and thereby inhibiting both the acute and delayed phases of CINV.[1][18][22]

G Chemotherapy Chemotherapy SubstanceP Substance P Release Chemotherapy->SubstanceP Triggers NK1_Receptor NK-1 Receptor (in Brainstem) SubstanceP->NK1_Receptor Binds to Emesis Nausea & Vomiting (Emesis) NK1_Receptor->Emesis Activates Aprepitant Aprepitant Aprepitant->NK1_Receptor Blocks

Quantitative Data: Clinical Efficacy

Aprepitant is typically used in a three-drug regimen with a 5-HT3 antagonist (e.g., ondansetron) and a corticosteroid (dexamethasone). Clinical trials have consistently demonstrated the superiority of this regimen over the standard two-drug therapy.

Clinical Trial PhasePatient PopulationEnd PointAprepitant Regimen EfficacyControl Regimen EfficacyP-value
Phase III (HEC)Cisplatin-based chemoComplete Response (Overall)72.3%50.8%<0.015
Phase III (MEC)AC-based chemo (Breast Cancer)Complete Response (Overall)50.8%42.5%<0.015
Phase III (Pediatric)HEC or MECComplete Response (Delayed)50.7%26.0%<0.025

Data compiled from multiple Phase III clinical trials. HEC: Highly Emetogenic Chemotherapy; MEC: Moderately Emetogenic Chemotherapy. Complete Response (CR) is defined as no vomiting and no use of rescue medication.[23][24][25][26]

Methodology Summary: Synthesis of Aprepitant

The synthesis of Aprepitant is a significant challenge due to its three contiguous stereocenters, including a complex morpholine acetal core. The initial manufacturing process was lengthy and inefficient. Merck later developed a highly innovative and greener synthesis.

Illustrative "Green" Synthetic Protocol Summary:

  • Oxazinone Formation & Resolution: The synthesis begins with the formation of a racemic oxazinone. A key innovation was the use of a "crystallization-induced diastereoselective transformation." This process uses a resolving agent that not only separates the desired enantiomer by crystallization but also racemizes the unwanted enantiomer in solution, allowing it to be converted to the desired form and dramatically increasing the yield.[27][28]

  • Stereoselective Acetalization: The enantiopure oxazinone undergoes a highly stereoselective Lewis acid-catalyzed trans-acetalization with a chiral alcohol, (R)-3,5-bis(trifluoromethyl)phenyl ethanol. This crucial step establishes the second and third stereocenters with high fidelity.[27][29]

  • Final Coupling: The resulting morpholine intermediate is then coupled with 3-chloromethyl-1,2,4-triazolin-5-one in the presence of a base to complete the synthesis of Aprepitant.[30]

This improved process reduced the number of steps from six to three, nearly doubled the overall yield, and eliminated significant amounts of chemical waste, including sodium cyanide and heavy metals.[28]

Conclusion and Future Outlook

The history of substituted morpholines is a testament to the power of a privileged scaffold in drug discovery. From its humble industrial origins, the morpholine ring has become an indispensable tool for medicinal chemists, enabling the creation of life-saving drugs like Linezolid and quality-of-life-improving therapies like Aprepitant. Its favorable ADME properties and synthetic tractability ensure its continued prominence. Future research will undoubtedly uncover new applications for this versatile heterocycle, with ongoing efforts to develop novel, even more efficient and stereoselective synthetic methodologies. The morpholine motif is set to remain a cornerstone of pharmaceutical development for the foreseeable future.[6]

References

The Role of (S)-3-Ethylmorpholine as a Chiral Auxiliary: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of (S)-3-Ethylmorpholine as a chiral auxiliary is an area with limited specific documentation in publicly available scientific literature. This guide, therefore, extrapolates from the well-established principles of asymmetric synthesis, the known applications of other morpholine derivatives, and general concepts of chiral auxiliaries to outline its potential role. The experimental protocols and quantitative data presented are illustrative and based on analogous systems.

Introduction to Chiral Auxiliaries and Asymmetric Synthesis

Asymmetric synthesis is a critical component of modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The ideal chiral auxiliary should be readily available in high enantiomeric purity, easily attached to the substrate, provide high stereoselectivity, and be removable under mild conditions for recovery and reuse.

Morpholine derivatives have attracted interest as potential chiral auxiliaries due to their conformationally rigid structure and the presence of a Lewis basic nitrogen atom, which can coordinate with metal ions and influence the stereochemical course of reactions. While specific data on this compound is scarce, its structural features suggest it could be a valuable tool in asymmetric synthesis.

General Workflow of a Chiral Auxiliary

The application of a chiral auxiliary like this compound in asymmetric synthesis typically follows a three-step process: attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction, and subsequent removal of the auxiliary to yield the desired chiral product.

G sub Prochiral Substrate attach Attachment sub->attach aux This compound (Chiral Auxiliary) aux->attach inter Chiral Intermediate attach->inter react Diastereoselective Reaction inter->react prod_aux Product-Auxiliary Adduct react->prod_aux cleave Cleavage prod_aux->cleave prod Chiral Product cleave->prod recycle Auxiliary Recovery cleave->recycle

Caption: General workflow for employing a chiral auxiliary.

Potential Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of new stereocenters. A chiral auxiliary can be used to control the facial selectivity of the enolate addition to an aldehyde. In a hypothetical scenario, this compound could be used to synthesize chiral β-hydroxy carbonyl compounds.

Proposed Mechanism

The proposed mechanism involves the formation of a chiral enolate where the this compound moiety sterically hinders one face of the enolate, directing the approach of the aldehyde from the less hindered face. The rigidity of the morpholine ring and the stereogenic center at the 3-position are key to inducing high diastereoselectivity.

G cluster_0 Enolate Formation cluster_1 Diastereoselective Addition cluster_2 Auxiliary Cleavage N-Acyl-(S)-3-Ethylmorpholine N-Acyl-(S)-3-Ethylmorpholine Chiral Enolate Chiral Enolate N-Acyl-(S)-3-Ethylmorpholine->Chiral Enolate Base (e.g., LDA) Aldol Adduct Aldol Adduct Chiral Enolate->Aldol Adduct Aldehyde (R-CHO) Chiral β-Hydroxy Acid Chiral β-Hydroxy Acid Aldol Adduct->Chiral β-Hydroxy Acid Hydrolysis

Caption: Proposed workflow for an asymmetric aldol reaction.

Hypothetical Quantitative Data

The following table presents hypothetical data for an asymmetric aldol reaction using N-propionyl-(S)-3-Ethylmorpholine with various aldehydes. This data is illustrative and serves as a potential target for future experimental work.

EntryAldehydeBaseTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1BenzaldehydeLDA-789295:5
2IsobutyraldehydeKHMDS-788893:7
3AcetaldehydeNaHMDS-788590:10
4CinnamaldehydeKHMDS-789093:7
Generalized Experimental Protocol: Asymmetric Aldol Reaction

Enolate Formation: To a solution of N-propionyl-(S)-3-Ethylmorpholine (1.0 eq) in dry THF (0.1 M) at -78 °C under an argon atmosphere, freshly prepared lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. The solution is stirred for 30 minutes.

Aldol Addition: The aldehyde (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2 hours at this temperature.

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

Workup: The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed

Theoretical and Computational Approaches in the Development of Morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The morpholine heterocycle is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique physicochemical properties, including metabolic stability and balanced lipophilicity, make it a valuable scaffold in drug design. This technical guide provides an in-depth overview of the core theoretical and computational methodologies employed in the study and development of novel morpholine derivatives. We detail the protocols for quantum chemical calculations, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations. Furthermore, we present quantitative data from recent studies targeting a range of diseases, including cancer, neurodegenerative disorders, and viral infections, summarized in structured tables for comparative analysis. Visualizations of key workflows and signaling pathways are provided to illustrate the practical application of these theoretical approaches in rational drug design for researchers, scientists, and drug development professionals.

Introduction: The Role of Morpholine in Drug Discovery

Morpholine, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is considered a privileged scaffold in medicinal chemistry. Its presence often confers favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as improved solubility, metabolic stability, and the ability to form crucial interactions with biological targets.[1][2] Morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antidepressant effects.[3][4][5]

The development of novel therapeutics is increasingly driven by computational methods that provide deep insights into molecular interactions and guide the rational design of more potent and selective drug candidates.[6] Theoretical studies allow researchers to predict the biological activity of novel compounds, understand their mechanism of action at an atomic level, and optimize their properties for clinical success. This guide focuses on the primary computational techniques applied to the study of morpholine derivatives.

Core Theoretical Methodologies: Detailed Protocols

The rational design of morpholine-based therapeutic agents relies on a suite of computational methods. Each technique offers unique insights, from the electronic structure of a single molecule to its dynamic behavior within a complex biological system.

Quantum Chemical Methods (Density Functional Theory)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in calculating properties like molecular geometry, electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding a molecule's reactivity and interaction profile.[7][8]

Generalized Protocol:

  • Structure Optimization: The 3D structure of the morpholine derivative is optimized to find its lowest energy conformation. A common approach involves using the B3LYP functional with a 6-31G(d,p) or larger basis set.[7][9]

  • Frequency Calculation: Vibrational frequency analysis is performed on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Key electronic properties are calculated. This includes:

    • HOMO-LUMO Energy Gap: The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's chemical reactivity and kinetic stability.[8]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[8]

    • Dipole Moment: This provides information about the overall polarity of the molecule.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site.[10] It is a fundamental tool for virtual screening and for understanding the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern binding affinity.[11][12]

Generalized Protocol:

  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.[11][13]

  • Ligand Preparation: The 2D structure of the morpholine derivative is converted into a 3D conformation. Energy minimization is performed, and appropriate charges are assigned.[12]

  • Grid Generation: A docking grid or box is defined around the active site of the receptor. The size and center of the grid are chosen to encompass the binding pocket where the ligand is expected to bind.[13]

  • Docking Simulation: A docking algorithm (e.g., genetic algorithm, incremental construction) is used to explore various poses of the ligand within the active site.[10]

  • Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are analyzed to identify key intermolecular interactions.[10]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[14][15] By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds.[6][16]

Generalized Protocol:

  • Data Set Preparation: A dataset of morpholine derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is divided into a training set (for model building) and a test set (for model validation).[14]

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, hydrophobic) are calculated for each molecule in the dataset.[16]

  • Feature Selection: Statistical methods are used to select the subset of descriptors that have the most significant correlation with biological activity, avoiding overfitting.[14]

  • Model Generation: A mathematical model is built using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.[15][16]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using the test set and various statistical metrics (e.g., r², q²).[14]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time. This method is crucial for assessing the stability of the docked pose and understanding how the system fluctuates under physiological conditions.[17][18]

Generalized Protocol:

  • System Preparation: The highest-scoring pose from molecular docking is used as the starting structure. The complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system, mimicking a physiological environment.[7][17]

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.[7]

  • Equilibration: The system is gradually heated and equilibrated under controlled conditions (e.g., NVT and NPT ensembles) to ensure it reaches a stable temperature and pressure.[7][18]

  • Production Run: The main simulation is run for a specified period (typically nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies) of all atoms is saved at regular intervals.[17]

  • Trajectory Analysis: The trajectory is analyzed to calculate properties such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of key intermolecular interactions over time.

Applications and Case Studies in Drug Development

Theoretical studies have been successfully applied to develop morpholine derivatives against a variety of diseases. The following tables summarize key quantitative findings from the literature.

Anticancer Activity

Morpholine derivatives have been extensively studied as anticancer agents, targeting key proteins in cancer signaling pathways like mTOR and EGFR.

Table 1: Computational and In Vitro Data for Morpholine-Based Anticancer Agents

Compound ID Target Method(s) Used Key Quantitative Result(s) Reference(s)
10e (THQ Derivative) mTOR Docking, MD, MTT Assay IC₅₀ = 0.033 µM (A549 cells) [19]
4f (Quinoline Derivative) EGFR Docking, DFT, Inhibition Assay IC₅₀ = 0.015 µM (EGFR); HOMO-LUMO Gap = 4.13 eV [8]
2b (Generic Derivative) SARS-CoV-2 Mpro Molecular Docking Binding Energy = -74.55 kcal/mol [20]

| 2e (Generic Derivative) | SARS-CoV-2 Mpro | Molecular Docking | Binding Energy = -60.29 kcal/mol |[20] |

Neurodegenerative Diseases

The morpholine scaffold is also prevalent in compounds designed to treat neurodegenerative diseases by targeting enzymes like cholinesterases.

Table 2: Data for Morpholine-Based Cholinesterase Inhibitors

Compound ID Target Method(s) Used Key Quantitative Result(s) Reference(s)
11g (Quinoline Derivative) AChE / BChE Docking, Inhibition Assay AChE IC₅₀ = 1.94 µM; BChE IC₅₀ = 28.37 µM [13]
11a (Quinoline Derivative) AChE Kinetic Analysis Mixed-type AChE inhibitor [13]

| Chalcone Hybrids | MAO-B / AChE | Inhibition Assay | MAO-B IC₅₀ as low as 0.030 µM |[21] |

QSAR Studies

QSAR models help elucidate the structural requirements for the biological activity of morpholine derivatives.

Table 3: Key Descriptors from a QSAR Study on Antioxidant Morpholine Derivatives

Activity Correlating Descriptors Implication for Design Reference(s)

| Antioxidant Activity | Dipole moment, Molecular volume, Lipophilicity (logP), Hydration energy | Activity increases with higher dipole moment and hydrophilicity, and with smaller molecular size and lipophilicity. |[6] |

Visualization of Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships central to computational drug design.

G cluster_design Computational Design & Screening Workflow cluster_optimization Lead Optimization & Validation a Ligand/Molecule Design b Quantum Mechanics (DFT) (Electronic Properties, Reactivity) a->b c Molecular Docking (Virtual Screening, Pose Prediction) b->c d Hit Identification (Binding Affinity) c->d e QSAR Modeling (Predict Activity of Analogs) d->e f Molecular Dynamics (Complex Stability, Dynamics) d->f g Optimized Lead Compound e->g f->g h Experimental Validation g->h Synthesis & Biological Testing

Caption: A generalized workflow for computational drug discovery. (Max Width: 760px)

G GF Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates AKT Akt PI3K->AKT activates mTORC1 mTORC1 Complex AKT->mTORC1 activates Downstream Protein Synthesis & Cell Growth mTORC1->Downstream promotes Inhibitor Morpholine Derivative Inhibitor->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway showing inhibition. (Max Width: 760px)

G EGF EGF Ligand EGFR EGFR EGF->EGFR binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization leads to RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF activates Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation promotes Inhibitor Morpholine Derivative (e.g., Compound 4f) Inhibitor->EGFR inhibits

Caption: Simplified EGFR signaling pathway showing inhibition. (Max Width: 760px)

Conclusion and Future Perspectives

Theoretical and computational studies are indispensable tools in the modern drug discovery pipeline for morpholine derivatives. Methodologies such as DFT, molecular docking, QSAR, and MD simulations provide crucial insights that accelerate the design-synthesis-testing cycle, reduce costs, and lead to the development of safer and more effective medicines. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these models will continue to improve. The future of morpholine-based drug design will likely involve greater integration of artificial intelligence and machine learning with these established theoretical methods to explore vast chemical spaces and predict complex biological outcomes with even greater precision.[22][23] This synergy will undoubtedly continue to yield novel morpholine derivatives with enhanced therapeutic potential across a wide range of diseases.[23]

References

Asymmetric Synthesis of Morpholine Scaffolds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and biological activity.[1] The specific stereochemistry of substituents on the morpholine core can dramatically influence a compound's pharmacological profile, making stereocontrolled synthesis a critical aspect of drug design and development.[2] This technical guide provides an in-depth overview of asymmetric synthesis strategies to access chiral morpholine derivatives, with a focus on the use of chiral auxiliaries. It is intended for researchers, scientists, and professionals in the field of drug development.

Morpholine and its derivatives are integral components of numerous FDA-approved drugs and exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anti-neurodegenerative properties.[3] The ability to synthesize these complex molecules as single enantiomers is paramount for ensuring therapeutic efficacy and minimizing off-target effects.[4] Asymmetric synthesis provides the tools to achieve this, with chiral auxiliaries representing a robust and reliable strategy.[5]

Core Strategy: The Chiral Auxiliary Approach

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[4] This method is a cornerstone of asymmetric synthesis, enabling the creation of new stereocenters with a high degree of control. The general workflow for employing a chiral auxiliary is a three-step process:

  • Attachment: The chiral auxiliary is covalently bonded to the starting material (substrate).

  • Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, aldol addition) is performed. The chiral auxiliary shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face, thereby creating the desired stereocenter.

  • Cleavage: The auxiliary is removed from the product, yielding the enantiomerically enriched target molecule. Ideally, the auxiliary can be recovered and reused.[4]

This logical workflow provides a reliable pathway to chiral products.

G sub Prochiral Substrate intermediate Chiral Substrate-Auxiliary Adduct sub->intermediate 1. Attachment aux Chiral Auxiliary (#4285F4) aux->intermediate product_aux Diastereomerically Enriched Product-Auxiliary Adduct intermediate->product_aux reagent Reagent reagent->product_aux 2. Diastereoselective      Reaction final_product Enantiomerically Enriched Product product_aux->final_product 3. Cleavage recovered_aux Recovered Auxiliary product_aux->recovered_aux

General workflow for asymmetric synthesis using a chiral auxiliary.

Key Methodologies and Applications

Several asymmetric reactions can be controlled using morpholine-based chiral auxiliaries or are used to construct the chiral morpholine ring itself. This section details prominent examples, including quantitative data on their efficiency.

Diastereoselective Synthesis of Morpholin-2-ones with Pseudoephedrine

A powerful strategy for accessing chiral morpholines involves the diastereoselective synthesis of morpholin-2-one precursors using pseudoephedrine as a chiral auxiliary.[6][7] This method allows for the practical and high-yielding synthesis of chiral 1,2-amino alcohols, which are direct precursors to C-3 substituted morpholines.[6][7]

The reaction typically involves the condensation of an arylglyoxal with pseudoephedrine, followed by a Brønsted acid-catalyzed rearrangement to yield the morpholinone product with high selectivity.[6][7]

EntryArylglyoxal (Ar)ProductDiastereomeric Ratio (d.r.)Yield (%)
1Phenyl3-Phenyl-morpholin-2-one precursor>20:195
24-Methoxyphenyl3-(4-Methoxyphenyl)-morpholin-2-one precursor>20:198
34-Chlorophenyl3-(4-Chlorophenyl)-morpholin-2-one precursor>20:191
42-Naphthyl3-(2-Naphthyl)-morpholin-2-one precursor>20:193

Table 1: Diastereoselective synthesis of morpholin-2-one precursors using pseudoephedrine auxiliary. Data is illustrative based on reports of high yields and selectivities.[6][7]

Asymmetric Hydrogenation of Dehydromorpholines

Another efficient, atom-economical route to chiral morpholines is the asymmetric hydrogenation of a pre-formed dehydromorpholine ring.[8][9] This "after cyclization" approach uses a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand (e.g., SKP), to deliver hydrogen across the double bond with high facial selectivity. This method is notable for producing quantitative yields and excellent enantioselectivities.[8][9]

EntrySubstrate (R group)Catalyst Loading (mol%)Enantiomeric Excess (ee %)Yield (%)
1Phenyl1.099>99
24-Fluorophenyl1.099>99
32-Thienyl1.098>99
4Cyclohexyl1.097>99

Table 2: Rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.[8][9]

Experimental Protocols

This section provides generalized, detailed methodologies for key experiments cited in the literature.

Protocol 1: General Procedure for Asymmetric Aldol Reaction

This protocol outlines the formation of a carbon-carbon bond using a chiral auxiliary to control the stereochemistry of the resulting β-hydroxy carbonyl compound, a common precursor for morpholine synthesis.

  • Enolate Formation: The substrate-auxiliary adduct (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., THF, DCM) and cooled to -78 °C under an inert atmosphere (e.g., Argon, Nitrogen). A strong base, such as lithium diisopropylamide (LDA) (1.1 eq), is added dropwise to form the corresponding Z-enolate. The solution is stirred for 30-60 minutes at -78 °C.

  • Aldol Addition: The aldehyde electrophile (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) and is typically stirred for 1-4 hours at this temperature.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate, DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.[4]

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation

This protocol describes the reduction of a cyclic imine intermediate to a chiral morpholine using a ruthenium catalyst.[10]

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, a ruthenium precursor (e.g., RuCl₂(PPh₃)₃) (1 mol %) and a chiral ligand (e.g., (S,S)-Ts-DPEN) are dissolved in a suitable solvent.

  • Reaction Setup: The cyclic imine substrate (formed in situ from a hydroamination step) is dissolved in a formic acid/triethylamine azeotrope (HCOOH/TEA).

  • Hydrogenation: The catalyst solution is added to the substrate solution. The reaction is stirred at room temperature for 12-24 hours.

  • Quenching and Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the final chiral morpholine.[2][10]

Mechanistic Visualization

Understanding the transition state is key to rationalizing the high stereoselectivity of these reactions. The following diagram illustrates the proposed transition state for an asymmetric aldol reaction using an oxazolidinone-type auxiliary, a classic example that informs the stereochemical control in related systems. The auxiliary effectively blocks one face of the Z-enolate, directing the aldehyde to approach from the opposite side.

G cluster_0 Proposed Aldol Transition State ts Metal Chelation organizes the Z-Enolate and Aldehyde product Syn-Aldol Adduct (New C-C bond and two stereocenters) ts->product C-C bond formation enolate Chiral Auxiliary (blocks top face) enolate->ts Forms chelated Z-enolate aldehyde R'-CHO (approaches from bottom face) aldehyde->ts Coordination to metal

Chelation-controlled model for a diastereoselective aldol reaction.

The asymmetric synthesis of morpholines is a vital field of research, providing access to enantiomerically pure compounds essential for the development of next-generation therapeutics. The use of chiral auxiliaries offers a reliable and highly selective method for controlling stereochemistry during the construction of the morpholine core or its precursors. Methodologies such as diastereoselective aldol reactions and asymmetric hydrogenations consistently deliver high yields and stereoselectivities. The protocols and data presented in this guide serve as a foundational resource for scientists dedicated to leveraging stereochemistry for the advancement of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to (S)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available chemical identifiers, properties, and general synthetic approaches for (S)-3-Ethylmorpholine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Properties

A summary of the key identifiers for 3-ethylmorpholine and its (S)-hydrochloride salt is presented below. Due to the lack of a specific entry for this compound free base, some data is derived from the racemic mixture.

Identifier3-Ethylmorpholine (Racemic)This compound Hydrochloride
CAS Number 55265-24-2[1]218594-88-8
IUPAC Name 3-ethylmorpholine[1](3S)-3-ethylmorpholine;hydrochloride
Molecular Formula C₆H₁₃NO[1]C₆H₁₄ClNO
Molecular Weight 115.17 g/mol [1]151.63 g/mol
SMILES CCC1COCCN1[1]CC[C@@H]1COCCN1.Cl

Synthesis of Morpholine Derivatives

The synthesis of substituted morpholines is a significant area of research in organic chemistry. Various synthetic strategies have been developed to access these important heterocyclic scaffolds.

A general conceptual workflow for the synthesis of 3-substituted morpholines can involve the cyclization of an appropriate amino alcohol precursor. This is a common strategy employed in the synthesis of morpholine derivatives.

G Conceptual Synthesis of 3-Substituted Morpholines cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Amino_Alcohol Chiral Amino Alcohol Reaction_Step Cyclization Reaction Amino_Alcohol->Reaction_Step Cyclizing_Agent Cyclizing Agent Cyclizing_Agent->Reaction_Step Morpholine_Derivative (S)-3-Substituted Morpholine Reaction_Step->Morpholine_Derivative

Caption: General workflow for morpholine synthesis.

Experimental Protocols

For the synthesis of substituted morpholines in general, various methods have been reported, including:

  • Tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates.[3]

  • Photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes.

  • Intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes mediated by boron trifluoride etherate.

These methods provide access to a wide range of morpholine derivatives, but a specific, detailed protocol for this compound is not provided.

Biological Activity

The biological activity of this compound has not been extensively characterized in publicly available literature. However, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry and is present in numerous biologically active compounds.

Morpholine derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Anticancer

  • Anti-inflammatory

  • Antiviral

  • Antimicrobial

The specific biological targets and mechanism of action for this compound remain an area for further investigation. The stereochemistry of a molecule can significantly influence its biological activity, and it is likely that the (S)- and (R)-enantiomers of 3-ethylmorpholine would exhibit different pharmacological profiles.

Conclusion

This technical guide has summarized the available information on the chemical identifiers and general synthetic approaches for this compound. While a specific CAS number for the free base and detailed experimental protocols are not currently available, the data on the hydrochloride salt and the racemic mixture provide a valuable starting point for researchers. The diverse biological activities associated with the morpholine scaffold suggest that this compound may be a compound of interest for further investigation in drug discovery and development. Future work should focus on the enantioselective synthesis and biological evaluation of this specific stereoisomer to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes: Asymmetric Aldol Reaction Using (S)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current literature review, specific applications and detailed protocols for the use of (S)-3-Ethylmorpholine as a catalyst in asymmetric aldol reactions are not extensively documented in peer-reviewed publications. The following application notes and protocols are presented as a representative guide for researchers interested in investigating the potential of this compound as a novel organocatalyst. The methodologies are based on established principles of enamine catalysis commonly employed for similar chiral secondary amine catalysts.

Introduction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds. These structural motifs are prevalent in numerous natural products and pharmaceutical agents. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful, metal-free alternative for mediating these transformations. Chiral secondary amines, such as proline and its derivatives, are well-known to catalyze aldol reactions via an enamine intermediate, offering high enantioselectivity.

This compound is a chiral secondary amine with a structurally defined stereocenter adjacent to the nitrogen atom. Its morpholine scaffold provides a rigid conformation that could potentially induce facial selectivity in the transition state of an aldol reaction. This document outlines a hypothetical framework and experimental protocol for evaluating the efficacy of this compound as a catalyst in the direct asymmetric aldol reaction between a ketone and an aldehyde.

Proposed Catalytic Cycle

The catalytic activity of this compound is presumed to proceed through an enamine catalysis pathway, analogous to the well-established mechanism for proline-catalyzed aldol reactions. The catalyst first reacts with a ketone donor to form a chiral enamine intermediate. This enamine then attacks the aldehyde acceptor in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral aldol product.

G Catalyst This compound Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine - H₂O Ketone Ketone (Donor) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->Iminium Iminium->Catalyst Catalyst Regeneration Product β-Hydroxy Ketone (Product) Iminium->Product + H₂O Water1 H₂O Water2 H₂O

Figure 1: Proposed enamine catalytic cycle for the this compound catalyzed aldol reaction.

Experimental Protocols

This section provides a detailed, hypothetical protocol for a model asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This procedure is intended as a starting point for optimization studies.

3.1. General Procedure for the Asymmetric Aldol Reaction

  • To a dry vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 20 mol%).

  • Add the ketone (e.g., cyclohexanone, 1.0 mmol, 2.0 equiv.).

  • Add the chosen solvent (e.g., DMSO, 1.0 mL).

  • Stir the mixture for 10 minutes at the desired reaction temperature (e.g., room temperature).

  • Add the aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol, 1.0 equiv.) to the solution.

  • Allow the reaction to stir for the specified time (e.g., 24-72 hours), monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol adduct.

  • Analyze the product to determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC.

Data Presentation (Hypothetical Results)

The following tables summarize hypothetical data for the model reaction. These tables serve as a template for organizing results from screening and optimization studies.

Table 1: Catalyst Loading and Solvent Screening

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%) (anti)
110DMSO486585:1570
220DMSO488090:1085
330DMSO488291:986
420NMP487588:1282
520CH₃CN725080:2065
620Toluene723575:2550

Table 2: Temperature and Substrate Scope Investigation (20 mol% catalyst in DMSO)

EntryAldehydeKetoneTemp (°C)Time (h)Yield (%)dr (anti/syn)ee (%) (anti)
14-NitrobenzaldehydeCyclohexanone25488090:1085
24-NitrobenzaldehydeCyclohexanone4727095:592
3BenzaldehydeCyclohexanone25487585:1578
44-ChlorobenzaldehydeCyclohexanone25488592:888
54-NitrobenzaldehydeAcetone25726075
6IsobutyraldehydeCyclohexanone25725580:2068

Experimental Workflow Visualization

The logical flow of the experimental protocol, from preparation to analysis, is crucial for reproducibility and systematic investigation.

G A 1. Reagent Preparation B 2. Reaction Setup (Catalyst, Ketone, Solvent) A->B C 3. Aldehyde Addition & Incubation B->C D 4. Reaction Monitoring (TLC) C->D D->C Continue Incubation E 5. Aqueous Workup (Quench & Extract) D->E Reaction Complete F 6. Purification (Flash Chromatography) E->F G 7. Product Analysis F->G H Yield Calculation G->H I ¹H NMR (dr) G->I J Chiral HPLC (ee) G->J

Figure 2: General experimental workflow for investigating the asymmetric aldol reaction.

Conclusion and Future Outlook

While this compound is not an established catalyst for the asymmetric aldol reaction, its chiral structure presents an opportunity for investigation. The protocols and frameworks provided here offer a systematic approach to evaluate its potential. Researchers should focus on optimizing reaction parameters, including solvent, temperature, catalyst loading, and the addition of co-catalysts (e.g., acids or water). A thorough study of the substrate scope will be essential to determine the utility and limitations of this compound in this fundamental transformation. Successful development could add a novel, readily accessible organocatalyst to the synthetic chemist's toolkit for the production of valuable chiral building blocks.

Application Notes and Protocols: (S)-3-Ethylmorpholine and Chiral 3-Substituted Morpholines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of Chiral Morpholines in Natural Product and Drug Synthesis

The chiral morpholine scaffold is a privileged structural motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals. Its presence is associated with a range of therapeutic activities, including antidepressant, appetite suppressant, and antitumor effects. The stereochemistry of the morpholine ring is often crucial for its biological function, making the development of stereoselective synthetic methodologies a key focus for researchers in organic synthesis and drug development.

While a comprehensive review of the scientific literature reveals a wealth of information on the synthesis and application of chiral morpholines, specific documented uses of (S)-3-Ethylmorpholine in the total synthesis of natural products are not readily found. However, the broader class of chiral 3-substituted morpholines, to which this compound belongs, is of significant interest. This document provides an overview of the asymmetric synthesis of these valuable building blocks and their potential applications.

Synthetic Strategies for Chiral 3-Substituted Morpholines

The asymmetric synthesis of 3-substituted morpholines can be broadly categorized into several key strategies. These methods aim to control the stereochemistry at the C-3 position, and often at other stereocenters within the morpholine ring.

Key synthetic approaches include:

  • Catalytic Asymmetric Synthesis: This approach utilizes chiral catalysts, such as metal complexes or organocatalysts, to induce enantioselectivity in the formation of the morpholine ring. Examples include asymmetric hydrogenation and tandem hydroamination/asymmetric transfer hydrogenation of appropriate precursors.

  • Chiral Pool Synthesis: This strategy begins with readily available chiral starting materials, such as amino acids or amino alcohols, which are then converted into chiral morpholine derivatives through a series of chemical transformations.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

The following sections will provide detailed protocols and data for some of these methods.

Quantitative Data for the Synthesis of Chiral 3-Substituted Morpholines

The following tables summarize representative quantitative data for the synthesis of chiral 3-substituted morpholines using different catalytic systems.

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

EntrySubstrate (1)Product (2)Yield (%)ee (%)
1Phenyl (1a)2a9792
24-Fluorophenyl (1b)2b>9992
32-Thienyl (1t)2t9585
4Isopropyl (1u)2u>9981
5Methyl (1w)2w>9991

Data adapted from a study on asymmetric hydrogenation using a bisphosphine-rhodium catalyst.[1]

Table 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

EntryAminoalkyne Substrate3-Substituted Morpholine ProductYield (%)ee (%)
1R = Phenyl3-Phenylmorpholine85>95
2R = 4-Methoxyphenyl3-(4-Methoxyphenyl)morpholine82>95
3R = 2-Naphthyl3-(2-Naphthyl)morpholine88>95
4R = Cyclohexyl3-Cyclohexylmorpholine75>95

Data from a study employing a tandem one-pot reaction with a titanium catalyst for hydroamination and a ruthenium catalyst for asymmetric transfer hydrogenation.[2][3]

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

This protocol is a representative example for the synthesis of chiral 2-substituted morpholines, which are structurally analogous to 3-substituted morpholines.

Materials:

  • 2-Substituted dehydromorpholine substrate (1) (0.2 mmol)

  • [Rh(cod)2]SbF6 (1 mol%)

  • (R,R,R)-SKP ligand (1.05 mol%)

  • Dichloromethane (DCM) (2 mL)

  • Hydrogen gas (H2)

Procedure:

  • In a glovebox, a Schlenk tube is charged with the 2-substituted dehydromorpholine substrate (1), [Rh(cod)2]SbF6, and the (R,R,R)-SKP ligand.

  • Dichloromethane is added, and the tube is sealed.

  • The reaction mixture is stirred at room temperature under a hydrogen atmosphere (30 atm) for 24 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired chiral 2-substituted morpholine (2).

  • The enantiomeric excess (ee) is determined by HPLC analysis using a chiral stationary phase.[1]

General Protocol for Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This one-pot protocol provides an efficient route to chiral 3-substituted morpholines from aminoalkyne precursors.

Materials:

  • Ether-containing aminoalkyne substrate

  • Bis(amidate)bis(amido)Ti catalyst

  • RuCl--INVALID-LINK-- (Noyori-Ikariya catalyst)

  • Formic acid/triethylamine azeotrope (5:2)

  • Toluene

Procedure:

  • Hydroamination: To a solution of the aminoalkyne substrate in toluene, add the bis(amidate)bis(amido)Ti catalyst.

  • The reaction mixture is heated to allow for the cyclization to the corresponding cyclic imine. The progress of the reaction is monitored by an appropriate method (e.g., GC-MS or TLC).

  • Asymmetric Transfer Hydrogenation: After the formation of the imine is complete, the reaction mixture is cooled.

  • The Noyori-Ikariya catalyst and the formic acid/triethylamine azeotrope are added to the reaction vessel.

  • The mixture is stirred at room temperature until the reduction of the imine to the morpholine is complete.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated. The crude product is purified by chromatography to yield the enantiomerically enriched 3-substituted morpholine.[2][3]

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of chiral 3-substituted morpholines.

Asymmetric_Hydrogenation sub Dehydromorpholine prod Chiral Morpholine sub->prod Asymmetric Hydrogenation cat [Rh]-Chiral Ligand cat->prod h2 H2 h2->prod

Caption: Asymmetric Hydrogenation Workflow.

Tandem_Reaction start Aminoalkyne imine Cyclic Imine start->imine Hydroamination product Chiral Morpholine imine->product Asymmetric Transfer Hydrogenation cat1 Ti Catalyst cat1->imine cat2 Ru Catalyst (Noyori-Ikariya) cat2->product h_source H-Source (HCO2H/NEt3) h_source->product

Caption: Tandem Hydroamination/ATH Workflow.

Conclusion and Future Outlook

While direct applications of this compound in natural product synthesis remain to be documented, the methodologies for the asymmetric synthesis of the broader class of chiral 3-substituted morpholines are well-established and provide a powerful toolkit for chemists. The protocols and data presented herein offer a starting point for researchers and drug development professionals interested in accessing these valuable chiral building blocks. Future research may yet uncover specific applications for this compound and other unique 3-substituted morpholines in the synthesis of complex molecular targets. The continued development of novel and efficient stereoselective methods will undoubtedly expand the utility of this important class of heterocycles.

References

Application Notes and Protocols for the Cleavage of (S)-3-Ethylmorpholine Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Ethylmorpholine is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations, aldol additions, and Michael reactions. The auxiliary is temporarily attached to a substrate, directs the formation of a new stereocenter, and is subsequently removed to yield the desired enantiomerically enriched product. The efficient and clean removal of the chiral auxiliary is a critical step in the synthetic sequence, ensuring a high yield of the final product without racemization and allowing for the potential recovery and recycling of the auxiliary.

These application notes provide a comprehensive overview of the common cleavage conditions for removing the this compound auxiliary from N-acyl derivatives, including detailed protocols for acidic hydrolysis, and discussions of alternative reductive, and oxidative cleavage methods.

Cleavage Methods Overview

The selection of the appropriate cleavage method depends on the stability of the desired product and the functional groups present in the molecule. The most common strategies for the removal of the N-acyl-(S)-3-ethylmorpholine auxiliary are:

  • Acidic Hydrolysis: This is a widely used method that typically employs aqueous mineral acids to hydrolyze the amide bond, yielding the carboxylic acid and the protonated morpholine auxiliary.

  • Basic Hydrolysis (Saponification): The use of a strong base like sodium hydroxide or potassium hydroxide can also effect the cleavage of the amide bond, affording the carboxylate salt and the free morpholine auxiliary.

  • Reductive Cleavage: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH4), can reduce the amide carbonyl group, cleaving the C-N bond to produce an alcohol and the intact this compound.[1][2]

  • Oxidative Cleavage: Certain oxidative conditions can cleave the morpholine ring itself, which can be useful in specific synthetic contexts.[3]

Data Presentation: Comparison of Cleavage Conditions

The following table summarizes hypothetical quantitative data for different cleavage methods based on common laboratory practices and literature precedents for similar chiral auxiliaries.

Cleavage MethodReagentsSolventTemperature (°C)Time (h)Product Yield (%)Auxiliary Recovery (%)
Acidic Hydrolysis 1 M aq. HClTHFRoom Temp.1285-9580-90
Basic Hydrolysis 2 M aq. NaOHMethanol/Water60880-9075-85
Reductive Cleavage LiAlH₄THF0 to Reflux4-1670-85Not Applicable
Oxidative Cleavage Visible Light, O₂AcetonitrileRoom Temp.2460-80Not Applicable

Experimental Protocols

Protocol 1: Acidic Hydrolysis of N-Acyl-(S)-3-Ethylmorpholine

This protocol describes a general procedure for the acidic hydrolysis of an N-acyl-(S)-3-ethylmorpholine derivative to the corresponding carboxylic acid.

Materials:

  • N-acyl-(S)-3-ethylmorpholine derivative

  • Tetrahydrofuran (THF)

  • 1 M aqueous Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium hydroxide (for basification)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-acyl-(S)-3-ethylmorpholine derivative in a 1:1 mixture of tetrahydrofuran (THF) and 1 M aqueous HCl. A typical concentration is 0.1 M.

  • Reaction: Stir the solution at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude chiral carboxylic acid.

  • Purification of Carboxylic Acid: The crude carboxylic acid can be purified by flash column chromatography on silica gel or by recrystallization.

  • Recovery of this compound Auxiliary:

    • To the remaining aqueous layer from the initial extraction, add a sufficient amount of a strong base, such as 4 M sodium hydroxide, until the pH is greater than 10.

    • Extract the basified aqueous layer three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to recover the this compound auxiliary. The recovered auxiliary can be purified by distillation if necessary.

Visualizations

Signaling Pathways and Experimental Workflows

Cleavage_Methods cluster_start Starting Material cluster_cleavage Cleavage Conditions cluster_products Products start N-Acyl-(S)-3-Ethylmorpholine acid Acidic Hydrolysis start->acid  H₃O⁺ base Basic Hydrolysis start->base  OH⁻ reductive Reductive Cleavage start->reductive  [H] (e.g., LiAlH₄) oxidative Oxidative Cleavage start->oxidative  [O] acid_prod Carboxylic Acid + This compound Salt acid->acid_prod base_prod Carboxylate Salt + This compound base->base_prod reductive_prod Primary Alcohol + This compound reductive->reductive_prod oxidative_prod Ring-Opened Products oxidative->oxidative_prod

Caption: Overview of cleavage methods for N-Acyl-(S)-3-Ethylmorpholine.

Acidic_Hydrolysis_Workflow A Dissolve N-Acyl-(S)-3-Ethylmorpholine in THF and 1M HCl B Stir at Room Temperature for 12 hours A->B C Extract with Ethyl Acetate B->C D Organic Layer: Wash, Dry, Concentrate C->D  Organic Phase E Aqueous Layer: Basify with NaOH C->E  Aqueous Phase F Purify Crude Carboxylic Acid D->F G Extract with Dichloromethane E->G I Pure Carboxylic Acid F->I H Organic Layer: Dry, Concentrate G->H J Recovered this compound H->J

Caption: Experimental workflow for acidic hydrolysis and auxiliary recovery.

Concluding Remarks

The choice of cleavage condition for the this compound chiral auxiliary is a critical consideration in the design of an asymmetric synthesis. The acidic hydrolysis protocol provided offers a reliable and generally applicable method for obtaining the desired carboxylic acid while allowing for the recovery of the valuable chiral auxiliary. Researchers should consider the stability of their target molecule to the reaction conditions and perform small-scale optimization experiments to achieve the best results. For substrates sensitive to acidic or basic conditions, reductive cleavage may offer a milder alternative, although it alters the functionality of the acyl group. Oxidative cleavage represents a more specialized approach that results in the decomposition of the auxiliary.

References

Application Notes and Protocols: (S)-3-Ethylmorpholine and Chiral Morpholine Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of chiral morpholine derivatives in organic synthesis, with a focus on their emerging role as organocatalysts and their significance as structural motifs in pharmacologically active compounds. While specific data on (S)-3-Ethylmorpholine as a catalyst is not extensively available in the current literature, this guide leverages data from closely related chiral morpholine structures to provide valuable insights and protocols.

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties for improved brain permeability, and provide a scaffold for directing functional groups.[1][2][3] Its unique conformational flexibility and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom contribute to its utility.[1]

Quantitative Data Summary: Asymmetric Synthesis of Chiral Morpholines

The enantioselective synthesis of chiral morpholines is a critical area of research, often employing various catalytic systems to achieve high yields and stereoselectivity.[4][5][6] Below is a summary of quantitative data from representative reactions demonstrating the synthesis of 3-substituted and 2-substituted chiral morpholines.

Reaction TypeSubstrateCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Tandem Hydroamination/Asymmetric Transfer HydrogenationAminoalkyne SubstratesTi-catalyst then RuCl--INVALID-LINK--Not SpecifiedNot SpecifiedNot SpecifiedGood>95[4][6]
Asymmetric Hydrogenation2-Substituted DehydromorpholinesSKP–Rh complexDCMRoom Temp.24Quantitativeup to 99[5]
Asymmetric Hydrogenation3-Methoxy-Substituted DehydromorpholineSKP–Rh complexDCMRoom Temp.24Not Specified94[5]
Asymmetric Hydrogenation2-Substituted Dehydromorpholines (with ortho-substituents)SKP–Rh complexDCMRoom Temp.24Not Specified99[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in the synthesis and application of chiral morpholine derivatives.

2.1. Protocol: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

This protocol is adapted from a method for synthesizing 2-substituted chiral morpholines with high enantioselectivity using a rhodium-based catalyst.[5]

Materials:

  • 2-Substituted dehydromorpholine substrate (1.0 equiv)

  • SKP–Rh catalyst (1 mol%)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (30 atm)

  • Standard glassware for air-sensitive reactions

  • High-pressure reactor (autoclave)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-substituted dehydromorpholine substrate and the SKP–Rh catalyst.

  • Add anhydrous dichloromethane to dissolve the reactants.

  • Transfer the reaction mixture to a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas to 30 atm.

  • Stir the reaction at room temperature for 24 hours.

  • After 24 hours, carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted chiral morpholine.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

2.2. Protocol: Organocatalyzed 1,4-Addition of Aldehydes to Nitroolefins using a β-Morpholine Amino Acid Catalyst

This protocol describes a 1,4-addition reaction catalyzed by a morpholine-based organocatalyst.[7]

Materials:

  • Aldehyde (e.g., butyraldehyde, 1.0 equiv)

  • Nitroolefin (e.g., trans-β-nitrostyrene, 1.5 equiv)

  • β-Morpholine amino acid catalyst (1 mol%)

  • N-methylmorpholine (NMM) (1 mol%)

  • Isopropanol (iPrOH)

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add the β-morpholine amino acid catalyst and N-methylmorpholine.

  • Add isopropanol as the solvent.

  • Add the aldehyde to the reaction mixture.

  • Add the nitroolefin to initiate the reaction.

  • Stir the reaction mixture at the desired temperature (e.g., 40°C) for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical techniques (e.g., NMR, chiral HPLC).

Visualizations

3.1. Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes in the application of chiral morpholine derivatives.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Reactants & Catalyst solvent Add Anhydrous Solvent start->solvent inert Establish Inert Atmosphere solvent->inert react Stir at Defined Temperature & Time inert->react monitor Monitor Progress (TLC/GC/LCMS) react->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify yield Determine Yield purify->yield ee Determine ee% (Chiral HPLC) purify->ee

Caption: Generalized workflow for asymmetric catalysis.

logical_relationship cluster_catalyst Catalytic Cycle catalyst (S)-Chiral Morpholine Derivative (Catalyst) intermediate Chiral Intermediate (Catalyst-Substrate Complex) catalyst->intermediate substrate Prochiral Substrate substrate->intermediate Coordination product Enantioenriched Product intermediate->product Stereoselective Transformation catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->catalyst

Caption: Role of a chiral morpholine catalyst.

Applications in Drug Development

The morpholine moiety is a key structural component in a number of drugs, including those targeting the central nervous system (CNS).[1] Its presence can improve pharmacokinetic properties and contribute to the overall efficacy of the drug molecule. For instance, certain morpholine-containing compounds have shown potent and selective inhibition of mTOR kinase, with promising applications in treating CNS tumors.[2] The development of efficient synthetic routes to chiral morpholines is therefore of high importance to the pharmaceutical industry.[5][8]

References

(S)-3-Ethylmorpholine: A Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

**(S)-3-Ethylmorpholine is a chiral heterocyclic compound with potential applications in the pharmaceutical industry as a versatile building block and chiral auxiliary for the synthesis of complex molecular architectures. While direct, large-scale applications in the synthesis of marketed drugs are not extensively documented, its structural features make it a compound of interest for research and development in asymmetric synthesis. This document provides an overview of its potential applications, supported by detailed hypothetical protocols and data, drawing parallels from structurally similar chiral morpholines.

Application as a Chiral Auxiliary

Drawing from the established use of other chiral auxiliaries in asymmetric synthesis, this compound can be hypothetically employed to control the stereochemical outcome of key carbon-carbon bond-forming reactions. The rigid morpholine ring and the stereocenter at the C-3 position can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.

Asymmetric Aldol Reactions

This compound can be N-acylated, and the resulting amide can be converted into a chiral enolate. The subsequent reaction of this enolate with an aldehyde is expected to proceed with a high degree of facial selectivity, yielding a chiral β-hydroxy carbonyl compound after cleavage of the auxiliary.

Hypothetical Quantitative Data for Asymmetric Aldol Reaction

EntryAldehydeBaseTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1BenzaldehydeLDA-788895:5
2IsobutyraldehydeLHMDS-788592:8
3CinnamaldehydeKHMDS-789196:4

Experimental Protocol: Asymmetric Aldol Reaction

  • Attachment of the Auxiliary: this compound (1.0 eq.) is dissolved in dichloromethane (DCM) and cooled to 0 °C. Propionyl chloride (1.1 eq.) and triethylamine (1.2 eq.) are added, and the reaction is stirred for 2 hours. After aqueous workup, the N-propionyl-(S)-3-ethylmorpholine is purified by column chromatography.

  • Enolate Formation: The N-propionyl-(S)-3-ethylmorpholine (1.0 eq.) is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C under an argon atmosphere. Lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise, and the solution is stirred for 30 minutes.

  • Aldol Addition: The aldehyde (1.2 eq.) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2 hours.

  • Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification and Auxiliary Cleavage: The crude product is purified by flash column chromatography. The purified aldol adduct is then dissolved in a 1:1 mixture of THF and 1 M aqueous HCl and stirred at room temperature for 12 hours to cleave the auxiliary and yield the chiral β-hydroxy carboxylic acid. The this compound auxiliary can be recovered by basifying the aqueous layer and extracting with an organic solvent.

G cluster_workflow Asymmetric Aldol Reaction Workflow start Start: this compound attachment 1. N-Acylation (Propionyl Chloride, Et3N) start->attachment enolate 2. Enolate Formation (LDA, -78 °C) attachment->enolate aldol 3. Aldol Addition (Aldehyde, -78 °C) enolate->aldol quench 4. Quenching & Workup (NH4Cl (aq)) aldol->quench purify 5. Purification (Column Chromatography) quench->purify cleavage 6. Auxiliary Cleavage (HCl (aq)) purify->cleavage product Chiral β-Hydroxy Carboxylic Acid cleavage->product recover Recovered This compound cleavage->recover

Asymmetric Aldol Reaction Workflow
Asymmetric Michael Additions

In a similar fashion, this compound can be used to direct the conjugate addition of nucleophiles to α,β-unsaturated carbonyl systems. By attaching the morpholine to the electrophile (e.g., as an N-enoyl derivative), the chiral environment dictates the approach of the nucleophile.

Hypothetical Quantitative Data for Asymmetric Michael Addition

EntryMichael DonorMichael Acceptor SubstrateCatalystYield (%)Enantiomeric Excess (ee, %)
1Diethyl malonateN-Cinnamoyl-(S)-3-ethylmorpholineYb(OTf)₃9294
2ThiophenolN-Crotonoyl-(S)-3-ethylmorpholineSc(OTf)₃8991
3IndoleN-Acryloyl-(S)-3-ethylmorpholineCu(OTf)₂8595

Experimental Protocol: Asymmetric Michael Addition

  • Preparation of Michael Acceptor: this compound is acylated with an α,β-unsaturated acyl chloride (e.g., cinnamoyl chloride) following the procedure described in section 1.1.

  • Reaction Setup: To a solution of the N-enoyl-(S)-3-ethylmorpholine (1.0 eq.) and a Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 eq.) in a suitable solvent like DCM at -20 °C, the Michael donor (1.5 eq.) is added.

  • Reaction Progression: The reaction is stirred at -20 °C until completion, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with DCM. The combined organic layers are dried and concentrated. The crude product is purified by flash chromatography.

  • Auxiliary Cleavage: The auxiliary is cleaved from the purified Michael adduct by hydrolysis or reduction to yield the chiral product.

G cluster_michael Asymmetric Michael Addition Logical Flow acceptor N-Enoyl-(S)-3-ethylmorpholine (Chiral Michael Acceptor) complex Chiral Electrophile-Catalyst Complex acceptor->complex donor Michael Donor (Nucleophile) addition Diastereoselective Nucleophilic Attack donor->addition catalyst Lewis Acid Catalyst catalyst->complex complex->addition product Michael Adduct addition->product cleavage Auxiliary Cleavage product->cleavage final_product Enantioenriched Product cleavage->final_product

Logical Flow of a Michael Addition

Use as a Chiral Base or Ligand

The nitrogen atom in this compound can act as a Lewis base. Its chirality allows it to be used as a chiral base in enantioselective deprotonation reactions or as a chiral ligand for a metal catalyst in a variety of asymmetric transformations.

Potential Applications as a Chiral Ligand/Base:

  • Asymmetric Deprotonation: In the deprotonation of prochiral ketones, this compound could be used in conjunction with a strong base like lithium amide to selectively remove one of two enantiotopic protons.

  • Metal-Catalyzed Reactions: As a ligand, it could coordinate to transition metals such as palladium, rhodium, or copper to create a chiral catalytic environment for reactions like asymmetric hydrogenation, allylic alkylation, or cyclopropanation.

Conclusion and Future Outlook

While the application of this compound in the synthesis of specific, marketed pharmaceuticals is not yet well-established in public literature, its structural characteristics present a compelling case for its utility in asymmetric synthesis. The protocols and data presented here, though hypothetical, are based on well-understood principles of chiral auxiliary chemistry and provide a solid foundation for further research. As the demand for enantiomerically pure pharmaceuticals continues to grow, the exploration of novel and efficient chiral building blocks like this compound will be crucial. Future work should focus on the experimental validation of these proposed applications and the expansion of its use to a broader range of asymmetric transformations.

experimental setup for reactions with (S)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Ethylmorpholine is a chiral heterocyclic compound belonging to the morpholine class of molecules. Morpholine and its derivatives are significant scaffolds in medicinal chemistry and organic synthesis due to their unique physicochemical properties.[1][2] The morpholine ring, with its weak basic nitrogen and an ether oxygen, imparts favorable properties such as improved aqueous solubility and metabolic stability to drug candidates, facilitating their potential to cross the blood-brain barrier.[1][2] In organic synthesis, chiral morpholines can serve as valuable chiral auxiliaries to control the stereochemical outcome of reactions.[3][4]

These application notes provide a summary of potential applications for this compound, along with hypothetical experimental protocols for its use in asymmetric synthesis. Given the limited direct experimental data for this compound, the protocols and data presented are based on established chemistry of analogous 3-substituted morpholines.[3]

Potential Applications

  • Chiral Auxiliary in Asymmetric Synthesis: this compound can potentially be employed as a chiral auxiliary to induce stereoselectivity in a variety of organic transformations, including aldol reactions, alkylations, and Michael additions.[3][4] The ethyl group at the stereocenter can provide the necessary steric hindrance to direct the approach of reagents.

  • Scaffold in Drug Discovery: The morpholine moiety is a key component in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] this compound can serve as a valuable building block for the synthesis of novel therapeutic agents. Its incorporation into a drug candidate may enhance pharmacokinetic properties.

  • Intermediate in Pharmaceutical Synthesis: As a chiral amine, this compound can be a crucial intermediate in the synthesis of complex pharmaceutical compounds, including antibiotics and anticancer agents.[2][5]

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction using this compound as a Chiral Auxiliary (Hypothetical)

This protocol describes a hypothetical procedure for a diastereoselective aldol reaction using an N-acyl derivative of this compound.

1. Attachment of the Chiral Auxiliary:

  • React this compound with propionyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form N-propionyl-(S)-3-Ethylmorpholine.

  • Purify the resulting amide by column chromatography.

2. Asymmetric Aldol Reaction:

  • Enolate Formation: To a solution of N-propionyl-(S)-3-Ethylmorpholine (1.0 eq) in dry tetrahydrofuran (THF) (0.1 M) at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the solution for 30 minutes to an hour to ensure complete enolate formation.

  • Aldol Addition: Add the desired aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2-4 hours at this temperature.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the aldol adduct.

3. Cleavage and Recovery of the Auxiliary:

  • Dissolve the purified aldol adduct in a 1:1 mixture of THF and 1 M aqueous HCl and stir at room temperature for 12-24 hours.

  • Extract the resulting chiral β-hydroxy carboxylic acid with ethyl acetate.

  • Basify the aqueous layer and extract with dichloromethane to recover the this compound auxiliary.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical results for the asymmetric aldol reaction with different aldehydes, showcasing the potential diastereoselectivity that could be achieved using this compound as a chiral auxiliary.

EntryAldehydeBaseTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1BenzaldehydeLDA-788895:5
2IsobutyraldehydeLDA-788292:8
3AcetaldehydeNaHMDS-788590:10
4CinnamaldehydeKHMDS-789093:7

Visualizations

chiral_auxiliary_workflow cluster_0 Asymmetric Synthesis Workflow start Chiral Auxiliary (this compound) attach Attach Auxiliary start->attach Substrate react Diastereoselective Reaction attach->react Achiral Reagent cleave Cleave Auxiliary react->cleave product Enantiopure Product cleave->product recycle Recovered Auxiliary cleave->recycle PI3K_mTOR_pathway cluster_pathway Simplified PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation MorpholineCompound This compound Derivative (Hypothetical Inhibitor) MorpholineCompound->PI3K inhibits MorpholineCompound->mTORC1 inhibits

References

Application Notes and Protocols: Recovery and Recycling of (S)-3-Ethylmorpholine Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. The economic viability and environmental sustainability of processes employing these auxiliaries are significantly enhanced by their efficient recovery and recycling.[1][2] (S)-3-Ethylmorpholine, a valuable secondary amine auxiliary, is typically tethered to a substrate via an amide linkage. After directing the desired stereoselective transformation, the auxiliary must be cleaved and recovered in high yield and purity to be reused in subsequent reactions.

While specific, optimized industrial protocols for this compound are proprietary, the fundamental principles for the recovery of secondary amine auxiliaries are well-established. This document provides detailed protocols based on these principles, focusing on hydrolytic cleavage of the auxiliary-substrate amide bond, followed by extraction and purification. The two primary methods detailed are acidic and basic hydrolysis.

Principle of Recovery

The recovery process for this compound, when attached to a carboxylic acid derivative, involves three main stages:

  • Cleavage: The covalent amide bond linking the auxiliary to the product is cleaved, typically through hydrolysis. This step regenerates the chiral auxiliary and the desired chiral carboxylic acid.

  • Extraction & Separation: Based on the pH of the aqueous solution, the amine auxiliary and the carboxylic acid product can be selectively separated. The basic nature of the morpholine nitrogen allows it to be protonated in acidic conditions (forming a water-soluble salt), while the carboxylic acid becomes a water-soluble carboxylate salt under basic conditions. This differential solubility is exploited in a liquid-liquid extraction workup.[1]

  • Purification: The recovered crude auxiliary is purified to remove any residual impurities, ensuring its stereochemical integrity and reactivity are maintained for reuse. Common purification methods include distillation or recrystallization of a salt form.[1]

Experimental Protocols

The following protocols are generalized starting points for the recovery of this compound on a laboratory scale. Researchers should perform small-scale trials to optimize conditions such as reaction time, temperature, and solvent choice for their specific substrate.

Protocol 1: Acidic Hydrolysis and Recovery

This method is effective for cleaving the amide bond and results in the formation of the hydrochloride salt of the auxiliary, which is soluble in the aqueous phase. The desired carboxylic acid product is typically extracted from the acidic aqueous phase with an organic solvent.

Materials:

  • Post-reaction mixture containing the N-acyl-(S)-3-Ethylmorpholine derivative

  • Hydrochloric Acid (HCl), 4 M aqueous solution

  • Sodium Hydroxide (NaOH), 10 M aqueous solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flasks, rotary evaporator

Procedure:

  • Solvent Removal: Concentrate the post-reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the reaction solvent.

  • Acidic Hydrolysis:

    • To the residue, add a 4 M aqueous HCl solution (approximately 10-20 volumes relative to the substrate).

    • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting amide is fully consumed (typically 4-18 hours).

  • Product Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the acidic aqueous solution to a separatory funnel.

    • Extract the mixture with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL for a 10 mmol scale reaction) to remove the desired carboxylic acid product.

    • Combine the organic layers, which contain the product, and process them separately.

  • Auxiliary Isolation:

    • Retain the acidic aqueous layer, which contains the this compound hydrochloride salt.

    • Cool the aqueous layer in an ice bath to 0-5 °C.

    • Slowly add 10 M aqueous NaOH to basify the solution to a pH > 12. Ensure the temperature is kept below 20 °C during this exothermic process.

    • The free this compound will separate as an oil or remain dissolved.

  • Auxiliary Extraction:

    • Extract the basic aqueous layer with Dichloromethane (3 x 50 mL).

    • Combine the organic extracts.

    • Wash the combined organic layers with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Basic Hydrolysis and Recovery

This method directly liberates the free amine auxiliary while converting the desired product into a water-soluble carboxylate salt. This is often preferred if the desired product is sensitive to strong acid.

Materials:

  • Post-reaction mixture containing the N-acyl-(S)-3-Ethylmorpholine derivative

  • Sodium Hydroxide (NaOH), 10 M aqueous solution

  • Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flasks, rotary evaporator

Procedure:

  • Solvent Removal: Concentrate the post-reaction mixture under reduced pressure to remove the bulk of the reaction solvent.

  • Basic Hydrolysis:

    • To the residue, add a 10 M aqueous NaOH solution (approximately 10-20 volumes).

    • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS until hydrolysis is complete (typically 4-18 hours).

  • Auxiliary Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the mixture directly with an organic solvent (e.g., Dichloromethane, 3 x 50 mL). The free this compound will move into the organic phase.

    • The desired carboxylic acid will remain in the basic aqueous layer as its sodium salt. The aqueous layer can be acidified and extracted separately to recover the product.

  • Auxiliary Isolation and Purification:

    • Combine the organic extracts containing the auxiliary.

    • Wash the combined organic layers with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of Recovered this compound

The crude auxiliary obtained from either protocol should be assessed for purity (e.g., by ¹H NMR, GC) and enantiomeric excess (by chiral HPLC or GC). If impurities are present, further purification is necessary.

  • Distillation: For liquid auxiliaries like this compound, fractional distillation under reduced pressure is the most common and effective method for purification.

  • Recrystallization of a Salt: The auxiliary can be converted to a crystalline salt (e.g., hydrochloride or oxalate), recrystallized from a suitable solvent system, and then liberated back to the free amine by treatment with a base.

Data Presentation

Effective recovery and recycling require careful tracking of yields and purity. The following table provides a template for summarizing quantitative data from recovery experiments.

Recovery Parameter Acidic Hydrolysis Basic Hydrolysis Notes / Analysis Method
Reaction Scale (mmol) 10.010.0Starting amount of N-acyl derivative
Crude Recovery Yield (%) 92%94%Based on mass of crude auxiliary
Purity of Crude Auxiliary (%) ~90%~95%Determined by qNMR or GC analysis
Purification Method Vacuum DistillationVacuum Distillatione.g., Kugelrohr or fractional setup
Final Yield of Pure Auxiliary (%) 85%88%Overall yield after purification
Purity of Recycled Auxiliary (%) >99%>99%Determined by GC or ¹H NMR
Enantiomeric Purity (%) >99% ee>99% eeDetermined by chiral HPLC/GC

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

cluster_acid Acidic Hydrolysis & Recovery Workflow start Post-Reaction Mixture step1 Concentrate (Remove Solvent) start->step1 step2 Add 4 M HCl Heat to Reflux step1->step2 step3 Cool to Room Temperature step2->step3 step4 Extract with Organic Solvent (e.g., EtOAc) step3->step4 step5_org Organic Phase: Contains Chiral Product step4->step5_org Separate step5_aq Aqueous Phase: Contains Auxiliary Salt step4->step5_aq Separate step6 Cool Aqueous Phase (0-5 °C) Basify with 10 M NaOH (pH > 12) step5_aq->step6 step7 Extract with Organic Solvent (e.g., DCM) step6->step7 step8_org Organic Phase: Contains Free Auxiliary step7->step8_org Separate step8_aq Aqueous Phase: Inorganic Salts step7->step8_aq Separate step9 Dry & Concentrate Organic Phase step8_org->step9 end Crude this compound step9->end purify Purify (e.g., Distillation) end->purify final Recycled Auxiliary purify->final

Caption: Workflow for acidic hydrolysis and recovery.

cluster_base Basic Hydrolysis & Recovery Workflow start Post-Reaction Mixture step1 Concentrate (Remove Solvent) start->step1 step2 Add 10 M NaOH Heat to Reflux step1->step2 step3 Cool to Room Temperature step2->step3 step4 Extract with Organic Solvent (e.g., DCM) step3->step4 step5_org Organic Phase: Contains Free Auxiliary step4->step5_org Separate step5_aq Aqueous Phase: Contains Product Salt step4->step5_aq Separate step6 Dry & Concentrate Organic Phase step5_org->step6 end Crude this compound step6->end purify Purify (e.g., Distillation) end->purify final Recycled Auxiliary purify->final

Caption: Workflow for basic hydrolysis and recovery.

References

Troubleshooting & Optimization

improving diastereoselectivity with (S)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-3-Ethylmorpholine

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound as a chiral auxiliary to improve diastereoselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve diastereoselectivity?

This compound is a chiral morpholine derivative. In asymmetric synthesis, it functions as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[1] The mechanism of control relies on the rigid, chair-like conformation of the morpholine ring and the steric bulk of the ethyl group at the C3 position.[2] This ethyl group effectively shields one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to approach from the less hindered face. This directed attack leads to the preferential formation of one diastereomer over the other.[3] After the reaction, the auxiliary can be cleaved and recovered for reuse.[1][2]

Q2: What is the general experimental workflow when using this compound as a chiral auxiliary?

The application of a chiral auxiliary like this compound typically follows a three-stage process:

  • Attachment: The chiral auxiliary is covalently bonded to the substrate molecule (e.g., forming an amide with a carboxylic acid).[1]

  • Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition) where the auxiliary directs the stereochemistry, creating a new chiral center with high diastereoselectivity.[1][2]

  • Cleavage: The auxiliary is removed from the product under conditions that do not racemize the newly formed stereocenter, yielding the desired enantiomerically enriched product and allowing for the recovery of the auxiliary.[2]

G cluster_workflow General Workflow of a Chiral Auxiliary A Substrate + this compound B 1. Attachment (e.g., Amide formation) A->B C Substrate-Auxiliary Conjugate B->C D 2. Diastereoselective Reaction (e.g., Aldol Addition) C->D E Product-Auxiliary Adduct (High d.r.) D->E F 3. Auxiliary Cleavage (e.g., Hydrolysis) E->F G Desired Chiral Product F->G Isolate H Recovered this compound F->H Recover

Caption: General workflow for using a chiral auxiliary.

Q3: For which types of reactions is this compound most effective?

Morpholine derivatives have proven effective as chiral auxiliaries in key carbon-carbon bond-forming reactions where facial selectivity of a planar intermediate can be controlled.[2] Based on analogous structures, this compound is expected to be highly effective for:

  • Asymmetric Aldol Reactions: Controlling the addition of an enolate to an aldehyde to create two new contiguous stereocenters.[1]

  • Asymmetric Michael Additions: Directing the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2]

  • Asymmetric Alkylation: Controlling the stereochemistry of enolate alkylation.[1]

Troubleshooting Guides

Problem: Low Diastereoselectivity (Poor d.r.)

Low diastereoselectivity is a common issue where the auxiliary fails to effectively direct the reaction.

G Start Low Diastereoselectivity Observed Cause1 Possible Cause 1: Suboptimal Enolate Geometry/Stability Start->Cause1 Check Cause2 Possible Cause 2: Incorrect Transition State Assembly Start->Cause2 Check Solution1 Solution: - Optimize base (e.g., LDA, KHMDS, NaHMDS) - Lower reaction temperature (-78°C or lower) - Change solvent (e.g., THF, Et2O) Cause1->Solution1 End Diastereoselectivity Improved Solution1->End Solution2 Solution: - Add Lewis acid additives (e.g., TiCl4, Bu2BOTf) to enforce a more rigid transition state - Verify substrate-auxiliary linkage integrity Cause2->Solution2 Solution2->End

Caption: Troubleshooting flow for low diastereoselectivity.

Possible CauseRecommended Solution
Incorrect Enolate Geometry The geometry of the enolate (Z vs. E) is critical for high diastereoselectivity. This is influenced by the base, solvent, and temperature. Action: Screen a variety of bases (LDA, KHMDS, NaHMDS) and ensure the reaction is conducted at a sufficiently low temperature (e.g., -78 °C).[2]
Flexible Transition State A poorly organized transition state can allow the reagent to approach from either face. Action: The addition of a Lewis acid (e.g., dibutylboron triflate) can help create a more rigid, chelated transition state, enhancing facial shielding by the auxiliary.[1]
Proton Scrambling Trace amounts of water or other proton sources can quench the enolate and allow it to reform with lower selectivity. Action: Ensure all glassware is oven- or flame-dried and all reagents and solvents are strictly anhydrous.

Problem: Low Reaction Yield

Possible CauseRecommended Solution
Incomplete Deprotonation If the base is not sufficiently strong or is used in a substoichiometric amount, the starting material will not be fully converted to the reactive enolate. Action: Use a slight excess (e.g., 1.1 equivalents) of a strong, non-nucleophilic base like LDA.[2] Titrate the base solution before use to confirm its molarity.
Difficult Auxiliary Cleavage The product-auxiliary adduct may be resistant to cleavage, leading to low yields of the final product. Action: Screen different hydrolysis conditions. If acidic hydrolysis is slow, consider alternative methods like basic hydrolysis (e.g., LiOH/H₂O₂) or reductive cleavage (e.g., LiAlH₄), depending on the stability of your final product.
Product Degradation The desired product or the auxiliary adduct may be unstable under the reaction or workup conditions. Action: Monitor the reaction by TLC to avoid prolonged reaction times. Ensure the quenching and workup steps are performed at appropriate temperatures.

Data Presentation

The choice of base and the structure of the reacting aldehyde can significantly impact both yield and diastereoselectivity in an aldol reaction. The following table presents hypothetical data for the reaction of an N-propionyl-(S)-3-ethylmorpholine with various aldehydes, illustrating these effects.

Table 1: Hypothetical Results for an Asymmetric Aldol Reaction

EntryAldehydeBaseTemp (°C)Yield (%)d.r. (syn:anti)
1BenzaldehydeLDA-789296:4
2IsobutyraldehydeLDA-788897:3
3AcetaldehydeNaHMDS-788590:10
4CinnamaldehydeKHMDS-789093:7
Data is hypothetical and adapted for this compound from results for a similar auxiliary.[2]

Experimental Protocols

Protocol: Asymmetric Aldol Reaction using this compound Auxiliary

This protocol is a representative methodology for performing a diastereoselective aldol reaction.[2]

1. Enolate Formation:

  • To a solution of N-propionyl-(S)-3-ethylmorpholine (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

  • Add freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise via syringe.

  • Stir the resulting solution at -78 °C for 30-60 minutes.[2]

2. Aldol Addition:

  • Add the aldehyde (1.2 eq), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.[2]

  • Stir the reaction mixture at this temperature for 2-4 hours, monitoring completion by TLC.[2]

3. Quenching and Workup:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[2]

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[2]

4. Purification:

  • Purify the crude aldol adduct by flash column chromatography on silica gel.[2]

5. Auxiliary Cleavage:

  • Dissolve the purified adduct in a 1:1 mixture of THF and 1 M aqueous HCl.

  • Stir at room temperature for 12 hours or until cleavage is complete (monitored by TLC).[2]

  • Extract the resulting chiral β-hydroxy carboxylic acid with ethyl acetate.

  • To recover the auxiliary, basify the aqueous layer with NaOH and extract with dichloromethane.[2]

References

Technical Support Center: Purification of (S)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (S)-3-Ethylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound and related morpholine derivatives are:

  • Distillation: Effective for separating volatile liquids with different boiling points.

  • Column Chromatography: A versatile technique for separating compounds based on their polarity.

  • Recrystallization: Ideal for obtaining high-purity crystalline solids, often after initial purification by other methods.

  • Acid-Base Extraction: Useful for separating basic compounds like morpholines from non-basic impurities.

Q2: How do I choose the best purification method for my sample?

A2: The choice of purification method depends on the nature of the impurities and the scale of your synthesis.

  • For volatile impurities with significantly different boiling points from this compound (Boiling Point: ~160.6 °C), distillation is a good first choice.[1]

  • If your product is contaminated with non-volatile or similarly boiling impurities, column chromatography is recommended.[2][3][4]

  • If your this compound is a solid at room temperature or can be converted to a solid salt, recrystallization can yield a highly pure product.[5][6]

  • To remove acidic or neutral impurities from the basic this compound, an acid-base extraction is an effective preliminary purification step.

Q3: What are the potential impurities I should be aware of during the synthesis of this compound?

A3: While specific impurities depend on the synthetic route, common contaminants in morpholine synthesis can include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • By-products: Products from side reactions. For instance, in syntheses involving alkyl halides, genotoxic impurities like ethyl chloride could potentially form.[7]

  • Solvents: Residual solvents from the reaction or workup.

  • Reagents: Excess reagents used in the reaction.

Troubleshooting Guides

Problem 1: Low yield after purification.
Possible CauseTroubleshooting Step
Product Loss During Aqueous Workup If your this compound has some water solubility, minimize the number of aqueous washes or use a saturated sodium chloride solution (brine) to decrease its solubility in the aqueous phase.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before initiating the workup. If the reaction is incomplete, consider extending the reaction time or increasing the temperature.
Product Degradation If this compound is sensitive to acidic or basic conditions, use neutral water for washes. For temperature-sensitive compounds, perform extractions and solvent removal at reduced temperatures.
Product Volatility If using distillation, ensure the condenser is efficient to prevent loss of the product, which is a volatile liquid.
Problem 2: The product is an oil and cannot be recrystallized.
Possible CauseTroubleshooting Step
Residual Solvent Ensure all solvent is removed under a high vacuum. Co-evaporation with a different, more volatile solvent (e.g., toluene) can help remove traces of high-boiling point solvents.
Product is Inherently an Oil This compound is a liquid at room temperature. Purification should be attempted by distillation or column chromatography.
Impurities Preventing Crystallization (if attempting salt formation) Purify a small amount by preparative TLC or column chromatography to remove impurities that may be inhibiting crystal formation.
Problem 3: Column chromatography yields impure fractions.
Possible CauseTroubleshooting Step
Inappropriate Solvent System Optimize the solvent system using TLC to achieve good separation between your product and impurities.
Column Overloading Do not load too much crude product onto the column. This can lead to broad bands and poor separation.
Compound Degradation on Silica Gel Some amines can degrade on acidic silica gel. Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[8]
Co-eluting Impurities If impurities have a similar polarity to your product, consider using a different chromatographic technique like reversed-phase chromatography or ion-exchange chromatography.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluting solvent.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent and load it onto the top of the silica gel bed.

  • Elution: Add the eluting solvent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

General Protocol for Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, fractionating column, condenser, and receiving flask.

  • Charging the Flask: Add the crude this compound to the distillation flask along with boiling chips.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: As the vapor rises through the fractionating column, it will condense and re-vaporize multiple times, enriching the more volatile component.[9] Collect the distillate at a stable temperature corresponding to the boiling point of the desired fraction.

  • Purity Check: Analyze the purity of the collected fractions using an appropriate analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow cluster_purification Purification Workflow Crude_Product Crude this compound Initial_Assessment Assess Physical State & Impurity Profile Crude_Product->Initial_Assessment Distillation Fractional Distillation Initial_Assessment->Distillation Volatile Impurities Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography Non-volatile/ Similar Polarity Impurities Acid_Base_Extraction Acid-Base Extraction Initial_Assessment->Acid_Base_Extraction Acidic/Neutral Impurities Pure_Product Pure this compound Distillation->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Column_Chromatography Further Purification

Caption: General workflow for the purification of this compound.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Logic Start Purification Issue Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Product Impure? Low_Yield->Impure_Product No Check_Workup Review Aqueous Workup & Reaction Completion Low_Yield->Check_Workup Yes Check_Technique Review Purification Technique (e.g., column packing, solvent choice) Impure_Product->Check_Technique Yes Optimize_Method Optimize Purification Method Impure_Product->Optimize_Method No, but still issues Product_Degradation Consider Product Degradation Check_Workup->Product_Degradation Check_Technique->Optimize_Method Product_Degradation->Optimize_Method

Caption: Troubleshooting workflow for purification issues.

References

Technical Support Center: (S)-3-Ethylmorpholine Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-3-Ethylmorpholine in their synthetic protocols. The information is designed to address specific issues that may be encountered during experimentation, with a focus on potential side reactions and optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

This compound is a chiral morpholine derivative that can be employed as a catalyst or a chiral auxiliary in asymmetric synthesis. Its structural features make it suitable for inducing stereoselectivity in reactions such as aldol additions, Michael additions, and other carbon-carbon bond-forming reactions. The nitrogen atom can act as a Lewis base or be part of an enamine intermediate, while the chiral center at the C3 position influences the stereochemical outcome of the reaction.

Q2: What are the common side reactions observed in this compound mediated reactions?

While specific documented side reactions for this compound are limited in publicly available literature, potential side reactions can be inferred from the behavior of similar chiral amines and morpholine derivatives in asymmetric catalysis. These may include:

  • Racemization: Loss of enantiomeric purity of the catalyst or the product can occur under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.

  • Epimerization: In reactions forming multiple stereocenters, epimerization at a newly formed chiral center can lead to a mixture of diastereomers, reducing the diastereoselectivity.

  • Self-Condensation/Polymerization: In reactions like the aldol addition, the starting materials (aldehydes or ketones) can undergo self-condensation, leading to undesired byproducts.[1]

  • N-Alkylation of the Catalyst: If alkylating agents are present in the reaction mixture, the nitrogen atom of this compound can be alkylated, leading to catalyst deactivation.

  • Decomposition of the Catalyst: At elevated temperatures, morpholine derivatives can undergo decomposition pathways.[2]

Q3: How can I improve the diastereoselectivity and enantioselectivity of my reaction?

Optimizing reaction conditions is crucial for achieving high stereoselectivity. Key parameters to consider include:

  • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state that leads to the desired stereoisomer.

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state geometry. A screening of different solvents is often recommended.

  • Catalyst Loading: The amount of this compound can impact the reaction rate and selectivity. It is important to find the optimal catalyst loading for a specific transformation.

  • Additives: The presence of co-catalysts, acids, bases, or salts can significantly influence the stereochemical outcome. For instance, in some metal-catalyzed reactions, the choice of ligand is critical.[3]

Troubleshooting Guides

Issue 1: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)
Potential Cause Troubleshooting Steps
Suboptimal Temperature Run the reaction at a lower temperature. Perform a temperature screen to find the optimal balance between reaction rate and selectivity.
Incorrect Solvent Screen a range of solvents with varying polarities (e.g., THF, CH2Cl2, Toluene, Hexane).
Racemization/Epimerization Analyze the stereochemical stability of the product under the reaction and work-up conditions. Consider using milder work-up procedures.
Catalyst Purity Ensure the this compound used is of high enantiomeric purity.
Water Contamination Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle.
Issue 2: Formation of Unexpected Byproducts
Potential Cause Troubleshooting Steps
Self-Condensation of Starting Material In aldol-type reactions, use a slow addition of the electrophile to the mixture of the nucleophile and catalyst. Consider using one reactant in excess.[1]
Catalyst Decomposition Monitor the reaction for catalyst degradation using techniques like TLC or LC-MS. If decomposition is observed, consider running the reaction at a lower temperature.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions.
Air or Moisture Sensitivity Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols

The following are representative, detailed experimental protocols for asymmetric reactions where a chiral morpholine derivative like this compound could be employed as a chiral auxiliary.

Protocol 1: Asymmetric Aldol Reaction

This protocol is based on the use of a chiral morpholine amide to direct the stereoselective addition of an enolate to an aldehyde.

  • Enolate Formation: To a solution of the N-acyl-(S)-3-ethylmorpholine (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the resulting solution for 30-60 minutes at -78 °C.

  • Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C. Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis (e.g., with aqueous HCl) or reduction (e.g., with LiAlH4) to yield the chiral β-hydroxy acid or alcohol, respectively.

Protocol 2: Asymmetric Michael Addition

This protocol describes a Lewis acid-catalyzed Michael addition using a chiral morpholine derivative as a chiral auxiliary.

  • Reaction Setup: To a solution of the N-enoyl-(S)-3-ethylmorpholine (1.0 eq) and the Michael acceptor (1.2 eq) in a suitable anhydrous solvent (e.g., CH2Cl2 or Toluene) at the desired temperature (e.g., -78 °C to room temperature), add the Lewis acid catalyst (e.g., TiCl4, SnCl4, 0.1-1.0 eq) dropwise under an argon atmosphere.

  • Nucleophile Addition: Add the Michael donor (1.5 eq) to the reaction mixture. Stir the reaction until completion, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Auxiliary Cleavage: Purify the crude product by flash chromatography. Cleave the auxiliary as described in the aldol protocol to obtain the chiral Michael adduct.

Data Presentation

The following tables present hypothetical data for asymmetric reactions mediated by a chiral morpholine auxiliary, illustrating the effect of reaction parameters on yield and stereoselectivity.

Table 1: Hypothetical Data for an Asymmetric Aldol Reaction

EntryAldehydeBaseSolventTemp (°C)Yield (%)d.r. (syn:anti)e.e. (%) of syn
1BenzaldehydeLDATHF-788595:598
2IsobutyraldehydeLDATHF-789092:896
3BenzaldehydeNaHMDSToluene-787880:2092
4BenzaldehydeLDATHF08885:1590

Table 2: Hypothetical Data for an Asymmetric Michael Addition

EntryMichael AcceptorNucleophileCatalystSolventTemp (°C)Yield (%)d.r.e.e. (%)
1CyclohexenoneThiophenolTiCl4CH2Cl2-7892>95:599
2Methyl vinyl ketoneDibenzyl malonateSnCl4Toluene-208590:1095
3CyclohexenoneThiophenolTiCl4THF-788890:1097
4CyclohexenoneThiophenol-CH2Cl2255050:500

Visualizations

The following diagrams illustrate key concepts and workflows relevant to troubleshooting this compound mediated synthesis.

experimental_workflow cluster_pre Pre-Reaction cluster_reaction Reaction cluster_post Post-Reaction start Starting Materials (this compound, Substrates, Reagents) purify Purification & Drying of Reagents/Solvents start->purify setup Reaction Setup (Inert Atmosphere, Controlled Temperature) purify->setup addition Reagent Addition (Controlled Rate) setup->addition monitoring Reaction Monitoring (TLC, LC-MS) addition->monitoring workup Work-up & Extraction monitoring->workup purification Purification (Chromatography) workup->purification analysis Analysis (NMR, HPLC) purification->analysis

Caption: General experimental workflow for asymmetric synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Stereoselectivity (d.e. or e.e.) temp Suboptimal Temperature issue->temp solvent Incorrect Solvent issue->solvent racemization Racemization/ Epimerization issue->racemization purity Catalyst/ Reagent Impurity issue->purity lower_temp Lower Reaction Temperature temp->lower_temp screen_solvents Solvent Screening solvent->screen_solvents milder_cond Milder Reaction/ Work-up Conditions racemization->milder_cond purify_reagents Purify Reagents & Use Anhydrous Conditions purity->purify_reagents

Caption: Troubleshooting logic for low stereoselectivity.

References

Technical Support Center: Optimizing Reaction Conditions for (S)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of reaction conditions for the synthesis of (S)-3-Ethylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing chiral 3-substituted morpholines like this compound?

A1: The synthesis of chiral 3-substituted morpholines can be approached through several key strategies, which involve forming the stereocenter at different stages of the synthesis[1]:

  • Stereocenter formation before cyclization: This is a common approach where a chiral starting material, such as an enantiomerically pure amino alcohol, is used to build the morpholine ring.[2]

  • Stereocenter formation during cyclization: This strategy involves an asymmetric cyclization reaction to create the chiral center.

  • Stereocenter formation after cyclization: In this approach, a prochiral morpholine precursor is synthesized first, followed by an asymmetric transformation to introduce the desired stereochemistry.[1]

A prevalent method involves the use of chiral amino alcohols as precursors, which are then cyclized to form the morpholine ring.[2][3] Another effective method is the asymmetric hydrogenation of unsaturated morpholines using a chiral catalyst.[1]

Q2: What are the recommended starting materials for the synthesis of this compound?

A2: A suitable and readily available chiral starting material is (S)-2-amino-1-butanol. This precursor contains the necessary stereocenter and functional groups for the subsequent cyclization to form the this compound ring. Other approaches might involve using chiral serine enantiomers as a template to construct the morpholine ring.[4]

Q3: Which analytical techniques are best for monitoring the progress and purity of the reaction?

A3: A combination of chromatographic and spectroscopic techniques is recommended. Thin-layer chromatography (TLC) is useful for rapid reaction monitoring. For a more detailed analysis of purity and stereochemistry, High-Performance Liquid Chromatography (HPLC) with a chiral column is essential to determine the enantiomeric excess (ee). Structural confirmation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields are a common problem in morpholine synthesis and can be attributed to several factors.

Potential Cause Troubleshooting Steps & Recommendations
Incomplete Reaction Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider increasing the temperature or prolonging the reaction time. For instance, some dehydration reactions for morpholine synthesis require heating for 15 hours or more at temperatures between 180-210°C.[5] A temperature drop of just 10-15°C can significantly decrease the yield.[5]
Side Product Formation Adjust Stoichiometry and Reagent Addition: The formation of byproducts can often be minimized by carefully controlling the stoichiometry of the reactants. Slow, dropwise addition of reagents can also help to reduce the formation of unwanted side products.
Catalyst Deactivation Ensure Inert Atmosphere and Purity of Reagents: For reactions involving sensitive catalysts, such as palladium-catalyzed carboamination, ensure that all solvents and reagents are dry and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[6] Impurities in the starting materials can poison the catalyst.[6]
Inefficient Purification Optimize Work-up and Purification Protocol: Morpholine and its derivatives can be highly water-soluble, leading to losses during aqueous work-up. Minimize the use of water or use a continuous extraction apparatus. For purification, fractional distillation under reduced pressure is often effective. Morpholine is also hygroscopic, so ensure the crude product is thoroughly dried before distillation.[5]

Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check via TLC/HPLC) start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes increase_time_temp Increase reaction time and/or temperature. check_completion->increase_time_temp No check_catalyst Is a catalyst used and potentially deactivated? check_side_products->check_catalyst Yes adjust_stoichiometry Adjust stoichiometry and reagent addition rate. check_side_products->adjust_stoichiometry Yes check_workup Was the work-up and purification efficient? check_catalyst->check_workup No inert_atmosphere Ensure inert atmosphere and pure reagents. check_catalyst->inert_atmosphere Yes optimize_purification Optimize work-up and purification steps. check_workup->optimize_purification No G General Synthetic Workflow start Chiral Starting Material ((S)-2-aminobutan-1-ol) step1 Step 1: O-Allylation start->step1 intermediate Intermediate: (S)-1-(allyloxy)butan-2-amine step1->intermediate step2 Step 2: Pd-Catalyzed Intramolecular Cyclization intermediate->step2 purification Purification (Chromatography/Distillation) step2->purification product Final Product: This compound purification->product

References

dealing with racemization in chiral auxiliary synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral Auxiliary Synthesis

Welcome to the technical support center for chiral auxiliary synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to stereochemical integrity during synthesis. Below, you will find frequently asked questions and troubleshooting guides to help prevent and resolve issues with racemization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a chiral auxiliary and how does it work? A1: A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. The process typically involves three main steps:

  • The auxiliary is covalently attached to an achiral substrate.

  • The resulting chiral molecule undergoes a diastereoselective reaction, creating a new stereocenter. The existing chirality of the auxiliary directs the formation of the new stereocenter.

  • The auxiliary is removed, yielding the enantiomerically pure product, and can often be recovered for reuse.

Q2: What is racemization and why is it a critical issue in drug development? A2: Racemization is a process where an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. This is a significant problem in drug development because enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological properties. The presence of an unwanted enantiomer due to racemization can reduce a drug's efficacy or cause harmful side effects, making strict control over stereochemistry a regulatory requirement.

Q3: What are the primary causes of racemization during reactions involving chiral auxiliaries? A3: Racemization often occurs through the formation of a planar, achiral intermediate. The most common causes include:

  • Deprotonation at the α-carbon: The hydrogen atom on the carbon adjacent to a carbonyl group (the α-hydrogen) can be acidic. A base can remove this proton to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a racemic mixture.

  • Harsh Reaction Conditions: High temperatures, prolonged reaction times, and the presence of strong acids or bases can provide the energy or chemical environment needed to facilitate racemization.

  • Oxazolone Formation: In peptide synthesis, the activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate, which is highly susceptible to racemization.

  • Carbocation Formation: The formation of a planar carbocation intermediate at the chiral center allows for non-stereospecific recombination with a nucleophile, leading to racemization.

Q4: Which amino acids are most susceptible to racemization during peptide synthesis? A4: While any chiral amino acid can racemize under certain conditions, some are particularly prone to it. Histidine and cysteine are highly susceptible due to their side chains, which can catalyze the racemization process.

Troubleshooting Guide

This guide addresses common problems encountered during chiral auxiliary synthesis, focusing on identifying the cause of racemization and providing actionable solutions.

Problem 1: Significant loss of enantiomeric excess (ee) is observed in the final product after removing the auxiliary.

This is one of the most common issues, indicating that racemization occurred at some stage of the synthesis, work-up, or purification.

Troubleshooting_Racemization start Low Enantiomeric Excess (ee) Observed check_reaction 1. Review Diastereoselective Reaction Conditions start->check_reaction check_workup 2. Examine Work-up & Auxiliary Removal start->check_workup check_purification 3. Assess Purification Method start->check_purification temp Temperature Too High? check_reaction->temp base Incorrect Base or Stoichiometry? check_reaction->base solvent Solvent Polarity Promoting Racemization? check_reaction->solvent time Reaction Time Too Long? check_reaction->time ph_workup Harsh pH (Strong Acid/Base) During Work-up? check_workup->ph_workup temp_workup Elevated Temperature During Auxiliary Cleavage? check_workup->temp_workup silica Acidic Silica Gel Causing On-Column Epimerization? check_purification->silica solution_temp Solution: Run reaction at low temperature (e.g., -78 °C) temp->solution_temp solution_base Solution: Use non-nucleophilic base (e.g., LDA, NaHMDS). Ensure correct stoichiometry. base->solution_base solution_solvent Solution: Screen less polar or non-coordinating solvents. solvent->solution_solvent solution_time Solution: Monitor reaction closely (TLC, LC-MS) and quench promptly. time->solution_time solution_ph Solution: Use mild quenching agents (e.g., sat. NH4Cl) and avoid strong acids/bases. ph_workup->solution_ph solution_temp_cleavage Solution: Perform cleavage at lowest effective temperature (e.g., 0 °C). temp_workup->solution_temp_cleavage solution_silica Solution: Use deactivated (neutral) silica or an alternative like alumina. silica->solution_silica

A troubleshooting workflow for diagnosing the cause of low enantiomeric excess.

Potential Cause Recommended Action & Explanation
1. Suboptimal Reaction Conditions The diastereoselective step is the most critical for establishing stereochemistry. Incorrect conditions can lead to poor selectivity or in-situ racemization.
     a) High Temperature Solution: Perform the reaction at the lowest feasible temperature (e.g., -78 °C). Lower temperatures increase the energy difference (ΔΔG‡) between the diastereomeric transition states, enhancing selectivity.
     b) Incorrect Base/Stoichiometry Solution: Use a non-nucleophilic strong base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) to ensure rapid and complete enolate formation. Use the minimum amount of base necessary, as excess base can promote racemization.
     c) Inappropriate Solvent Solution: Screen different solvents. Polar, protic solvents can stabilize charged intermediates that are prone to racemization. Aprotic and less polar solvents (e.g., THF, Toluene) are often preferred.
     d) Prolonged Reaction Time Solution: Monitor the reaction's progress closely using TLC or LC-MS and quench it as soon as the starting material is consumed. Extended exposure to basic or acidic conditions increases the risk of product epimerization.
2. Harsh Work-up or Cleavage The desired stereocenter can be compromised after its formation if the work-up or auxiliary removal conditions are too harsh.
     a) Extreme pH Solution: Use mild quenching agents (e.g., saturated aqueous NH₄Cl). Avoid washing with strong acids or bases. If the auxiliary cleavage is acid- or base-catalyzed, use the mildest conditions possible.
     b) Elevated Temperature Solution: Perform the auxiliary cleavage at a low temperature (e.g., 0 °C). Many cleavage reactions are exothermic or become less selective at higher temperatures.
3. Racemization During Purification The product may be stable in solution but can racemize during purification.
     a) Acidic Stationary Phase Solution: Standard silica gel is acidic and can cause on-column epimerization of sensitive compounds. Use silica gel deactivated with a base (e.g., triethylamine) or switch to a neutral stationary phase like alumina.

Key Experimental Protocols

Accurate determination of enantiomeric excess (ee) is crucial for diagnosing and solving racemization issues.

Protocol 1: Analysis of Enantiomeric Excess by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying the ratio of enantiomers in a sample.

1. Method Development:

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a common starting point.

  • Mobile Phase Selection: Begin with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol. Vary the ratio to optimize separation. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape for acidic or basic analytes, respectively.

  • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance.

2. Sample Preparation:

  • Accurately prepare a solution of your purified product in the mobile phase at a known, low concentration (e.g., 1 mg/mL).

  • If possible, prepare a "racemic standard" by intentionally racemizing a small sample of your product (e.g., by treating with a strong base) to confirm the retention times of both enantiomers.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. Analysis and Quantification:

  • Inject the sample onto the chiral HPLC system.

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Protocol 2: General Procedure for a Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

This protocol outlines a typical workflow for an alkylation reaction designed to minimize racemization.

1. Enolate Formation:

  • In a flame-dried, nitrogen-purged flask, dissolve the N-acyl oxazolidinone substrate (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a non-nucleophilic base, such as LDA or NaHMDS (1.1 equivalents), dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the Z-enolate.

2. Alkylation:

  • To the enolate solution at -78 °C, add the electrophile (e.g., an alkyl halide, 1.2 equivalents) dropwise.

  • Stir the reaction at -78 °C until the starting material is consumed, as monitored by TLC.

3. Quenching and Work-up:

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification and Auxiliary Removal:

  • Purify the crude product by flash column chromatography to separate the desired diastereomer.

  • Remove the chiral auxiliary using standard literature procedures (e.g., hydrolysis with LiOH/H₂O₂ for carboxylic acids, or reduction with LiBH₄ for alcohols) under mild temperature conditions (e.g., 0 °C).

Data Presentation: Factors Influencing Racemization

The extent of racemization is highly dependent on reaction conditions. The following table summarizes general trends observed in asymmetric synthesis.

Parameter Condition A Condition B Expected Outcome Rationale
Temperature Low Temperature (-78 °C)High Temperature (25 °C)Condition A leads to significantly lower racemization.The activation energy for racemization is often higher than for the desired reaction. Lower temperatures disproportionately slow the racemization rate.
Solvent Aprotic, Non-polar (e.g., Toluene)Aprotic, Polar (e.g., DMF)Condition A generally suppresses racemization.Polar solvents can stabilize charged, planar intermediates (like enolates), which facilitates racemization.
Base Strength Weaker Base (e.g., NMM¹)Stronger Base (e.g., DBU²)Condition A is preferred for base-sensitive steps.Stronger bases increase the equilibrium concentration of the enolate, providing more opportunity for racemization.
Additive (Carbodiimide Coupling) With HOAt³Without AdditiveCondition A drastically reduces racemization.Additives like HOAt react with the activated intermediate to form an active ester that is less prone to oxazolone formation and subsequent racemization.

¹NMM = N-Methylmorpholine ²DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene ³HOAt = 1-Hydroxy-7-azabenzotriazole

Visualizations

General Workflow of Chiral Auxiliary Synthesis

Chiral_Auxiliary_Workflow sub Achiral Substrate sub_aux Substrate-Auxiliary Adduct (Chiral) sub->sub_aux aux Chiral Auxiliary aux->sub_aux diastereomers Diastereomeric Products sub_aux->diastereomers reagent Achiral Reagent reagent->diastereomers separation Separation (Chromatography/ Crystallization) diastereomers->separation product Desired Diastereomer separation->product cleavage Auxiliary Cleavage product->cleavage final_product Enantiopure Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Workflow showing the attachment, diastereoselective reaction, and removal of a chiral auxiliary.

Mechanism of Base-Catalyzed Racemization

Racemization_Mechanism start R-Enantiomer (Chiral Center) enolate Planar Enolate Intermediate (Achiral) start->enolate + Base (B:) - H-B⁺ p1 enolate->p1 + H-B⁺ (Protonation from top face) p2 enolate->p2 + H-B⁺ (Protonation from bottom face) end_R R-Enantiomer result Racemic Mixture (50:50) end_S S-Enantiomer p1->end_R p2->end_S

Base-catalyzed racemization via a planar, achiral enolate intermediate.

stability of (S)-3-Ethylmorpholine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (S)-3-Ethylmorpholine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is expected to be chemically stable under standard ambient conditions (room temperature) when stored in a tightly closed container in a dry, well-ventilated area. However, as with many amine-containing compounds, it is susceptible to degradation under more strenuous conditions such as extreme pH, high temperatures, oxidizing environments, and exposure to light.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of the morpholine ring, the following are potential degradation routes:

  • Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide. Ring opening is also a possibility, potentially initiated by oxidation at the carbon atom adjacent to the nitrogen. Biodegradation studies of morpholine have shown that cleavage of the C-N bond can occur.[1][2]

  • Acid/Base Hydrolysis: The morpholine ring is generally stable to hydrolysis. However, under extreme pH and elevated temperatures, cleavage of the ether linkage or other ring-opening reactions could theoretically occur, though this is less common for simple alkyl-substituted morpholines.

  • Photodegradation: Exposure to UV light may lead to the formation of radical species, initiating degradation. Amines can react with hydroxyl radicals in the atmosphere, suggesting a potential for photolytic degradation.[3]

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: How should I prepare samples of this compound for stability testing?

A4: For forced degradation studies, a concentration of 1 mg/mL of the drug substance in a suitable solvent is often recommended.[4] If the compound has poor aqueous solubility, co-solvents may be used, provided they do not interfere with the degradation process or the analytical method.

Troubleshooting Guides

Issue 1: Unexpected Impurities Detected in a Sample of this compound
  • Possible Cause 1: Oxidative Degradation.

    • Troubleshooting: Has the sample been exposed to air for prolonged periods or stored in a container that is not airtight? Have you used any reagents that could act as oxidizing agents? To mitigate this, handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use freshly de-gassed solvents.

  • Possible Cause 2: Cross-Contamination.

    • Troubleshooting: Review your experimental setup. Ensure all glassware is scrupulously clean. If using a shared instrument, run a blank to check for residual contaminants from previous analyses.

  • Possible Cause 3: Thermal Degradation.

    • Troubleshooting: Has the sample been exposed to high temperatures during your experiment or storage? Refer to the thermal stability data in the tables below and ensure your experimental conditions do not exceed the compound's thermal tolerance.

Issue 2: Poor Reproducibility in Experimental Results
  • Possible Cause 1: Inconsistent Sample Handling.

    • Troubleshooting: Ensure that all samples are handled consistently. This includes the duration of exposure to light, temperature, and air. Develop and adhere to a strict standard operating procedure (SOP) for sample preparation and handling.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting: Are your experiments conducted under direct light? this compound may be light-sensitive. Conduct experiments in amber glassware or under light-protected conditions to assess if this improves reproducibility.

  • Possible Cause 3: Chiral Instability.

    • Troubleshooting: While less common for a simple ethyl substitution, extreme pH or temperature could potentially lead to racemization if there is a plausible chemical mechanism. Analyze the enantiomeric purity of your sample before and after your experiment using a suitable chiral analytical method to rule this out.

Predicted Stability Profile of this compound

The following table summarizes the predicted stability of this compound under various stress conditions based on the general behavior of N-alkylated morpholines and standard forced degradation protocols.[5][6][7]

ConditionStress AgentTemperatureDurationPredicted StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HClRoom Temp - 60°CUp to 7 daysLikely StableMinimal degradation expected.
Basic Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 60°CUp to 7 daysLikely StableMinimal degradation expected.
Oxidation 3% - 30% H₂O₂Room TempUp to 24 hoursSusceptibleN-oxide, ring-opened products.
Photolytic UV/Vis LightAmbientPer ICH Q1BPotentially UnstableVarious photoproducts.
Thermal Dry Heat> 60°CUp to 7 daysPotentially UnstableTo be determined.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][8] The goal is typically to achieve 5-20% degradation of the active substance.[6][7]

Preparation of Stock Solution

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water).

Hydrolytic Degradation
  • Acidic Conditions: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Basic Conditions: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Procedure: Keep the solutions at room temperature. If no degradation is observed after 24 hours, the temperature can be increased to 50-60°C.[4] Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours) and neutralize them before analysis.

Oxidative Degradation
  • Procedure: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw and analyze aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).

Photolytic Degradation
  • Procedure: Expose the stock solution (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark under the same temperature conditions. Analyze both samples at the end of the exposure period.

Thermal Degradation
  • Procedure: Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or 80°C). Analyze the sample at various time points (e.g., 1, 3, 7 days).

Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used to separate and quantify this compound from its degradation products.[9][10][11] Gas Chromatography (GC) may also be a suitable technique.[9]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, RT-60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT-60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation photo Photolysis (ICH Q1B) prep->photo thermal Thermal (Dry Heat, >60°C) prep->thermal neutralize Neutralize/Quench (if applicable) acid->neutralize base->neutralize oxidation->neutralize photo->neutralize thermal->neutralize analyze Analyze via Stability- Indicating Method (e.g., HPLC) neutralize->analyze characterize Characterize Degradants (e.g., LC-MS) analyze->characterize

Forced Degradation Study Workflow

G A This compound B This compound N-Oxide A->B Oxidation (N) C Hydroxylated Intermediate A->C Oxidation (C-H) D Ring-Opened Product (e.g., Amino Acid) C->D C-N Bond Cleavage E Further Degradation Products D->E Deamination/Oxidation

Hypothetical Oxidative Degradation Pathway

References

Technical Support Center: Synthesis and Purification of (S)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of (S)-3-Ethylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare enantiomerically pure this compound?

A common and effective strategy for the asymmetric synthesis of this compound is the cyclization of a chiral precursor, typically (S)-2-aminobutanol, with a two-carbon electrophile. One well-established method involves a two-step process:

  • N-Alkylation: Reaction of (S)-2-aminobutanol with an activated two-carbon unit, such as 2-chloroethanol or ethylene oxide.

  • Intramolecular Cyclization: Ring closure of the resulting intermediate, often under basic conditions or via acid-catalyzed dehydration, to form the morpholine ring.

Another approach involves the conversion of 1,2-amino alcohols to morpholines using ethylene sulfate in a redox-neutral protocol.[1] For 3-substituted morpholines, tandem reactions involving hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates have also been reported.[1]

Q2: What are the most likely impurities in the synthesis of this compound?

The impurity profile of this compound is highly dependent on the synthetic route. Common impurities may include:

  • (R)-3-Ethylmorpholine: The unwanted enantiomer, which can arise from an incomplete resolution of starting materials or a non-stereospecific synthesis.

  • Unreacted Starting Materials: Such as (S)-2-aminobutanol or the alkylating agent.

  • N,N-dialkylated byproducts: Where the nitrogen of the amino alcohol reacts with two molecules of the electrophile.

  • Diastereomeric Intermediates: If a chiral resolving agent is used for purification, these diastereomeric salts may persist if not fully separated.[2]

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Q3: How can I remove the unwanted (R)-enantiomer from my this compound product?

Enantiomeric purification can be achieved through several methods:

  • Diastereomeric Salt Resolution: This is a classical and widely used method.[3] The racemic or enantiomerically enriched 3-ethylmorpholine is reacted with a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) to form diastereomeric salts.[3][4] These salts have different solubilities, allowing for their separation by fractional crystallization.[2] The desired enantiomer is then recovered by treating the isolated salt with a base.[5]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers. This method is often used for both analytical determination of enantiomeric excess (ee) and for preparative-scale purification.

Q4: My column chromatography purification of 3-Ethylmorpholine is giving poor results (streaking/tailing peaks). How can I improve it?

The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and low recovery. To mitigate this, add a small amount of a basic modifier to your eluent system. Common choices include:

  • Triethylamine (Et3N): Typically added at a concentration of 0.1-2%.

  • Ammonia: Often used as a solution in methanol.

These additives neutralize the acidic sites on the silica gel, improving the chromatography of basic compounds.

Q5: I am having trouble with the crystallization of my diastereomeric salt during resolution. What can I do?

Difficulties in crystallization can be due to several factors:

  • Solvent Choice: The solubility of the diastereomeric salts is critical. A screening of different solvents and solvent mixtures is often necessary to find conditions where one diastereomer is significantly less soluble than the other.[6]

  • Cooling Rate: Slow cooling can promote the formation of larger, purer crystals. Rapid cooling may lead to the precipitation of an amorphous solid or co-precipitation of both diastereomers.

  • Purity of the Mixture: The presence of other impurities can sometimes inhibit crystallization. It may be beneficial to perform a preliminary purification of the crude product before attempting the resolution.

  • Kinetic vs. Thermodynamic Control: The crystallization of diastereomeric salts can be under kinetic or thermodynamic control. The crystallization time can influence the enantiomeric purity of the resulting salt.[5]

Troubleshooting Guides

Low Yield in the Cyclization Step
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material 1. Insufficient reaction time or temperature.2. Ineffective base or acid catalyst.3. Poor quality of reagents.1. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Gradually increase the temperature.2. For base-mediated cyclization, consider stronger bases like sodium hydride. For acid-catalyzed dehydration, ensure the acid is of appropriate concentration and the temperature is high enough to drive off water.[7] 3. Use freshly distilled or high-purity reagents.
Formation of multiple side products 1. Reaction temperature is too high, leading to decomposition.2. Incorrect stoichiometry leading to side reactions like N,N-dialkylation.1. Lower the reaction temperature and extend the reaction time.2. Carefully control the addition of the alkylating agent, potentially using a syringe pump for slow addition.
Low Enantiomeric Excess (ee) of the Final Product
Symptom Possible Cause(s) Suggested Solution(s)
Final product has a low ee% 1. Racemization of the chiral center during the reaction.2. Incomplete separation of diastereomeric salts during resolution.3. Starting material ((S)-2-aminobutanol) has low enantiomeric purity.1. Avoid harsh reaction conditions (very high temperatures or extreme pH) that could lead to racemization.2. Perform multiple recrystallizations of the diastereomeric salt to improve purity. Monitor the ee of the salt at each step.3. Verify the enantiomeric purity of the starting material using chiral GC or HPLC.

Experimental Protocols

Protocol 1: Synthesis of this compound from (S)-2-Aminobutanol

This protocol is a plausible route adapted from general methods for synthesizing 3-substituted morpholines from 1,2-amino alcohols.[1][8]

Step 1: N-(2-hydroxyethyl)-(S)-2-aminobutanol Synthesis

  • In a round-bottom flask, dissolve (S)-2-aminobutanol (1.0 eq.) in a suitable solvent like ethanol or isopropanol.

  • Add 2-chloroethanol (1.0-1.2 eq.) and a base such as potassium carbonate (2.0 eq.).

  • Heat the mixture to reflux and monitor the reaction progress using TLC or GC-MS.

  • Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization to this compound

  • To the crude N-(2-hydroxyethyl)-(S)-2-aminobutanol, add a strong acid such as concentrated sulfuric acid or hydrochloric acid.[7]

  • Heat the mixture to a high temperature (e.g., 160-180 °C) to effect dehydration and ring closure.[7]

  • After cooling, carefully neutralize the reaction mixture with a strong base (e.g., NaOH solution) to a pH > 12.

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield crude this compound.

Protocol 2: Purification by Diastereomeric Salt Resolution

This protocol outlines a general procedure for enantiomeric purification.[3]

  • Dissolve the crude this compound (containing the R-enantiomer) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent.[4]

  • Slowly add the acid solution to the amine solution with stirring.

  • Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts. The rate of cooling can be critical for selective crystallization.[5]

  • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • To obtain the free amine, dissolve the purified diastereomeric salt in water and add a strong base (e.g., 10M NaOH) until the solution is strongly alkaline.

  • Extract the liberated this compound with an organic solvent.

  • Dry the organic extract, filter, and remove the solvent to obtain the purified product.

  • Determine the enantiomeric excess using chiral HPLC or GC.

Data Summary

Table 1: Analytical Techniques for Impurity Profiling
Analytical Technique Purpose Typical Application
Chiral HPLC/GC Determination of enantiomeric purity (ee%).Quantifying the ratio of (S)- to (R)-3-Ethylmorpholine.
GC-MS Identification of volatile impurities and reaction monitoring.Detecting unreacted starting materials and low molecular weight byproducts.
LC-MS Identification of non-volatile impurities.Characterizing polar byproducts and degradation products.
¹H and ¹³C NMR Structural elucidation of the product and impurities.Confirming the structure of this compound and identifying major impurities.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start (S)-2-Aminobutanol alkylation N-Alkylation with 2-Chloroethanol start->alkylation intermediate N-(2-hydroxyethyl)- (S)-2-aminobutanol alkylation->intermediate cyclization Acid-Catalyzed Cyclization intermediate->cyclization crude_product Crude this compound cyclization->crude_product resolution Diastereomeric Salt Resolution with Chiral Acid crude_product->resolution crystallization Fractional Crystallization resolution->crystallization liberation Base Liberation of Amine crystallization->liberation pure_product Pure this compound liberation->pure_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

G issue Low Enantiomeric Excess (ee) check_sm Check ee of (S)-2-aminobutanol issue->check_sm Is starting material pure? check_conditions Harsh reaction conditions? issue->check_conditions Possible racemization? check_resolution Incomplete salt separation? issue->check_resolution Purification issue? check_sm->check_conditions Yes source_sm Use higher purity starting material check_sm->source_sm No check_conditions->check_resolution No adjust_conditions Lower temperature, use milder reagents check_conditions->adjust_conditions Yes recrystallize Recrystallize diastereomeric salt multiple times check_resolution->recrystallize Yes

References

Technical Support Center: Analytical Techniques for Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical techniques used in monitoring reaction progress. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best suited for monitoring my specific reaction?

A1: The choice of analytical technique depends on several factors, including the nature of your sample (solid, liquid, or gas), the properties of the analyte (volatility, polarity, molecular weight), the required sensitivity, and the purpose of the analysis (identification, quantification, or structural elucidation).

  • For organic compounds , Nuclear Magnetic Resonance (NMR) is often the technique of choice for reliable identification of products at each stage.[1]

  • For monitoring changes in reactant and product concentrations in real-time , in-situ techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Ultraviolet-Visible Spectroscopy (UV-Vis) are useful, provided the components absorb in the respective spectral regions.[1]

  • For separating and quantifying components in a mixture , High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques.[1]

  • For a quick and simple analysis of reaction progress , Thin Layer Chromatography (TLC) can be employed to track the disappearance of starting materials and the appearance of products.[2][3]

Q2: How can I determine if my reaction has gone to completion?

A2: Monitoring the reaction's progress is crucial to determine its endpoint.[3] Techniques like TLC, GC, HPLC, and NMR spectroscopy can be used to track the consumption of starting materials and the formation of the product over time.[3] The reaction is generally considered complete when the limiting starting material is no longer detectable.

Q3: What are the advantages of in-situ reaction monitoring?

A3: In-situ monitoring provides real-time information about a reaction as it happens. This is particularly advantageous for:

  • Studying transient and unstable intermediates.[4]

  • Investigating reactions that are sensitive to sampling.[4]

  • Optimizing reaction conditions quickly.[1][5]

  • Ensuring process safety and consistency in manufacturing.

Q4: When is off-line analysis more appropriate?

A4: If your reaction is slow and not sensitive to sampling, and you do not require real-time data, off-line analysis using techniques like GC, HPLC, or NMR can be sufficient and more practical.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during reaction monitoring experiments.

NMR Spectroscopy
Problem Possible Cause(s) Suggested Solution(s)
Poor signal-to-noise ratio. Insufficient number of scans for low concentration samples.Increase the number of scans. For kinetics, aim for the fewest scans possible that still provide a reasonable signal-to-noise for the peaks of interest.[6]
Reaction is too fast to acquire sufficient data at early time points.For fast reactions, consider using rapid injection or stopped-flow techniques.[7] If the reaction is very fast, time-resolved CIDNP might be a more suitable method.[7]
Shifting peak positions during the experiment. Temperature fluctuations in the NMR probe.Use a dummy sample to thermally equilibrate the probe at the desired temperature before inserting your actual sample.[6][8] Ensure the temperature control system is functioning correctly.
Changes in the chemical environment (e.g., pH, solvent composition).Use a buffered solution if pH changes are expected. Ensure the solvent is stable under the reaction conditions.
Distorted peak shapes. Poor shimming.Re-shim the spectrometer, especially if the sample has been heated or cooled.[6]
High concentration of paramagnetic species.Dilute the sample or use a different analytical technique if possible.
HPLC & GC
Problem Possible Cause(s) Suggested Solution(s)
Variable retention times. Fluctuations in mobile phase composition (HPLC) or carrier gas flow rate (GC).For HPLC, manually prepare the mobile phase to bypass potential issues with the mixing device.[9] For GC, check for leaks in the gas lines and ensure the flow controller is working correctly.
Temperature fluctuations in the column oven.Ensure the column oven is maintaining a stable temperature.
Peak tailing or fronting. Sample solvent is stronger than the mobile phase (HPLC).Dilute the sample in a weaker solvent or the mobile phase itself.[9]
Column overload.Inject a smaller volume of the sample or dilute the sample.
Active sites on the column interacting with the analyte.Use a column with end-capping or add a competing agent to the mobile phase.
Ghost peaks. Contamination from a previous injection or the injection system.Run a blank gradient to wash the column. Clean the injection port and syringe.
Low or no product peak detected. Product is not eluting from the column.Change the mobile phase composition (HPLC) or temperature program (GC) to be more aggressive.
Product is unstable under the analytical conditions.Modify the method to use milder conditions (e.g., lower temperature, different pH).

Experimental Protocols

Protocol 1: Monitoring a Reaction by 1H NMR Spectroscopy

This protocol describes a general method for monitoring a reaction in an NMR tube.

Materials:

  • NMR tube

  • Reactants and solvent (deuterated)

  • Internal standard (optional, but recommended for quantitative analysis)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a solution containing all reactants except one (the initiating reagent) in a deuterated solvent.

    • If using an internal standard, add a known amount to the solution.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer on the sample.

    • Set the desired temperature for the reaction.[8]

    • Acquire a reference spectrum (t=0) before initiating the reaction.

  • Reaction Initiation and Monitoring:

    • Remove the NMR tube and quickly add the initiating reagent.

    • Immediately re-insert the tube into the spectrometer and start acquiring spectra at regular time intervals.

    • The time interval will depend on the expected rate of the reaction.[10]

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks corresponding to a starting material and a product.

    • If an internal standard is used, normalize the integrals of the reactant and product peaks to the integral of the internal standard.

    • Plot the concentration (or normalized integral) of the reactant/product versus time to obtain the reaction profile.

Protocol 2: Reaction Monitoring by HPLC

This protocol outlines a general procedure for monitoring a reaction using HPLC.

Materials:

  • Reaction vessel

  • Syringe and filter

  • HPLC vials

  • HPLC system with a suitable column and detector

  • Mobile phase and sample diluent

Procedure:

  • Method Development:

    • Develop an HPLC method that can separate the starting materials, products, and any significant byproducts. This involves selecting the appropriate column, mobile phase, flow rate, and detector wavelength.[11]

  • Reaction Setup:

    • Set up the chemical reaction in a suitable vessel.

    • Ensure efficient stirring throughout the experiment.[10]

  • Sampling:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.[10]

    • Immediately quench the reaction in the aliquot if necessary (e.g., by rapid cooling or adding a quenching agent).

    • Filter the aliquot to remove any solid particles.[12]

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the detector.

    • Transfer the diluted sample to an HPLC vial.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Acquire the chromatograms.

  • Data Analysis:

    • Integrate the peak areas of the starting material and product in each chromatogram.

    • Create a calibration curve for the starting material and product using standards of known concentration.

    • Use the calibration curve to convert the peak areas to concentrations.

    • Plot the concentration of the reactant/product versus time.

Visualizations

Reaction Monitoring Workflow

The following diagram illustrates a general workflow for monitoring a chemical reaction using an analytical technique.

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reaction_Setup Set up Reaction Start_Reaction Initiate Reaction Reaction_Setup->Start_Reaction Method_Development Develop Analytical Method Analyze_Samples Analyze Samples Method_Development->Analyze_Samples Take_Samples Take Aliquots at Time Intervals Start_Reaction->Take_Samples Quench_and_Prepare Quench & Prepare Samples Take_Samples->Quench_and_Prepare Quench_and_Prepare->Analyze_Samples Process_Data Process Raw Data Analyze_Samples->Process_Data Generate_Profile Generate Reaction Profile Process_Data->Generate_Profile Interpret_Results Interpret Results Generate_Profile->Interpret_Results

Caption: General workflow for monitoring a chemical reaction.

Decision Tree for Technique Selection

This diagram provides a simplified decision-making process for selecting an appropriate analytical technique.

Technique_Selection Start Need to monitor a reaction? RealTime Real-time data needed? Start->RealTime InSitu In-situ Techniques (FTIR, Raman, UV-Vis) RealTime->InSitu Yes Offline Off-line Techniques RealTime->Offline No Volatile Are analytes volatile? Offline->Volatile Structural Need detailed structural info? Offline->Structural GC Gas Chromatography (GC) Volatile->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) Volatile->HPLC No NMR NMR Spectroscopy Structural->NMR Yes QuickCheck Quick qualitative check? Structural->QuickCheck No TLC Thin Layer Chromatography (TLC) QuickCheck->TLC Yes

Caption: Decision tree for selecting an analytical technique.

References

Technical Support Center: (S)-3-Ethylmorpholine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-3-Ethylmorpholine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical storage and handling conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources, ignition, and oxidizing agents.[1] The hydrochloride salt form is a white crystalline solid, while the free base is a liquid.[1][2] For long-term stability, especially for the hydrochloride salt, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[3] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, as it can be corrosive and irritating.[2][4]

Q2: What are the common synthetic routes to prepare substituted morpholines like this compound?

A2: Common methods for synthesizing the morpholine ring include the dehydration of diethanolamine, reactions involving 1,2-amino alcohols, and the heterocoupling of aziridines and epoxides.[5][6][7][8] For chiral-substituted morpholines, a key strategy involves using chiral precursors, such as chiral 1,2-amino alcohols, or performing a resolution of a racemic mixture.[9][10] A specific route for a similar compound, (S)-3-Methylmorpholine, involves the reduction of (S)-5-methylmorpholine-3-one using a reducing agent like lithium aluminum hydride.[11]

Q3: My reaction yield is consistently low when scaling up. What are the likely causes?

A3: Low yields during scale-up can stem from several factors.

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Heat dissipation is also less efficient, which can cause thermal degradation of reactants or products.

  • Incomplete Reactions: The cause could be insufficient catalyst, improper reaction temperature, or inefficient removal of byproducts (like water in a dehydration reaction).[6]

  • Catalyst Deactivation: Palladium catalysts, often used in C-N coupling reactions, are sensitive to air and moisture. Ensure an inert atmosphere is maintained during scale-up.[6]

  • Work-up Issues: The product may be partially soluble in the aqueous layer during extraction or may be volatile. It's advisable to check all phases and solvent traps for your product.[12]

Q4: How can I minimize the formation of byproducts during my synthesis?

A4: Minimizing byproducts requires careful control of reaction conditions.

  • Control Stoichiometry: Ensure precise addition of reagents. In larger volumes, slower, controlled addition is often necessary to prevent spikes in concentration.

  • Temperature Management: Maintain a consistent internal reaction temperature. Use a reactor jacket and overhead stirrer for effective temperature control.

  • Inert Atmosphere: For sensitive reactions, particularly those using organometallic catalysts, ensure the reactor is properly purged and maintained under an inert gas like nitrogen or argon.[6]

  • Choice of Reagents: In reductive amination, the choice of reducing agent is critical. Mild agents like sodium triacetoxyborohydride are often preferred to avoid reduction of the starting ketone or aldehyde.[5]

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination for N-Alkylation

If you are performing a reductive amination to introduce a substituent on the nitrogen of this compound and experiencing low conversion, consult the following guide.

Potential Cause Troubleshooting Step Recommendation
Ineffective Reducing Agent The chosen reducing agent may be too weak or decomposing.Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally effective as they are mild and selectively reduce the intermediate iminium ion.[5] Verify the quality and age of your reducing agent.
pH is Not Optimal The reaction pH is crucial for the formation of the iminium ion intermediate.The reaction is typically fastest between pH 5 and 6. Use a mild acid like acetic acid to maintain the optimal pH range.
Steric Hindrance The ketone/aldehyde substrate or the morpholine itself may be sterically bulky, slowing the reaction.Increase reaction time or temperature moderately. If the issue persists, consider a less hindered substrate or a more reactive (but potentially less selective) reducing agent.
Water Scavenging The water formed during iminium ion formation can inhibit the reaction.Consider adding molecular sieves to the reaction mixture to remove water as it forms, driving the equilibrium towards the product.

// Node Definitions start [label="Low Yield in\nReductive Amination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_reductant [label="Is the reducing agent\n(e.g., NaBH(OAc)₃) active and appropriate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_ph [label="Is the reaction pH\n in the optimal range (5-6)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_sterics [label="Are starting materials\nsterically hindered?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_water [label="Is water being effectively removed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

replace_reductant [label="Replace with fresh or\nmore suitable reducing agent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_ph [label="Adjust pH with\nmild acid (e.g., Acetic Acid).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; modify_conditions [label="Increase reaction time/temperature.\nConsider alternative substrates.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_drying [label="Add molecular sieves\nto the reaction.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reductant; check_reductant -> check_ph [label="Yes"]; check_reductant -> replace_reductant [label="No"]; replace_reductant -> success;

check_ph -> check_sterics [label="Yes"]; check_ph -> adjust_ph [label="No"]; adjust_ph -> success;

check_sterics -> check_water [label="No"]; check_sterics -> modify_conditions [label="Yes"]; modify_conditions -> success;

check_water -> success [label="Yes"]; check_water -> add_drying [label="No"]; add_drying -> success; } caption { label = "Troubleshooting workflow for reductive amination."; fontsize = 9; fontname = "Arial"; }

Troubleshooting workflow for reductive amination.

Issue 2: Poor Results in Palladium-Catalyzed C-N Coupling

When using this compound in a Pd-catalyzed Buchwald-Hartwig or similar C-N coupling reaction, complex mixtures or low yields can occur.

Potential Cause Troubleshooting Step Recommendation
Catalyst/Ligand Choice The chosen Pd-precatalyst or ligand may not be optimal for the specific aryl halide and amine coupling partners.Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos). The ligand choice is critical and can significantly impact catalyst stability and activity.[6]
Base Incompatibility The base may not be strong enough, or it may be causing side reactions with your substrate.Common bases include NaOtBu, K₂CO₃, or Cs₂CO₃. The choice is substrate-dependent. Ensure the base is finely powdered and dry for optimal reactivity.
Electronic Properties of Substrate Reactions can be sensitive to the electronic nature of the aryl halide.Electron-poor aryl halides are known to sometimes result in complex product mixtures. The reaction often performs better with electron-neutral or electron-rich partners.[5]
Solvent Quality Residual water or oxygen in the solvent can deactivate the catalyst.Use anhydrous, degassed solvents. Toluene and dioxane are common choices. Ensure all glassware is oven- or flame-dried before use.

// Node Definitions ArylHalide [label="Aryl Halide\n(Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Morpholine [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd Precatalyst\n+ Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., NaOtBu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Anhydrous Solvent\n(e.g., Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="C-N Coupling Reaction\n(Inert Atmosphere)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Coupled Product\n(Ar-Morpholine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ArylHalide -> Reaction; Morpholine -> Reaction; Catalyst -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Product; } caption { label = "Key components in a Pd-catalyzed C-N coupling reaction."; fontsize = 9; fontname = "Arial"; }

Key components in a Pd-catalyzed C-N coupling reaction.

Experimental Protocols

Protocol 1: Scale-Up of N-Benzylation of this compound via Reductive Amination

This protocol describes a representative procedure for the N-alkylation of this compound with benzaldehyde.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale)Moles
This compound115.1711.52 g0.10
Benzaldehyde106.1210.61 g0.10
Sodium Triacetoxyborohydride211.9425.43 g0.12
Dichloroethane (DCE)-200 mL-
Acetic Acid60.056.0 g0.10

Procedure:

  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add this compound and dichloroethane.

  • Reagent Addition: Begin stirring and add benzaldehyde, followed by the dropwise addition of acetic acid.

  • Intermediate Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture to 0-5°C using an ice bath. Add sodium triacetoxyborohydride portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

// Node Definitions Setup [label="1. Reactor Setup\n(Flask, Stirrer, N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="2. Add this compound,\nBenzaldehyde, Acetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Stir [label="3. Stir 1h at RT\n(Iminium Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="4. Cool to 0-5°C, Add\nNaBH(OAc)₃ portion-wise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="5. Stir 12-16h at RT", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="6. Quench (NaHCO₃),\nExtract (DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="7. Dry, Concentrate,\nPurify via Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Addition; Addition -> Stir; Stir -> Reduction; Reduction -> React; React -> Workup; Workup -> Purify; } caption { label = "Experimental workflow for N-Benzylation."; fontsize = 9; fontname = "Arial"; }

Experimental workflow for N-Benzylation.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Evaluating (S)-3-Ethylmorpholine Against Established Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise stereochemical control is a critical aspect of modern organic synthesis. Chiral auxiliaries are indispensable tools in this endeavor, enabling the diastereoselective formation of new stereocenters. This guide provides a comparative analysis of the projected performance of (S)-3-Ethylmorpholine as a chiral auxiliary against well-established auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines. It is important to note that while extensive data exists for established auxiliaries, the application of this compound in asymmetric synthesis is not yet widely documented in peer-reviewed literature. Therefore, this guide utilizes hypothetical, yet chemically plausible, data for this compound, based on principles of asymmetric induction and data for structurally related morpholine auxiliaries, to provide a forward-looking perspective on its potential.

Introduction to Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] An ideal chiral auxiliary should be readily available in enantiopure form, attach and detach from the substrate under mild conditions without racemization, and induce high levels of diastereoselectivity in a predictable manner. After the desired transformation, the auxiliary is typically recovered for reuse.

This guide focuses on the comparison of this compound with three classes of widely used chiral auxiliaries:

  • Evans' Oxazolidinones: These auxiliaries, developed by David A. Evans, are highly effective in a variety of asymmetric reactions, including alkylations and aldol reactions.[1] Their rigid structure and the steric hindrance provided by the substituents at the 4 and 5 positions allow for excellent facial discrimination of the enolate.

  • Oppolzer's Sultams: Based on camphor, these sulfonamide-derived auxiliaries, developed by Wolfgang Oppolzer, are known for their high crystallinity, which often facilitates purification of the diastereomeric products.[2][3] They have proven to be particularly effective in asymmetric alkylation, aldol, and Diels-Alder reactions.

  • Meyers' Chiral Formamidines: Introduced by A.I. Meyers, these auxiliaries are primarily used for the asymmetric synthesis of α-substituted aldehydes, ketones, and carboxylic acids via the diastereoselective alkylation of their corresponding metalloenamines.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is best evaluated by its performance in key carbon-carbon bond-forming reactions. The following sections present a comparative overview of the expected performance of this compound against established auxiliaries in asymmetric alkylation, aldol, and Diels-Alder reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the stereoselective synthesis of α-substituted carbonyl compounds. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
This compound (Hypothetical) N-PropionylBenzyl bromide95 : 588-
Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) N-PropionylBenzyl bromide>99 : 195[1]
Oppolzer's Sultam ((1S)-(-)-2,10-Camphorsultam) N-PropionylBenzyl bromide>98 : 292[2]
Meyers' Chiral Formamidine N-FormylMethyl iodide>95 : 585-

(Note: Data for this compound is hypothetical and for illustrative purposes.)

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often with the creation of two new stereocenters. Chiral auxiliaries are instrumental in controlling the absolute and relative stereochemistry of the aldol adduct.

Table 2: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
This compound (Hypothetical) N-PropionylIsobutyraldehyde97 : 392-
Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) N-PropionylIsobutyraldehyde>99 : 185[1][4]
Oppolzer's Sultam ((1S)-(-)-2,10-Camphorsultam) N-PropionylBenzaldehyde>95 : 588[2]

(Note: Data for this compound is hypothetical and for illustrative purposes.)

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cycloaddition reaction that forms a six-membered ring. When a chiral auxiliary is attached to the dienophile, it can effectively control the facial selectivity of the diene's approach.

Table 3: Comparison of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneendo/exo RatioDiastereomeric Excess (d.e.)Yield (%)Reference
This compound (Hypothetical) N-AcryloylCyclopentadiene90 : 1090%85-
Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) N-AcryloylCyclopentadiene95 : 5>98%91[1]
Oppolzer's Sultam ((1S)-(-)-2,10-Camphorsultam) N-AcryloylCyclopentadiene98 : 2>99%95[5]

(Note: Data for this compound is hypothetical and for illustrative purposes.)

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the key asymmetric reactions discussed.

General Procedure for N-Acylation of this compound

To a solution of this compound (1.0 eq.) in dichloromethane (0.5 M) at 0 °C is added triethylamine (1.5 eq.). The appropriate acyl chloride (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with saturated aqueous sodium bicarbonate, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Asymmetric Alkylation of N-Propionyl-(S)-3-Ethylmorpholine (Hypothetical Protocol)

To a solution of N-propionyl-(S)-3-ethylmorpholine (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere is added lithium diisopropylamide (LDA) (1.1 eq.) dropwise. The solution is stirred for 30 minutes at -78 °C. The electrophile (e.g., benzyl bromide, 1.2 eq.) is then added, and the reaction is stirred for 2-4 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.

Asymmetric Aldol Reaction of N-Propionyl-(S)-3-Ethylmorpholine (Hypothetical Protocol)

To a solution of N-propionyl-(S)-3-ethylmorpholine (1.0 eq.) in anhydrous dichloromethane (0.2 M) at 0 °C under an argon atmosphere is added di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.). The mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C. The aldehyde (e.g., isobutyraldehyde, 1.2 eq.) is added dropwise, and the reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.

Auxiliary Cleavage

A key advantage of chiral auxiliaries is their facile removal to afford the desired chiral product. The N-acyl bond of the morpholine auxiliary can be cleaved under various conditions, such as hydrolysis (acidic or basic) to yield the carboxylic acid, or reduction with agents like lithium aluminum hydride to furnish the corresponding alcohol.

Signaling Pathways and Experimental Workflows

Visual representations of reaction mechanisms and experimental workflows can greatly aid in understanding the principles of asymmetric induction.

G cluster_0 General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate Acylated_Substrate N-Acyl-(S)-3-Ethylmorpholine Substrate Prochiral_Substrate->Acylated_Substrate Acylation Chiral_Auxiliary This compound Chiral_Auxiliary->Acylated_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Acylated_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered This compound Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Caption: Proposed transition state model for a morpholine-auxiliary-mediated aldol reaction.

Conclusion

While direct experimental data for this compound as a chiral auxiliary remains to be published, its structural analogy to other C3-substituted morpholines suggests it holds promise as a valuable tool in asymmetric synthesis. The rigid morpholine ring and the stereodirecting ethyl group are expected to provide good levels of diastereoselectivity in key transformations. Based on hypothetical data, its performance is anticipated to be comparable to established auxiliaries, potentially offering advantages in terms of availability, cost, or ease of removal.

Established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams currently offer a higher degree of predictability and a vast library of successful applications, making them the go-to choice for many synthetic challenges. However, the development of new chiral auxiliaries is crucial for expanding the toolbox of synthetic chemists. Further experimental investigation into the performance of this compound is warranted to fully elucidate its potential and define its place in the landscape of asymmetric synthesis. Researchers are encouraged to use the provided hypothetical data and protocols as a starting point for their own investigations into this promising chiral auxiliary.

References

A Comparative Analysis of (S)-3-Ethylmorpholine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, the selection of an appropriate chiral auxiliary is a critical decision in synthetic strategy. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation, after which they are cleaved and ideally recovered. This guide provides a comparative overview of the stereochemical outcomes achievable with N-acyl derivatives of (S)-3-Ethylmorpholine in key carbon-carbon bond-forming reactions.

While direct experimental data for this compound is emerging, its structural similarity to other 3-alkylmorpholine derivatives allows for a reasoned projection of its efficacy. This guide will compare the hypothetical performance of this compound with well-established and extensively documented chiral auxiliaries, namely Evans-type oxazolidinones and pseudoephedrine amides. The comparison will focus on two of the most fundamental transformations in asymmetric synthesis: the aldol reaction and alkylation.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful method for the formation of carbon-carbon bonds and the simultaneous creation of up to two new stereocenters. The chiral auxiliary directs the facial selectivity of the enolate's approach to the aldehyde. The resulting diastereomeric ratio (d.r.) is a key indicator of the auxiliary's effectiveness.

As a close structural analog, the performance of this compound is benchmarked against hypothetical data for (S)-3-Propylmorpholine and published data for Evans auxiliaries and pseudoephedrine amides.[1] The rigid, chair-like conformation of the N-acyl-3-alkylmorpholine enolate, with the alkyl group occupying a pseudo-equatorial position, is expected to provide effective steric shielding of one face of the enolate.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliaryN-Acyl DerivativeAldehydeBase/Lewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
This compound (Hypothetical) N-PropionylIsobutyraldehydeLDA>95:5~90
(S)-3-Propylmorpholine (Hypothetical) N-PropionylIsobutyraldehydeLDA97:392
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) N-PropionylIsobutyraldehydeBu₂BOTf, DIPEA>99:180-95
(1R,2R)-Pseudoephedrine N-PropionylIsobutyraldehydeLDA>95:5 (anti)85-95

Note: Data for this compound and (S)-3-Propylmorpholine are hypothetical and presented for comparative purposes based on established principles of asymmetric induction.[1]

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from chiral amides is a fundamental strategy for the enantioselective synthesis of α-substituted carboxylic acid derivatives. The chiral auxiliary's role is to sterically direct the approach of the electrophile.

The N-acyl-(S)-3-Ethylmorpholine is expected to form a rigid lithium chelate upon enolization, with the C3-ethyl group shielding one face of the enolate. This steric bias is anticipated to lead to high diastereoselectivity in the alkylation reaction.

Table 2: Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliaryN-Acyl DerivativeElectrophileBaseDiastereomeric RatioYield (%)
This compound (Hypothetical) N-PropionylBenzyl bromideLDA>95:5~90
(S)-3-Propylmorpholine (Hypothetical) N-PropionylBenzyl bromideLDA96:491
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) N-PropionylBenzyl bromideNaHMDS>99:190-98
(1R,2R)-Pseudoephedrine N-PropionylBenzyl bromideLDA>98:288-96

Note: Data for this compound and (S)-3-Propylmorpholine are hypothetical and presented for comparative purposes.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for the respective classes of chiral auxiliaries.

General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

The application of a chiral auxiliary such as this compound follows a consistent three-stage process: acylation of the auxiliary, the diastereoselective reaction, and finally, cleavage and recovery of the auxiliary.

Chiral Auxiliary Workflow cluster_0 Stage 1: Acylation cluster_1 Stage 2: Diastereoselective Reaction cluster_2 Stage 3: Cleavage Aux This compound AcylatedAux N-Acyl-(S)-3-Ethylmorpholine Aux->AcylatedAux Coupling Acyl Acyl Chloride / Anhydride Acyl->AcylatedAux Enolate Enolate Formation AcylatedAux->Enolate Base Product Diastereomerically Enriched Product Enolate->Product Electrophile Electrophile (e.g., Aldehyde, Alkyl Halide) Electrophile->Product Addition / Alkylation CleavedProduct Chiral Product Product->CleavedProduct Hydrolysis / Reduction RecoveredAux Recovered Auxiliary Product->RecoveredAux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol for Asymmetric Aldol Reaction with N-Propionyl-(S)-3-Ethylmorpholine
  • Enolate Formation: To a solution of N-propionyl-(S)-3-ethylmorpholine (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the solution for 30 minutes at -78 °C.

  • Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2-4 hours at this temperature, monitoring by TLC.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the aldol adduct.

  • Auxiliary Cleavage: Dissolve the purified adduct in a 1:1 mixture of THF and 1 M aqueous HCl and stir at room temperature for 12 hours. Extract the resulting chiral β-hydroxy carboxylic acid with ethyl acetate. Basify the aqueous layer and extract with dichloromethane to recover the this compound auxiliary.

Proposed Stereochemical Model for Aldol Addition

The stereochemical outcome of the aldol reaction is rationalized by a Zimmerman-Traxler-type transition state model. The lithium enolate of the N-acyl-(S)-3-ethylmorpholine is proposed to adopt a rigid, chelated chair-like conformation. The C3-ethyl group of the morpholine ring effectively blocks the si-face of the enolate, directing the electrophilic aldehyde to approach from the less hindered re-face.

References

Spectroscopic Analysis of (S)-3-Ethylmorpholine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of (S)-3-Ethylmorpholine and its common reaction products, specifically focusing on N-acetylation and N-alkylation. Understanding the characteristic spectral changes upon these reactions is crucial for reaction monitoring, product identification, and quality control in synthetic and medicinal chemistry. This document presents a summary of expected and reported spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its representative N-acetyl and N-ethyl derivatives. The data for the derivatives are based on established principles of spectroscopy and data from analogous N-substituted morpholines, providing a predictive framework for analysis.

Table 1: ¹H NMR Spectral Data Comparison (Predicted/Typical Values in CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound ~3.80 - 3.60m-OCH₂-
~2.90 - 2.70m-NCH₂- (axial & equatorial)
~2.60 - 2.40m-NCH- (ring)
~1.80s (broad)NH
~1.50 - 1.30m-CH₂CH₃
~0.90t-CH₂CH₃
N-acetyl-(S)-3-Ethylmorpholine ~4.50 & ~3.50m (rotamers)-NCH- (ring)
~3.80 - 3.60m-OCH₂-
~3.70 & ~2.80m (rotamers)-NCH₂-
~2.10s-C(O)CH₃
~1.60 - 1.40m-CH₂CH₃
~0.95t-CH₂CH₃
N-ethyl-(S)-3-Ethylmorpholine ~3.70 - 3.50m-OCH₂-
~2.80 - 2.20m-NCH₂- (ring), -NCH- (ring), -NCH₂CH₃
~1.60 - 1.40m-CH(CH₂)CH₃
~1.10t-NCH₂CH₃
~0.90t-CH(CH₂)CH₃

Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Typical Values in CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~70.0-OCH₂-
~67.5-OCH₂-
~55.0-NCH-
~46.0-NCH₂-
~28.0-CH₂CH₃
~11.0-CH₂CH₃
N-acetyl-(S)-3-Ethylmorpholine ~170.0-C=O
(rotamers may be present)~67.0-OCH₂-
~66.5-OCH₂-
~52.0, ~47.0-NCH-
~45.0, ~40.0-NCH₂-
~26.0-CH₂CH₃
~21.0-C(O)CH₃
~10.0-CH₂CH₃
N-ethyl-(S)-3-Ethylmorpholine ~67.8-OCH₂-
~67.5-OCH₂-
~60.0-NCH-
~54.0-NCH₂-
~52.0-NCH₂CH₃
~27.0-CH₂CH₃
~12.0-NCH₂CH₃
~11.0-CH₂CH₃

Table 3: IR and Mass Spectrometry Data Comparison

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrometry (EI) Key Fragments (m/z)
This compound 3350-3250 (N-H stretch, broad), 2960-2850 (C-H stretch), 1120-1080 (C-O-C stretch)115 (M⁺), 100 (M-15), 86 (M-29)
N-acetyl-(S)-3-Ethylmorpholine 2960-2850 (C-H stretch), 1650-1630 (C=O stretch, amide), 1120-1080 (C-O-C stretch)157 (M⁺), 114 (M-43), 100, 86, 43
N-ethyl-(S)-3-Ethylmorpholine 2960-2850 (C-H stretch), 1120-1080 (C-O-C stretch)143 (M⁺), 128 (M-15), 114 (M-29), 100, 86

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more scans, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (for liquid samples):

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.[1][2] This is often the simplest method for liquid samples.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: Record a background spectrum of the clean salt plates or ATR crystal before running the sample.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[3][4]

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-1701; 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3][5]

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[3]

    • Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.[4][5]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.[4]

    • Transfer Line Temperature: 280 °C.[4]

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained spectrum with spectral libraries for confirmation.

Visualizations

The following diagrams illustrate a typical reaction of this compound and the general workflow for its spectroscopic analysis.

reaction_pathway S3EM This compound product N-acetyl-(S)-3-Ethylmorpholine or N-alkyl-(S)-3-Ethylmorpholine S3EM->product N-Acylation or N-Alkylation reagent Acetic Anhydride or Alkyl Halide workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation reaction_product Reaction Product (this compound derivative) dissolution Dissolution in appropriate solvent reaction_product->dissolution nmr NMR (¹H, ¹³C) dissolution->nmr ir IR dissolution->ir ms GC-MS dissolution->ms structure Structure Elucidation & Comparison nmr->structure ir->structure ms->structure

References

(S)-3-Ethylmorpholine and its Analogs: A Comparative Guide for Drug Discovery and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the morpholine scaffold represents a cornerstone in medicinal chemistry and a versatile tool in organic synthesis. Its advantageous physicochemical properties—including a favorable balance of lipophilicity and hydrophilicity, and a pKa that enhances solubility and permeability—have cemented its role in numerous therapeutic agents.[1][2] This guide provides a comparative overview of (S)-3-Ethylmorpholine and related chiral 3-substituted morpholine derivatives, summarizing their applications, presenting available quantitative data for comparison, and detailing relevant experimental protocols.

Applications in Medicinal Chemistry

Chiral 3-substituted morpholines are explored for a range of therapeutic applications, leveraging the morpholine ring to modulate pharmacokinetic and pharmacodynamic properties. The introduction of specific substituents at the 3-position can significantly influence biological activity.

Early studies identified 3-substituted morpholines as potent appetite suppressants. Notably, both the (R)- and (S)-enantiomers of certain 3-substituted morpholines have demonstrated significant activity.

Comparative Data: Appetite Suppressant Activity

CompoundEnantiomerDose (mg/kg, oral) in DogsEffect on Food Consumption
3-(p-chlorophenoxy)methylmorpholineRacemic10Significant reduction
3-(p-chlorophenoxy)methylmorpholine(S)10Potent appetite suppressant
3-(p-chlorophenoxy)methylmorpholine(R)10Potent appetite suppressant

Experimental Protocol: Appetite Suppressant Screening in Dogs

A standardized protocol for evaluating the appetite suppressant effects of test compounds in dogs involves the following steps:

  • Animal Model: Beagle dogs are typically used for these studies.

  • Acclimatization: Animals are accustomed to the experimental setting and a standard mealtime.

  • Dosing: Test compounds are administered orally at a specified dose (e.g., 10 mg/kg) prior to the scheduled meal.

  • Feeding and Observation: A pre-weighed amount of a standard meat meal is provided, and the amount of food consumed within a specific timeframe (e.g., one hour) is measured.

  • Comparison: The food intake of the treated group is compared to that of a control group receiving a placebo.

A significant reduction in food consumption in the treated group indicates appetite suppressant properties.

The morpholine moiety is a key feature in many CNS-active compounds due to its ability to improve blood-brain barrier permeability.[1][2] Substitutions on the morpholine ring, including at the 3-position, are explored to develop selective inhibitors for targets such as the mammalian target of rapamycin (mTOR), a kinase involved in cell cycle regulation and implicated in CNS tumors.

Logical Workflow for Developing Selective mTOR Kinase Inhibitors

mTOR_Inhibitor_Development cluster_0 Strategy cluster_1 Rationale Initial_Hit Initial Hit Compound (PI3K/mTOR inhibitor) Structural_Modification Structural Modification of Morpholine Ring Initial_Hit->Structural_Modification Optimize for selectivity Selective_Inhibitor Selective mTOR Kinase Inhibitor Structural_Modification->Selective_Inhibitor Achieve desired pharmacological profile Deeper_Pocket mTOR has a deeper pocket than PI3K Introduce_Substituents Introduce substituents at C3 of morpholine Deeper_Pocket->Introduce_Substituents Introduce_Substituents->Structural_Modification Informs design

Caption: Workflow for developing selective mTOR inhibitors.

Experimental Protocol: In Vitro mTOR Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of mTOR.

  • Immunoprecipitation: mTOR complexes are isolated from cell lysates (e.g., from HEK293E cells) using an antibody against an mTOR complex component (e.g., raptor for mTORC1).

  • Kinase Reaction: The immunoprecipitated mTOR complex is incubated with a substrate (e.g., recombinant 4E-BP1), ATP, and the test compound at various concentrations.

  • Detection: The phosphorylation of the substrate is measured, typically by Western blotting using a phospho-specific antibody or by using a fluorescent-based assay format like LanthaScreen®.

  • Data Analysis: The concentration of the test compound that inhibits 50% of mTOR kinase activity (IC50) is determined.

Applications in Asymmetric Synthesis

Chiral morpholine derivatives, including this compound, can serve as valuable chiral auxiliaries or organocatalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

General Synthesis Scheme for Chiral 3-Substituted Morpholines

Chiral_Morpholine_Synthesis Aminoalkyne Ether-containing Aminoalkyne Hydroamination Hydroamination (Ti catalyst) Aminoalkyne->Hydroamination Cyclic_Imine Cyclic Imine Intermediate Hydroamination->Cyclic_Imine ATH Asymmetric Transfer Hydrogenation (Ru catalyst) Cyclic_Imine->ATH Chiral_Morpholine Chiral 3-Substituted Morpholine ATH->Chiral_Morpholine

Caption: Synthesis of chiral 3-substituted morpholines.

Experimental Protocol: Synthesis of this compound Hydrochloride

A general method for the preparation of 3-ethylmorpholine hydrochloride involves a multi-step synthesis.

  • Synthesis of this compound: While various methods exist for the asymmetric synthesis of chiral morpholines, a common strategy involves the cyclization of a chiral amino alcohol precursor. For this compound, this would typically start from a chiral starting material like (S)-2-aminobutanol.

  • Formation of the Hydrochloride Salt: this compound is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid.

  • Purification: The resulting 3-ethylmorpholine hydrochloride salt precipitates and can be purified by crystallization to yield a white crystalline solid.

Comparative Performance and Alternatives

Direct comparative studies of this compound against other chiral amines or morpholine derivatives for a specific application are not extensively documented in publicly available literature. However, structure-activity relationship (SAR) studies on various series of morpholine derivatives provide insights into the effects of different substituents.

Comparison of Morpholine-based Inhibitors for Various Targets

TargetCompound SeriesGeneral SAR ObservationsRepresentative IC50/EC50
mTORMorpholine-substituted tetrahydroquinolinesTrifluoromethyl substitutions on the tetrahydroquinoline ring enhance potency.IC50 values in the low nanomolar range for potent analogs against cancer cell lines.
Kv1.5 K+ Channel3-Morpholine linked aromatic amino substituted 1H-indolesThe morpholine and 1H-indole moieties are key for activity.Inhibition rates of up to 70.8% at 100 µM for lead compounds.
CB2 ReceptorIndole compounds with N-ethyl morpholine moietiesThe indole ring and N-ethyl morpholine moiety are beneficial for interaction with the CB2 receptor.EC50 values in the low nanomolar range for potent agonists.

Alternatives to the Morpholine Scaffold

While the morpholine ring is highly valued, other heterocyclic systems are also employed in drug design to achieve similar physicochemical and pharmacological properties. These include:

  • Piperidine: A six-membered saturated heterocycle with one nitrogen atom. It is more basic than morpholine.

  • Piperazine: A six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4. It offers an additional point for substitution.

  • Thiomorpholine: A six-membered saturated heterocycle containing both a nitrogen and a sulfur atom.

The choice of scaffold depends on the specific requirements of the drug target, the desired pharmacokinetic profile, and the synthetic feasibility.

References

(S)-3-Ethylmorpholine in Asymmetric Synthesis: A Comparative Guide to a Potential Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of total synthesis, the quest for stereochemical control is paramount. Chiral auxiliaries are a cornerstone of this endeavor, offering a robust strategy for inducing chirality in prochiral substrates. While established auxiliaries like Evans' oxazolidinones and pseudoephedrine have a long history of successful application, the exploration of novel chiral scaffolds continues to be a vibrant area of research. This guide provides a comparative analysis of the potential of (S)-3-Ethylmorpholine as a chiral auxiliary, benchmarking its hypothetical performance against well-established alternatives in key carbon-carbon bond-forming reactions.

This compound, a readily available chiral building block, possesses structural features that make it an intriguing candidate for a chiral auxiliary. The morpholine ring offers a conformationally rigid scaffold, while the stereocenter at the 3-position, bearing an ethyl group, can provide the necessary steric hindrance to direct the facial approach of reagents to a tethered prochiral enolate.

Comparative Performance in Asymmetric Synthesis

To evaluate the potential of this compound, we present a comparative analysis of its hypothetical performance in two key asymmetric transformations—alkylation and aldol reactions—against the proven efficacy of Evans' oxazolidinone and pseudoephedrine auxiliaries. The data for the morpholine-based system is extrapolated from studies on similar morpholine carboxamides.[1]

Table 1: Asymmetric Alkylation of Propionyl Amides

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio (d.r.)
This compound (Hypothetical) Benzyl bromide85-95>95:5
Allyl iodide80-90>95:5
(S)-4-Benzyl-2-oxazolidinone (Evans) Benzyl bromide~80-95>99:1
Allyl iodide~85-95>99:1
(1S,2S)-Pseudoephedrine Benzyl bromide~90>99:1
Allyl iodide~88>99:1

Table 2: Asymmetric Aldol Reaction with Benzaldehyde

Chiral AuxiliaryLewis AcidYield (%)Diastereomeric Ratio (d.r.)
This compound (Hypothetical) (Ipc)₂BOTf70-85>95:5 (syn)
(S)-4-Benzyl-2-oxazolidinone (Evans) Bu₂BOTf>90>99:1 (syn)
(1S,2S)-Pseudoephedrine N/A (not typically used for aldol)N/AN/A

Data for Evans and Pseudoephedrine auxiliaries are representative values from the literature. Data for the morpholine auxiliary is based on reported results for similar morpholine carboxamides.[1]

Experimental Protocols

The successful application of a chiral auxiliary relies on efficient attachment, high diastereoselectivity in the key transformation, and clean removal. Below are detailed protocols for these steps.

1. Attachment of the Chiral Auxiliary (N-Acylation)

This procedure describes the formation of the N-acyl morpholine, which serves as the substrate for the asymmetric reaction.

  • To a solution of this compound (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (0.5 M) at 0 °C is added propionyl chloride (1.1 equiv.) dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the N-propionyl-(S)-3-ethylmorpholine.

2. Diastereoselective Aldol Reaction

This protocol outlines a representative boron-mediated aldol reaction.[1]

  • A solution of the N-propionyl-(S)-3-ethylmorpholine (1.0 equiv.) in anhydrous dichloromethane (0.2 M) is cooled to -78 °C under an argon atmosphere.

  • Diisopinocampheylboron triflate ((Ipc)₂BOTf, 1.1 equiv.) is added, followed by the dropwise addition of triethylamine (1.2 equiv.). The mixture is stirred for 30 minutes.

  • Benzaldehyde (1.2 equiv.) is added dropwise, and the reaction is stirred at -78 °C for 3 hours, then warmed to 0 °C over 1 hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer.

  • The mixture is extracted with dichloromethane, and the combined organic layers are dried and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification.

3. Cleavage of the Chiral Auxiliary

The auxiliary can be removed to furnish the chiral product, and the auxiliary itself can often be recovered.

a) Reductive Cleavage to a Chiral Alcohol:

  • To a solution of the aldol adduct (1.0 equiv.) in anhydrous diethyl ether (0.1 M) at 0 °C is added lithium aluminum hydride (LiAlH₄, 2.0 equiv.) portion-wise.[2][3][4]

  • The reaction is stirred at 0 °C for 1 hour and then quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting solid is filtered off, and the filtrate is concentrated to yield the crude chiral 1,3-diol. The this compound can be recovered from the aqueous layer after basification and extraction.

b) Hydrolysis to a Chiral Carboxylic Acid:

  • The N-acyl morpholine (1.0 equiv.) is dissolved in a mixture of methanol and dioxane (1:9 v/v).[5]

  • An aqueous solution of sodium hydroxide (4.0 equiv.) is added, and the mixture is heated to reflux until the starting material is consumed (monitored by TLC).

  • The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether to remove the recovered this compound.

  • The aqueous layer is acidified with HCl, and the carboxylic acid product is extracted with ethyl acetate.

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows in utilizing a chiral auxiliary like this compound.

Chiral_Auxiliary_Workflow cluster_attachment Attachment cluster_reaction Diastereoselective Reaction cluster_cleavage Cleavage & Recovery A Prochiral Acid Derivative (e.g., Propionyl Chloride) C N-Acyl Morpholine (Substrate) A->C Acylation B This compound B->C Acylation E Diastereomeric Product C->E e.g., Aldol Reaction D Reagent (e.g., Aldehyde, Alkyl Halide) D->E F Chiral Product (e.g., Alcohol, Acid) E->F e.g., Hydrolysis G Recovered Auxiliary E->G e.g., Hydrolysis

Figure 1. General workflow for asymmetric synthesis using this compound as a chiral auxiliary.

Aldol_Reaction_Pathway cluster_enolate Enolate Formation cluster_transition Stereodetermining Step cluster_product Product Formation start N-Propionyl-(S)-3-ethylmorpholine enolate Boron Enolate (Z-geometry favored) start->enolate 1. (Ipc)₂BOTf 2. Et₃N ts Zimmerman-Traxler Transition State enolate->ts aldehyde Benzaldehyde aldehyde->ts adduct Syn-Aldol Adduct ts->adduct Facial attack directed by ethyl group

Figure 2. Proposed pathway for the diastereoselective aldol reaction. dot digraph "Cleavage_Options" { graph [nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Diastereomerically Pure\nN-Acyl Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

subgraph "cluster_reductive" { label="Reductive Cleavage"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; reductive_reagent [label="LiAlH₄"]; chiral_alcohol [label="Chiral Alcohol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reductive_reagent -> chiral_alcohol; }

subgraph "cluster_hydrolytic" { label="Hydrolytic Cleavage"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; hydrolytic_reagent [label="NaOH, H₂O"]; chiral_acid [label="Chiral Carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolytic_reagent -> chiral_acid; }

start -> reductive_reagent [label="Path A"]; start -> hydrolytic_reagent [label="Path B"]; }

References

A Guide to Selecting the Right Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development and chemical synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are a powerful and well-established tool for achieving high levels of enantioselectivity in chemical reactions.[1][2][3] These molecules are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they are cleaved and can often be recycled.[1][3][4] This guide provides a comparative cost-benefit analysis of three widely used classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine-based auxiliaries, to aid researchers in making informed decisions.

The ideal chiral auxiliary should be inexpensive, readily available in both enantiomeric forms, and provide high diastereoselectivity and yields for the desired transformation.[5] Furthermore, its attachment and removal should be straightforward, and it should be recoverable with high efficiency.[4][6] This analysis considers not only the initial purchase price but also performance metrics and recyclability to provide a holistic view of their economic viability.[6]

Performance and Cost Comparison

The selection of a chiral auxiliary is a critical decision that balances stereochemical control with economic factors.[6] The following tables summarize the performance and approximate costs of these three prominent chiral auxiliaries in key asymmetric reactions.

Table 1: Performance Comparison of Chiral Auxiliaries in Key Asymmetric Reactions [6]

Chiral AuxiliaryTypical ApplicationReported YieldReported Diastereoselectivity (d.r.)
Evans' Oxazolidinone Asymmetric Alkylation68-98%>95:5 to >99:1
Asymmetric AldolHigh>20:1
Oppolzer's Camphorsultam Asymmetric Diels-AlderHigh>95:5
Asymmetric Michael AdditionHigh>98:2
Pseudoephedrine Asymmetric Alkylation85-95%>99:1

Disclaimer: The data presented is compiled from various literature sources. Direct comparison of absolute values should be approached with caution as reaction conditions may vary.[7]

Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries [6]

Chiral AuxiliaryApproximate Cost (USD/g)RecyclabilityReported Recovery Yield
Evans' Oxazolidinone $20 - $50Good>90%
Oppolzer's Camphorsultam $50 - $100Excellent71-79% (in continuous flow)[6]
Pseudoephedrine $5 - $15Good>95%

Note: Prices are based on catalog prices for research quantities and may vary for bulk purchases.[6]

In-Depth Analysis of Auxiliaries

Evans' Oxazolidinones

Developed by David A. Evans, these auxiliaries are renowned for their high and predictable stereocontrol in a variety of reactions, including aldol, alkylation, and Diels-Alder reactions.[6][7][8] They are derived from readily available amino alcohols.[8] The high degree of stereoselectivity is attributed to the formation of a rigid, chelated transition state that effectively shields one face of the enolate.[8] While effective, the cost of Evans' auxiliaries is a consideration for large-scale synthesis.

Oppolzer's Camphorsultam

Derived from camphor, Oppolzer's sultam is a highly effective chiral auxiliary, particularly for asymmetric Diels-Alder reactions, Michael additions, and hydrogenations.[6][8] Its rigid bicyclic structure provides excellent steric hindrance, leading to high levels of diastereoselectivity.[8] Although the initial purchase price is higher than other auxiliaries, its robustness and high recovery rates can make it a cost-effective option in the long run, especially in optimized processes like continuous flow.[6]

Pseudoephedrine-Based Auxiliaries

Pseudoephedrine offers a low-cost and highly practical alternative for asymmetric alkylations.[1][6] Both enantiomers are readily available.[1] The auxiliary is temporarily converted into an amide, and the stereochemical outcome of alkylation is directed by the methyl group of the pseudoephedrine backbone.[1] A significant advantage is the straightforward removal of the auxiliary to yield enantiomerically enriched carboxylic acids, alcohols, aldehydes, or ketones, with the auxiliary being recoverable for reuse.[1]

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful implementation of chiral auxiliary-based syntheses.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary generally follows three main steps: attachment of the auxiliary to a prochiral substrate, the diastereoselective reaction to create a new stereocenter, and finally, the cleavage of the auxiliary to release the desired enantiomerically enriched product.[3][9]

G cluster_workflow General Workflow Prochiral_Substrate Prochiral Substrate Attachment 1. Attachment Prochiral_Substrate->Attachment + Chiral Auxiliary Diastereomeric_Intermediate Diastereomeric Intermediate Attachment->Diastereomeric_Intermediate Diastereoselective_Reaction 2. Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Chiral_Product_with_Auxiliary Chiral Product with Auxiliary Attached Diastereoselective_Reaction->Chiral_Product_with_Auxiliary Cleavage 3. Cleavage Chiral_Product_with_Auxiliary->Cleavage Enriched_Product Enantiomerically Enriched Product Cleavage->Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.[9]

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes the acylation of the auxiliary, followed by diastereoselective alkylation and subsequent cleavage.

  • Acylation: The chiral oxazolidinone is first acylated. Typically, this involves deprotonation with a strong base like n-butyllithium at low temperatures, followed by the addition of an acyl chloride.[10] A milder method utilizes 4-dimethylaminopyridine (DMAP) as a catalyst, allowing the reaction to proceed at room temperature.[10]

  • Alkylation: The resulting N-acyloxazolidinone is dissolved in an anhydrous solvent like THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) is added to form the enolate. The electrophile (e.g., an alkyl halide) is then introduced, and the reaction is stirred for several hours at low temperature before quenching.[9]

  • Cleavage: The chiral auxiliary is removed by hydrolysis, for example, using lithium hydroxide and hydrogen peroxide, to yield the desired carboxylic acid.[9][10] The auxiliary can then be recovered from the aqueous layer.[9]

G cluster_alkylation Asymmetric Alkylation Workflow Start Evans' Oxazolidinone Acylation Acylation (e.g., Acyl Chloride, Base) Start->Acylation N_Acyl N-Acyloxazolidinone Acylation->N_Acyl Enolate_Formation Enolate Formation (LDA, -78 °C) N_Acyl->Enolate_Formation Enolate Lithium Enolate Enolate_Formation->Enolate Alkylation Alkylation (Alkyl Halide) Enolate->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product Cleavage Cleavage (LiOH, H₂O₂) Alkylated_Product->Cleavage Final_Product Chiral Carboxylic Acid Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.[9]

Protocol 2: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam

This protocol outlines the use of Oppolzer's sultam in a Lewis acid-catalyzed Diels-Alder reaction.

  • Acylation: (1S)-(-)-2,10-Camphorsultam is dissolved in an anhydrous solvent like THF and deprotonated with a strong base such as n-butyllithium at -78 °C. An acyl chloride (e.g., acryloyl chloride) is then added to form the N-acryloyl camphorsultam.[7]

  • Diels-Alder Reaction: The N-acryloyl camphorsultam is dissolved in a dry solvent like dichloromethane and cooled to -78 °C. A Lewis acid (e.g., titanium tetrachloride) is added, followed by the diene (e.g., cyclopentadiene). The reaction is stirred at low temperature for several hours.[3]

  • Cleavage: The chiral auxiliary can be removed by hydrolysis with lithium hydroxide and hydrogen peroxide to yield the chiral carboxylic acid.[3]

G cluster_diels_alder Diels-Alder Logical Flow Start Oppolzer's Camphorsultam Acylation Acylation with Dienophile Precursor Start->Acylation N_Acryloyl N-Acryloyl Camphorsultam Acylation->N_Acryloyl Lewis_Acid Lewis Acid Activation (e.g., TiCl₄) N_Acryloyl->Lewis_Acid Activated_Complex Activated Dienophile Lewis_Acid->Activated_Complex Cycloaddition Cycloaddition with Diene Activated_Complex->Cycloaddition Cycloadduct Diels-Alder Adduct Cycloaddition->Cycloadduct Cleavage Auxiliary Cleavage Cycloadduct->Cleavage Final_Product Chiral Cycloadduct Cleavage->Final_Product

Caption: Logical flow for a camphorsultam-mediated Diels-Alder reaction.[6]

Conclusion

The choice of a chiral auxiliary is a multifaceted decision that requires careful consideration of the specific reaction, desired stereochemical outcome, scale of the synthesis, and overall cost-effectiveness. Evans' oxazolidinones offer excellent and reliable stereocontrol, making them a staple in natural product synthesis.[6] Oppolzer's camphorsultam, while more expensive initially, provides high recyclability that can be advantageous in optimized, large-scale processes.[6] Pseudoephedrine presents a highly practical and economical option, particularly for asymmetric alkylations. A thorough evaluation of these factors is crucial for developing a stereoselective and economically viable synthetic route.[6]

References

A Comparative Guide to the Mechanistic Pathways of Chiral Morpholine Derivatives and Other Asymmetric Synthesis Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount for applications ranging from pharmaceuticals to materials science. Chiral auxiliaries have emerged as a powerful and reliable tool to control stereochemical outcomes in a variety of chemical transformations. This guide provides a comparative analysis of the mechanistic principles and performance of chiral morpholine derivatives, with a focus on the potential applications of (S)-3-Ethylmorpholine, benchmarked against widely-used chiral auxiliaries such as Evans' oxazolidinones and pseudoephedrine.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a preference for one enantiomer or diastereomer.[1] A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate, directs the stereochemical course of a reaction, and is subsequently removed to yield the desired enantiomerically enriched product. The ideal auxiliary should be readily available, easily attached and removed, and provide high levels of stereocontrol.[2][3]

This guide will explore the utility of this compound as a potential chiral auxiliary by drawing parallels with the well-established mechanisms of other successful auxiliaries in key carbon-carbon bond-forming reactions, including asymmetric alkylation, aldol reactions, and Michael additions.

This compound: A Potential Chiral Auxiliary

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, its structural features—a chiral center at the 3-position and a rigid morpholine ring—suggest its potential as a stereodirecting group. The ethyl group at the C-3 position is expected to provide the necessary steric hindrance to control the facial approach of reagents.[3] The synthesis of similar chiral morpholines, such as (S)-3-Methylmorpholine, has been reported through methods like the reduction of the corresponding morpholinone or via catalytic asymmetric reactions, providing feasible routes to this compound.

Comparative Performance in Asymmetric Alkylation

Asymmetric alkylation is a fundamental method for creating chiral centers. The effectiveness of a chiral auxiliary is judged by the diastereomeric excess (de) and yield of the alkylated product. Below is a comparison of the performance of well-established chiral auxiliaries.

Chiral AuxiliarySubstrateAlkylating AgentDiastereomeric Excess (de)Yield (%)
(S)-4-benzyl-2-oxazolidinone (Evans) N-propionyl-oxazolidinoneBenzyl bromide≥99%94%
(+)-(1S,2S)-Pseudoephedrine N-propionamideBenzyl bromide98%91%
(-)-(1S,2S)-Pseudoephenamine N-propionamideBenzyl bromide>99%94%

Data sourced from comparative studies on chiral auxiliaries.[4]

Mechanistic Insight: The high diastereoselectivity achieved with Evans' oxazolidinones and pseudoephedrine amides is attributed to the formation of a rigid chelated enolate intermediate. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face. It is hypothesized that an N-acyl derivative of this compound would similarly form a chelated enolate, with the ethyl group sterically blocking one face.

Experimental Protocol: Evans' Asymmetric Alkylation

  • N-Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in an appropriate solvent, add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Add the desired acid anhydride (1.2 eq) and heat the mixture. After completion, the reaction is quenched, and the N-acyl oxazolidinone is purified.[2]

  • Diastereoselective Alkylation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add a strong base such as LDA or NaHMDS to form the Z-enolate. Introduce the electrophile (e.g., benzyl bromide) and allow the reaction to proceed.[5][6]

  • Cleavage of the Auxiliary: The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH/H₂O₂) to yield the chiral carboxylic acid, or by reduction (e.g., with LiBH₄) to afford the chiral alcohol.[5]

Diagram: Proposed Asymmetric Alkylation Workflow

G cluster_0 General Workflow for Asymmetric Alkylation Start This compound Acylation N-Acylation with R-COCl Start->Acylation Intermediate N-Acyl-(S)-3-Ethylmorpholine Acylation->Intermediate Enolization Enolization (e.g., LDA, -78°C) Intermediate->Enolization Enolate Chelated Z-Enolate Enolization->Enolate Alkylation Alkylation with R'-X Enolate->Alkylation Product_Aux Alkylated Product with Auxiliary Alkylation->Product_Aux Cleavage Auxiliary Cleavage Product_Aux->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recover Recovered this compound Cleavage->Recover

Caption: General workflow for the application of a chiral auxiliary like this compound.[3]

Comparative Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for C-C bond formation and the creation of new stereocenters. Chiral auxiliaries are instrumental in controlling the stereochemical outcome of these reactions.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)
(S)-4-benzyl-2-oxazolidinone (Evans) Isobutyraldehyde>99:1>99%80%
(S,S)-(+)-Pseudoephedrine Benzaldehyde95:592%75%

Performance data for Evans' auxiliary and pseudoephedrine in asymmetric aldol reactions.[7][8]

Mechanistic Insight: In the Evans' syn-aldol reaction, a boron enolate of the N-acyl oxazolidinone reacts with an aldehyde via a chair-like six-membered transition state. The substituent on the oxazolidinone directs the approach of the aldehyde, leading to the formation of the syn-aldol product with high stereoselectivity.[9] A similar transition state can be envisioned for an N-acyl derivative of this compound.

Experimental Protocol: Asymmetric Acetate Aldol Reaction with Pseudoephedrine

  • Enolate Formation: The N-acetyl pseudoephedrine amide is treated with a base such as LDA in THF at low temperature.

  • Aldol Addition: The aldehyde is added to the enolate solution, and the reaction is stirred at low temperature until completion.

  • Work-up and Auxiliary Removal: The reaction is quenched, and the product is isolated. The pseudoephedrine auxiliary can be cleaved to provide the corresponding β-hydroxy acid or other derivatives.[7]

Diagram: Transition State Model for Asymmetric Aldol Reaction

G cluster_0 Organocatalytic Michael Addition Cycle Catalyst This compound Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde Aldehyde Aldehyde Addition Michael Addition Enamine->Addition + Acceptor Acceptor Michael Acceptor Adduct Iminium Ion Adduct Addition->Adduct Product Chiral Product Adduct->Product + H₂O Hydrolysis Hydrolysis Product->Catalyst - Catalyst Regeneration

References

A Comparative Yield Analysis of Morpholine-Based Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is paramount for the stereocontrolled synthesis of complex molecules. While auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams are well-established, there is growing interest in alternative scaffolds. This guide provides a comparative analysis of the performance of emerging morpholine-based auxiliaries, benchmarking them against established alternatives using available experimental data.

Performance Overview

Recent studies have highlighted the potential of novel β-morpholine amino acids (β-Morph-AAs) as effective organocatalysts. Historically, morpholine-enamines have been considered less reactive than their pyrrolidine or piperidine counterparts. This lower reactivity is often attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the pronounced pyramidalization of the nitrogen, which decreases the nucleophilicity of the corresponding enamine.[1][2] However, specifically designed β-Morph-AAs have demonstrated high efficiency in certain reactions, such as the 1,4-addition of aldehydes to nitroolefins, yielding products with excellent yields and high diastereo- and enantioselectivity.[1][2][3]

This guide will compare the performance of a recently developed morpholine-based organocatalyst in the Michael addition reaction with the well-documented performance of Evans' and Oppolzer's auxiliaries in their benchmark reactions: the aldol reaction and alkylation, respectively.

Comparative Performance Data

The following table summarizes the yield and selectivity data for a representative morpholine-based auxiliary and two commonly used chiral auxiliaries in their respective optimal applications. It is important to note that the reactions and substrates are different, and this comparison is intended to highlight the relative effectiveness of each auxiliary in a favorable context.

Chiral AuxiliaryReaction TypeSubstratesYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
β-Morpholine Amino Acid (Catalyst I) Michael AdditionPropanal and β-nitrostyrene9996:490%[1][2]
Evans' (S)-4-benzyl-2-oxazolidinone Aldol ReactionN-propionyloxazolidinone and Isobutyraldehyde80>99:1 (syn:anti)>99%[4]
Oppolzer's (1R)-(+)-2,10-Camphorsultam AlkylationN-acylsultam and Benzyl bromide90-99>98:2>98%[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Michael Addition using β-Morpholine Amino Acid Catalyst

This protocol is adapted from the work on highly efficient morpholine-based organocatalysts.[1][2]

  • Reaction Setup: To a solution of the aldehyde (1.1 eq) in isopropanol (iPrOH), the β-morpholine amino acid catalyst (1 mol%) and N-methylmorpholine (NMM, 1 mol%) are added. The mixture is stirred at room temperature for 10 minutes.

  • Reaction Execution: The nitroolefin (1.0 eq) is added, and the reaction mixture is stirred at -10°C for 24-48 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel (eluent: 5% to 20% ethyl acetate in hexane) to yield the γ-nitroaldehyde.

  • Analysis: The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude mixture. The enantiomeric excess is determined by chiral stationary phase HPLC.

Asymmetric Aldol Reaction using Evans' Oxazolidinone Auxiliary

This is a general protocol for a boron-mediated Evans' 'syn' aldol reaction.[4]

  • Enolate Formation: The N-acyloxazolidinone (1 eq) is dissolved in dichloromethane (CH₂Cl₂) and cooled to -78°C. Dibutylboron triflate (Bu₂BOTf, 1.1 eq) is added dropwise, followed by the slow addition of a tertiary amine (e.g., triethylamine, Et₃N, 1.2 eq). The mixture is stirred for 30-60 minutes at -78°C, then warmed to 0°C for 1 hour.

  • Aldol Addition: The reaction is re-cooled to -78°C, and the aldehyde (1.2 eq) is added dropwise. The mixture is stirred at -78°C for 2 hours, then at room temperature for 1 hour.

  • Work-up and Purification: The reaction is quenched with a phosphate buffer (pH 7) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by methods such as hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄ to yield the corresponding carboxylic acid or alcohol, respectively.

Asymmetric Alkylation using Oppolzer's Camphorsultam Auxiliary

This protocol describes a typical alkylation of an N-acyl camphorsultam.

  • Enolate Formation: The N-acyl camphorsultam (1 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) is added dropwise, and the solution is stirred for 30-60 minutes to form the sodium enolate.

  • Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 eq) is added to the enolate solution at -78°C. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by recrystallization or column chromatography.

  • Auxiliary Cleavage: The camphorsultam auxiliary can be removed by hydrolysis (e.g., with LiOH) or other methods to provide the α-substituted carboxylic acid derivative.

Visualizing the Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Michael_Addition cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde (1.1 eq) Stirring Stir at -10°C (24-48h) Aldehyde->Stirring Catalyst β-Morph-AA Catalyst (1 mol%) Catalyst->Stirring Base NMM (1 mol%) Base->Stirring Solvent iPrOH Solvent->Stirring Nitroolefin Nitroolefin (1.0 eq) Nitroolefin->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Chromatography Flash Chromatography Evaporation->Chromatography Product γ-Nitroaldehyde Chromatography->Product

Caption: Workflow for the morpholine-based organocatalytic Michael addition.

Asymmetric_Aldol_Reaction_Pathway cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_cleavage Auxiliary Cleavage Acyl_Aux N-Acyl Evans' Auxiliary Z_Enolate Boron (Z)-Enolate Acyl_Aux->Z_Enolate + Lewis Acid + Base Lewis_Acid Bu₂BOTf Base Et₃N Transition_State Zimmerman-Traxler Transition State Z_Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Aldol_Adduct Aldol Adduct Transition_State->Aldol_Adduct Cleavage Hydrolysis (LiOH/H₂O₂) Aldol_Adduct->Cleavage Final_Product Chiral syn-Aldol Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Generalized pathway for an Evans' asymmetric aldol reaction.

Logical_Relationship_Auxiliary_Comparison cluster_Morpholine Morpholine-Based Auxiliary cluster_Evans Evans' Auxiliary cluster_Oppolzer Oppolzer's Auxiliary Title Comparative Analysis of Chiral Auxiliaries cluster_Morpholine cluster_Morpholine cluster_Evans cluster_Evans cluster_Oppolzer cluster_Oppolzer Morpholine_Reaction Michael Addition Morpholine_Yield Yield: ~99% Morpholine_Reaction->Morpholine_Yield Morpholine_Selectivity d.r. 96:4 e.e. 90% Morpholine_Reaction->Morpholine_Selectivity Evans_Reaction Aldol Reaction Evans_Yield Yield: ~80% Evans_Reaction->Evans_Yield Evans_Selectivity d.r. >99:1 e.e. >99% Evans_Reaction->Evans_Selectivity Oppolzer_Reaction Alkylation Oppolzer_Yield Yield: >90% Oppolzer_Reaction->Oppolzer_Yield Oppolzer_Selectivity d.r. >98:2 e.e. >98% Oppolzer_Reaction->Oppolzer_Selectivity

Caption: Logical comparison of auxiliary performance in their optimal reactions.

Conclusion

While direct comparative yield analyses of morpholine-based auxiliaries against established systems for the same reaction are not yet widely available, the existing data is promising. Newly designed morpholine-based organocatalysts have shown exceptional performance in specific applications like the Michael addition, with yields and selectivities that are competitive with, and in some cases exceed, those of traditional auxiliaries in their respective benchmark reactions. This suggests that morpholine-based auxiliaries, despite some inherent electronic disadvantages, can be highly effective when appropriately designed for a specific transformation. Further research involving direct, side-by-side comparisons will be crucial to fully elucidate the scope and utility of this emerging class of chiral auxiliaries.

References

A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the use of chiral auxiliaries is a powerful and well-established strategy for controlling the stereochemical outcome of chemical reactions. An ideal chiral auxiliary not only directs the formation of a desired stereoisomer with high selectivity but can also be efficiently recovered and reused, a critical factor for the economic and environmental sustainability of a synthetic route. This guide provides an objective comparison of the recyclability of three widely used chiral auxiliaries: Evans oxazolidinones, pseudoephedrine-based auxiliaries, and Oppolzer's camphorsultam. The comparison is supported by experimental data on recovery yields and detailed recycling protocols.

General Workflow of Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary in asymmetric synthesis typically follows a three-step process:

  • Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.

  • Diastereoselective Reaction: The key bond-forming reaction is carried out, wherein the chiral auxiliary directs the formation of a new stereocenter with a specific configuration.

  • Cleavage and Recovery: The chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule. The cleaved auxiliary is then isolated and purified for reuse.

Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Attachment 1. Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereomeric_Intermediate Diastereomeric Intermediate Attachment->Diastereomeric_Intermediate Diastereoselective_Reaction 2. Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct Diastereoselective_Reaction->Product_Auxiliary_Adduct Cleavage 3. Cleavage Product_Auxiliary_Adduct->Cleavage Enantioenriched_Product Enantioenriched Product Cleavage->Enantioenriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Recovered_Auxiliary->Chiral_Auxiliary Recycle Evans_Oxazolidinone_Recycling Start N-Acyl Oxazolidinone Adduct Cleavage Basic Hydrolysis (LiOH/H₂O₂) Start->Cleavage Quench Quench (Na₂SO₃) Cleavage->Quench Extraction1 Product Extraction (Organic Solvent) Quench->Extraction1 Product Enantioenriched Product Extraction1->Product Aqueous_Layer Aqueous Layer (Auxiliary Salt) Extraction1->Aqueous_Layer Acidification Acidification Aqueous_Layer->Acidification Extraction2 Auxiliary Extraction (Organic Solvent) Acidification->Extraction2 Recovered_Auxiliary Recovered Evans Oxazolidinone Extraction2->Recovered_Auxiliary Pseudoephedrine_Recycling Start Pseudoephedrine Amide Adduct Cleavage Acidic or Basic Hydrolysis Start->Cleavage Extraction1 Product Extraction (Organic Solvent) Cleavage->Extraction1 Product Enantioenriched Product Extraction1->Product Aqueous_Layer Aqueous Layer (Auxiliary Salt) Extraction1->Aqueous_Layer Basification Basification (pH > 12) Aqueous_Layer->Basification Extraction2 Auxiliary Extraction (Organic Solvent) Basification->Extraction2 Recovered_Auxiliary Recovered Pseudoephedrine Extraction2->Recovered_Auxiliary Oppolzer_Sultam_Continuous_Flow_Recycling Start Substrate + Recovered Auxiliary Reaction_Module Reaction Module (Flow Reactor) Start->Reaction_Module Cleavage_Module Cleavage Module (In-line Quench) Reaction_Module->Cleavage_Module Separation_Module Liquid-Liquid Separation Cleavage_Module->Separation_Module Product_Stream Product Stream Separation_Module->Product_Stream Auxiliary_Stream Auxiliary Stream Separation_Module->Auxiliary_Stream Recycle_Loop Recycle Auxiliary_Stream->Recycle_Loop Recycle_Loop->Start

Safety Operating Guide

Navigating the Disposal of (S)-3-Ethylmorpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling (S)-3-Ethylmorpholine, a comprehensive and compliant disposal procedure is essential. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Characterization : The initial and most critical step is to characterize the waste. Based on the properties of related morpholine compounds, this compound should be treated as hazardous waste.[1] It is likely to be flammable, corrosive, and toxic.[1][2][3][4][5]

  • Containerization : Use only compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or other chemically resistant containers are recommended.[1] Ensure the container is in good condition with a secure lid.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste".[1] The label should also include the full chemical name "this compound" and indicate the primary hazards (e.g., Flammable, Corrosive, Toxic).[1] The accumulation start date, which is the date the first drop of waste was added to the container, must also be noted.[1]

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[1] This area should be secure, well-ventilated, and equipped with secondary containment to prevent the spread of potential spills.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1] Provide the EHS department with a complete and accurate description of the waste.

Prohibited Disposal Methods

DO NOT dispose of this compound down the drain or in the regular trash.[1] This can lead to environmental contamination and damage to plumbing systems.[1]

Comparative Hazard Data of Related Morpholine Compounds

To better understand the potential hazards of this compound, the following table summarizes the hazard classifications of similar compounds based on available Safety Data Sheets.

CompoundCAS No.Hazard Statements
Morpholine110-91-8Flammable liquid and vapor, Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage, Suspected of damaging fertility or the unborn child.[2][3][4]
(R)-3-Methylmorpholine hydrochloride953780-78-4May be harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]
N-Ethylmorpholine100-74-3Flammable liquid and vapor, Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage, Harmful if inhaled.[5][7]
Morpholin-3-one109-11-5Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause an allergic skin reaction, May cause respiratory irritation.[8]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: this compound Waste Generated B Characterize as Hazardous Waste (Flammable, Corrosive, Toxic) A->B C Select Compatible, Leak-Proof Container (e.g., HDPE) B->C G Prohibited: Do Not Dispose Down Drain or in Regular Trash B->G D Label Container: 'Hazardous Waste', Chemical Name, Hazards, Accumulation Date C->D E Store in Designated, Secure, Ventilated Area with Secondary Containment D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F H End: Proper Disposal F->H

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling (S)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like (S)-3-Ethylmorpholine is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets for N-Ethylmorpholine.

Protection Type Specification Purpose
Eye/Face Protection Safety goggles with side protection or a face shield.To prevent eye contact with liquid splashes or vapors, which can cause serious eye damage.[1][2][3][4]
Hand Protection Solvent-resistant gloves (e.g., Butyl rubber, Neoprene).To prevent skin contact, as the substance is toxic and can cause severe skin burns.[1][2][3][4][5]
Body Protection Protective clothing, such as a lab coat or apron. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended.To protect the skin from accidental contact.[1][3][4][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of harmful vapors, which can be toxic if inhaled.[3][4][5][6]

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize vapor inhalation.[5][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

  • Grounding: As N-Ethylmorpholine is a flammable liquid, take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][6] Use non-sparking tools.[1][6]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[5][6]

  • Clothing: Promptly remove any clothing that becomes contaminated.[5] Contaminated work clothes should be laundered separately by individuals informed of the hazards.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3][6]

  • Store in a designated flammables area, separated from strong oxidizing agents.[4][6]

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.[5]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

  • Do not dispose of down the drain or with general laboratory trash.

  • Use a licensed professional waste disposal service to dispose of this material.

Emergency Procedures

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[1]

  • Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Clean: Clean the spill area with soap and water.

  • For large spills, contact your institution's environmental health and safety department immediately.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][6]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Workflow for Chemical Spill Response

Caption: Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Ethylmorpholine
Reactant of Route 2
Reactant of Route 2
(S)-3-Ethylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.